5-Isopropyl-2,4-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUUAZIRUJIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696949 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888216-48-6 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-2,4-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular framework, featuring a benzoic acid core modified with two methoxy groups and an isopropyl group, provides a unique combination of lipophilicity and hydrogen bonding capability. Understanding the physicochemical properties of this molecule is fundamental for its application in medicinal chemistry and drug development. These properties govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile, ultimately influencing its efficacy and safety.[1][2][3]
This guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. It provides not only the fundamental data but also the underlying scientific principles and detailed, field-proven experimental protocols for their determination. The methodologies described are designed to ensure scientific integrity and reproducibility, making this document a valuable resource for scientists engaged in drug discovery and development.[4][5]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the foundation for interpreting its chemical and physical behaviors.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₆O₄
-
Molecular Weight: 224.25 g/mol
-
Chemical Structure: (A representative image would be placed here)
The structure consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, two methoxy groups (-OCH₃) at positions 2 and 4, and an isopropyl group (-CH(CH₃)₂) at position 5. The interplay of the electron-donating methoxy groups, the bulky, lipophilic isopropyl group, and the acidic carboxyl group dictates its physicochemical properties.
Core Physicochemical Properties: Data and Significance
The key physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its developability. While experimental data for this compound is not widely published, the following table includes predicted values and data from the closely related 2,4-dimethoxybenzoic acid for reference.
| Property | Predicted/Reference Value | Significance in Drug Development |
| Melting Point (Tfus) | Predicted: >100 °C (Reference: 2,4-dimethoxybenzoic acid: 107-109 °C[6]) | Indicates purity and solid-state stability; influences manufacturing processes like milling and formulation.[7][8] |
| Aqueous Solubility | Predicted: Low (Reference: 2,4-dimethoxybenzoic acid: Slightly soluble[9]) | Crucial for absorption and bioavailability; low solubility can be a major challenge in formulation development.[10][11] |
| Acid Dissociation Constant (pKa) | Predicted: ~4.2 (Reference: 2,4-dimethoxybenzoic acid: 4.36 (Predicted)[9]) | Governs the extent of ionization at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[12][13] |
Melting Point Determination
Theoretical Background
The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[14] Therefore, melting point determination is a fundamental technique for assessing the purity and identity of a compound.[7][15]
Experimental Protocol: Capillary Method
This protocol describes the determination of the melting point range using a standard melting point apparatus.
Materials & Equipment:
-
This compound (finely powdered)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.
-
Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the entire sample has completely melted (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically sharp (0.5-1.0 °C).
Workflow Diagram: Melting Point Determination
Caption: Experimental workflow for melting point determination.
Aqueous Solubility Determination
Theoretical Background
Aqueous solubility is a critical property that influences a drug's absorption and bioavailability.[5] It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature. The solubility of an ionizable compound like this compound is highly dependent on the pH of the aqueous medium, due to the equilibrium between the neutral (less soluble) and ionized (more soluble) forms.[10]
Experimental Protocol: Gravimetric "Shake-Flask" Method
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Materials & Equipment:
-
This compound
-
Purified water (or relevant buffer solution)
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., water). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy against a standard curve). Alternatively, for a gravimetric finish, evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Workflow Diagram: Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Acid Dissociation Constant (pKa) Determination
Theoretical Background
The pKa is the negative logarithm of the acid dissociation constant (Ka). For an acidic compound, it represents the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[12] The pKa value is a cornerstone of drug development as it dictates the charge state of a molecule in different physiological environments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4), which in turn profoundly affects its solubility, membrane permeability, and binding to its biological target.[13]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[16][17] It involves monitoring the pH of a solution as a titrant is added incrementally.
Materials & Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[16][17]
-
Titration: Place the sample solution in the reaction vessel with a magnetic stir bar. Immerse the pH electrode. If the compound is acidic, titrate with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12] This point can be precisely located at the inflection point of the sigmoid curve or by analyzing the first derivative of the titration curve (ΔpH/ΔV vs. V).[13][18]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Properties
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. For this compound, one would expect characteristic signals for the aromatic protons, the isopropyl group (a doublet and a septet), the two distinct methoxy groups, and the acidic proton of the carboxylic acid (typically a broad singlet far downfield).[19]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound would be characterized by a very broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretching band (~1700 cm⁻¹), C-O stretching bands for the methoxy and acid groups, and various C-H and aromatic C=C stretching and bending vibrations.
-
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on electronic transitions within the molecule. Benzoic acid derivatives typically exhibit characteristic absorption peaks corresponding to π→π* transitions of the aromatic ring.[20][21][22] The presence of the methoxy and isopropyl substituents will influence the exact wavelength and intensity of these absorptions. The UV spectrum is also pH-dependent due to the ionization of the carboxylic acid group, a property that can be leveraged for pKa determination.[17][23]
Conclusion
The physicochemical properties of this compound—including its melting point, solubility, and pKa—are critical parameters that dictate its behavior in both chemical and biological systems. Accurate determination of these properties through robust, validated protocols is a non-negotiable step in the drug discovery and development pipeline. The experimental workflows and theoretical insights provided in this guide serve as a foundational resource for researchers, enabling informed decision-making in lead optimization, formulation design, and preclinical evaluation. A thorough characterization of these fundamental properties is essential for advancing promising molecules from the laboratory to clinical applications.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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BioPharmaSpec. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
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Jadhav, S. A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 395-411. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]
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Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ScienceDirect. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]
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Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Isopropyl-2,4-dimethoxybenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction: The Rationale for Spectroscopic Analysis
5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. The unique arrangement of its functional groups—a carboxylic acid, two methoxy groups, and an isopropyl group on a benzene ring—gives rise to a distinct set of physicochemical properties that are of interest in medicinal chemistry and materials science. Accurate structural confirmation and the determination of purity are paramount for any downstream application, necessitating a multi-faceted spectroscopic approach.
This guide will systematically explore the expected spectroscopic signatures of this compound. By understanding the predicted data in the context of established principles and in comparison to a known analogue, researchers can confidently identify and characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to be rich in information, with distinct signals for each type of proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group, as well as the anisotropic effects of the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 11.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic (H-6) | ~7.8 | Singlet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid and is expected to be the most downfield of the aromatic protons. |
| Aromatic (H-3) | ~6.5 | Singlet | 1H | This proton is situated between two electron-donating methoxy groups and is expected to be significantly upfield. |
| Methoxy (-OCH₃) at C-2 | ~3.9 | Singlet | 3H | The methoxy group at the C-2 position is deshielded by the adjacent carboxylic acid. |
| Methoxy (-OCH₃) at C-4 | ~3.8 | Singlet | 3H | This methoxy group is further from the carboxylic acid and should be slightly upfield compared to the C-2 methoxy. |
| Isopropyl Methine (-CH) | ~3.3 | Septet | 1H | The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. |
| Isopropyl Methyl (-CH₃) | ~1.2 | Doublet | 6H | The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range of -2 to 14 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Diagram 1: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (C=O) | ~170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Aromatic (C-2) | ~162 | This carbon is attached to a methoxy group and is deshielded. |
| Aromatic (C-4) | ~160 | Also attached to a methoxy group, this carbon will be in a similar downfield region. |
| Aromatic (C-5) | ~140 | The carbon bearing the isopropyl group. |
| Aromatic (C-1) | ~115 | The carbon attached to the carboxylic acid group. |
| Aromatic (C-6) | ~110 | This carbon is ortho to the carboxylic acid. |
| Aromatic (C-3) | ~98 | This carbon is shielded by two ortho methoxy groups. |
| Methoxy (-OCH₃) at C-2 | ~56.5 | Typical chemical shift for an aromatic methoxy carbon. |
| Methoxy (-OCH₃) at C-4 | ~55.5 | Slightly upfield compared to the C-2 methoxy. |
| Isopropyl Methine (-CH) | ~26 | The methine carbon of the isopropyl group. |
| Isopropyl Methyl (-CH₃) | ~24 | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is generally appropriate.
-
-
Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Comparative Analysis with 2,4-dimethoxybenzoic acid
Public databases provide experimental NMR data for 2,4-dimethoxybenzoic acid.[1][2] By comparing our predictions for the 5-isopropyl derivative to this data, we can gain confidence in our assignments. The key differences will be the presence of the isopropyl signals and the splitting pattern of the aromatic protons. In 2,4-dimethoxybenzoic acid, the aromatic region will show a more complex splitting pattern due to J-coupling between adjacent protons, whereas in the 5-isopropyl analogue, the two aromatic protons are singlets due to the lack of adjacent proton neighbors.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C-H (Aliphatic) | 2970-2850 | Medium-Strong | Stretching |
| C=O (Carboxylic Acid) | 1700-1680 | Strong | Stretching |
| C=C (Aromatic) | 1600-1450 | Medium | Stretching |
| C-O (Aryl Ether) | 1250-1200 | Strong | Asymmetric Stretching |
| C-O (Aryl Ether) | 1050-1000 | Strong | Symmetric Stretching |
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: Collect a background spectrum of the clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Number of Scans: 32-64 scans are typically sufficient.
-
Resolution: 4 cm⁻¹.
-
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram 2: IR Spectroscopy (ATR) Workflow
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can offer structural clues based on the fragmentation pattern.
Predicted Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular weight of C₁₂H₁₆O₄ is 224.25 g/mol . Therefore, the molecular ion peak is expected at m/z = 224.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A peak at m/z = 209, resulting from the loss of a methyl radical from one of the methoxy groups or the isopropyl group.
-
Loss of a methoxy group (-OCH₃): A peak at m/z = 193.
-
Loss of the carboxylic acid group (-COOH): A peak at m/z = 179.
-
McLafferty Rearrangement: While less likely for the carboxylic acid itself, fragmentation of the aromatic ring and its substituents will lead to a complex pattern of lower mass ions.
-
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.
-
Detection: An electron multiplier detects the ions.
Diagram 3: Mass Spectrometry Workflow
Caption: A simplified workflow for mass spectrometry.
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires the integration of data from multiple techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides fragmentation information. By combining these predicted and comparative data, researchers can achieve a high level of confidence in the structure and purity of this compound, which is essential for its use in research and development. This guide provides a foundational framework for the successful spectroscopic characterization of this compound and related molecules.
References
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to 5-Isopropyl-2,4-dimethoxybenzoic Acid: Synthesis, Characterization, and Research Applications
This technical guide provides a comprehensive overview of 5-Isopropyl-2,4-dimethoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. As this compound is not readily commercially available, this guide focuses on a reliable synthetic route, predicted physicochemical properties, and expected spectroscopic data to support its synthesis and characterization by researchers and drug development professionals.
Introduction and Rationale
Substituted benzoic acids are a cornerstone in the development of novel pharmaceuticals and functional materials. The specific substitution pattern of an isopropyl group at the 5-position and two methoxy groups at the 2- and 4-positions of the benzene ring in this compound suggests unique electronic and steric properties. The electron-donating methoxy groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, while the bulky isopropyl group can impact molecular interactions and solubility. Although not a widely cataloged compound, its structural motifs are present in various biologically active molecules, making it a compound of interest for synthetic and medicinal chemists.
This guide addresses the critical information gap for researchers interested in this molecule by proposing a robust synthetic pathway and predicting its key identifiers and properties based on established chemical principles and data from analogous structures.
Proposed Synthesis of this compound
The most direct and logical synthetic route to this compound is the oxidation of its corresponding aldehyde, 5-isopropyl-2,4-dimethoxybenzaldehyde. This precursor is accessible through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene. The oxidation of an aromatic aldehyde to a carboxylic acid is a high-yielding and well-established transformation in organic synthesis.[1][2][3]
Synthesis of the Precursor: 5-Isopropyl-2,4-dimethoxybenzaldehyde
The synthesis of the aldehyde precursor involves the introduction of an isopropyl group onto the electron-rich 2,4-dimethoxybenzene ring, followed by formylation.[4]
-
Step 1: Friedel-Crafts Alkylation of 1,3-Dimethoxybenzene. 1,3-Dimethoxybenzene (2,4-dimethoxybenzene) can be alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to introduce the isopropyl group at the 5-position. The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution.
-
Step 2: Formylation of 4-Isopropyl-1,3-dimethoxybenzene. The resulting 4-isopropyl-1,3-dimethoxybenzene can then be formylated to introduce the aldehyde group. Common formylation methods include the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Gattermann reaction (using hydrogen cyanide and a Lewis acid).
Oxidation of 5-Isopropyl-2,4-dimethoxybenzaldehyde to this compound
Several reliable methods can be employed for the oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is a highly efficient and mild method, known for its tolerance of various functional groups.[5] Alternatively, potassium permanganate (KMnO₄) provides a strong and effective, albeit less mild, oxidizing agent.[6]
This protocol is recommended for its high yield and mild reaction conditions, which are less likely to affect the methoxy and isopropyl groups.
Materials:
-
5-Isopropyl-2,4-dimethoxybenzaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a scavenger for the hypochlorite byproduct)
-
tert-Butanol
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Isopropyl-2,4-dimethoxybenzaldehyde in a 2:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (approximately 1.5 equivalents) to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite (approximately 1.5 equivalents) and sodium dihydrogen phosphate (approximately 1.5 equivalents) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 35 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Quench the reaction by adding water and then extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the benzoic acid as its sodium salt.
-
Separate the aqueous layer containing the sodium benzoate and acidify it to a pH of approximately 2 with 1 M HCl. The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Identifiers and Physicochemical Properties
As this compound is not a cataloged compound, a CAS number is not available. However, based on its molecular structure, we can predict its key identifiers and physicochemical properties.
| Identifier/Property | Predicted Value |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H16O4/c1-7(2)8-5-10(15-3)9(6-11(8)16-4)12(13)14/h5-7H,1-4H3,(H,13,14) |
| InChIKey | (Predicted) |
| SMILES | CC(C)c1cc(c(cc1OC)C(=O)O)OC |
| Appearance | White to off-white crystalline solid (Predicted) |
| Melting Point (°C) | 130-150 (Estimated range based on isomers) |
| Boiling Point (°C) | > 300 (Predicted) |
| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, acetone, and ethyl acetate (Predicted)[7] |
| pKa | ~4.0 - 4.5 (Estimated based on substituted benzoic acids) |
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The following are the expected key features in each spectrum.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the carboxylic acid proton (COOH) at δ 10-13 ppm.
-
Two singlets for the aromatic protons, one for the proton at the 6-position and one for the proton at the 3-position. Their chemical shifts will be influenced by the surrounding substituents.
-
Two singlets for the methoxy group protons (OCH₃) at δ 3.8-4.0 ppm.
-
A septet for the methine proton (CH) of the isopropyl group at δ 3.0-3.5 ppm.
-
A doublet for the six methyl protons (CH₃) of the isopropyl group at δ 1.2-1.4 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carboxylic acid carbon (COOH) at δ 165-175 ppm.
-
Signals for the six aromatic carbons, with the carbons attached to the oxygen atoms (C2 and C4) appearing at higher chemical shifts (downfield).
-
Signals for the two methoxy carbons (OCH₃) at δ 55-60 ppm.
-
A signal for the methine carbon (CH) of the isopropyl group.
-
A signal for the methyl carbons (CH₃) of the isopropyl group.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid dimer at 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹.
-
C-O stretching bands for the methoxy groups and the carboxylic acid.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z = 224.25.
-
Characteristic fragmentation patterns, including the loss of a methyl group (-15), a methoxy group (-31), a carboxyl group (-45), and the isopropyl group (-43).
-
Potential Applications and Future Directions
This compound, as a novel substituted benzoic acid, holds potential in several areas of research:
-
Drug Discovery: It can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activities. The specific substitution pattern may lead to compounds with unique binding affinities to biological targets.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of liquid crystals, polymers, and other functional materials. The properties of this compound could be explored for the development of new materials with tailored characteristics.
-
Agrochemicals: The structural motifs present in this molecule are also found in some herbicides and pesticides. It could be a starting point for the development of new agrochemicals.
Further research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's physicochemical and biological properties. Investigating its crystal structure and exploring its reactivity in various organic transformations will provide a deeper understanding of its potential applications.
References
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, June 25). Mechanism for reaction of Tollens' reagent with aldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
-
ACS Publications. (2023, July 11). Machine Learning Determination of New Hammett's Constants for meta- and para-Substituted Benzoic Acid Derivatives Employing Quantum Chemical Atomic Charge Methods. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tollens' reagent. Retrieved from [Link]
-
GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 4. 5-Isopropyl-2,4-dimethoxybenzaldehyde () for sale [vulcanchem.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
solubility of 5-Isopropyl-2,4-dimethoxybenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 5-Isopropyl-2,4-dimethoxybenzoic Acid in Organic Solvents
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties, a theoretical framework for predicting its solubility in various organic solvents, and a practical, step-by-step protocol for empirical solubility determination. By integrating theoretical principles with actionable experimental design, this guide serves as a critical resource for formulation development, process chemistry, and analytical method development involving this compound.
Introduction: Understanding the Molecule
This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a combination of lipophilic (isopropyl group, aromatic ring) and polar (carboxylic acid, methoxy groups) moieties, results in a nuanced solubility profile that is highly dependent on the choice of solvent. A thorough understanding of its physicochemical properties is the first step in predicting and manipulating its solubility for research and development applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16O4 | PubChem |
| Molecular Weight | 224.25 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| pKa (Predicted) | 3.55 (Strongest Acidic) | PubChem |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
The XLogP3 value of 2.6 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over aqueous media. The presence of a single hydrogen bond donor (the carboxylic acid proton) and four hydrogen bond acceptors (the oxygen atoms in the carboxylic acid and methoxy groups) highlights the molecule's capacity to engage in hydrogen bonding, a key interaction in determining solubility in protic solvents. The acidic nature of the carboxylic acid group (predicted pKa ~3.55) is a critical factor, as it allows for significant solubility modulation in the presence of bases through salt formation.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced approach involves considering the specific intermolecular forces at play between the solute (this compound) and the solvent.
Solvent Polarity and Intermolecular Interactions
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding:
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The lipophilic isopropyl group and the aromatic ring of the solute will favor interaction with these solvents. However, the polar carboxylic acid and methoxy groups will be poorly solvated, likely leading to low overall solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They can, however, act as hydrogen bond acceptors. Solvents like acetone can interact favorably with the polar groups of the solute, leading to potentially moderate to good solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. They are particularly effective at solvating the carboxylic acid group through hydrogen bonding. Consequently, short-chain alcohols are often excellent solvents for compounds like this compound.
Logical Flow for Solvent Selection
The selection of an appropriate solvent should be a systematic process. The following diagram illustrates a logical workflow for screening and selecting solvents based on the structural features of the target molecule.
Caption: Logical workflow for solvent selection based on solute functional groups.
Experimental Determination of Solubility
While theoretical predictions are valuable for initial screening, empirical determination is essential for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
Detailed Experimental Protocol
Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Methanol, HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Stock Standards:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).
-
-
HPLC Method Development:
-
Develop a suitable HPLC method to quantify the analyte. A reverse-phase C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.
-
Determine a suitable detection wavelength based on the UV absorbance spectrum of the compound.
-
Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has an R² value > 0.99.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials (perform in triplicate for statistical validity). "Excess" means enough solid remains undissolved at equilibrium.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the minimum time required.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor)
-
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the shake-flask solubility determination protocol.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and accuracy of the generated solubility data, the experimental protocol must incorporate self-validating checks:
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.
-
Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the solute has not undergone a phase transition or formed a solvate, which would affect the solubility measurement.
-
Mass Balance: For highly precise work, the amount of dissolved and undissolved solid can be quantified to ensure mass balance is achieved.
Conclusion
The is a critical parameter governed by a balance of its lipophilic and polar characteristics. While its moderate lipophilicity and hydrogen bonding capabilities suggest good solubility in polar organic solvents, particularly protic ones like methanol and ethanol, empirical verification is paramount. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating high-quality, defensible solubility data. By combining a sound theoretical understanding with rigorous experimental practice, researchers can effectively characterize and control the solubility of this compound, facilitating its successful application in drug development and chemical synthesis.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
An In-depth Technical Guide to the Potential Biological Activity of 5-Isopropyl-2,4-dimethoxybenzoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
The landscape of drug discovery is in a perpetual state of evolution, driven by the exploration of novel chemical entities that hold the promise of addressing unmet medical needs. Benzoic acid and its derivatives have long been recognized for their diverse biological activities, serving as a versatile scaffold in medicinal chemistry.[1][2] This technical guide focuses on a specific, lesser-explored derivative: 5-Isopropyl-2,4-dimethoxybenzoic acid . While direct empirical data on this molecule is nascent, its structural motifs—a benzoic acid core, two methoxy groups, and an isopropyl substituent—suggest a compelling potential for significant biological activity.
This document will provide a comprehensive analysis of the theoretical underpinnings of its potential efficacy, drawing parallels from structurally analogous compounds. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental protocols to systematically investigate its antimicrobial, anti-inflammatory, and cytotoxic properties. The insights and methodologies detailed herein are designed to empower researchers to unlock the therapeutic promise of this intriguing molecule.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. For this compound, we can infer key properties from its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C13H18O4 | Based on its chemical structure. |
| Molecular Weight | 238.28 g/mol | Calculated from the molecular formula. |
| Lipophilicity (LogP) | Moderately Lipophilic | The isopropyl and methoxy groups increase lipophilicity, potentially enhancing membrane permeability. |
| Acidity (pKa) | ~4-5 | The carboxylic acid group is the primary acidic functional group. |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | Typical for benzoic acid derivatives with significant nonpolar character. |
Proposed Synthetic Pathway:
The synthesis of this compound can be approached through a multi-step process, likely commencing with a commercially available precursor such as 2,4-dimethoxybenzoic acid. A plausible synthetic route would involve a Friedel-Crafts alkylation to introduce the isopropyl group at the 5-position.
Caption: A proposed synthetic workflow for this compound.
Hypothesized Biological Activities and Mechanistic Insights
Based on the known bioactivities of related benzoic acid derivatives, we can postulate several promising avenues for investigation for this compound.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-established antimicrobial agents, often utilized as preservatives.[2] Their mechanism of action is generally attributed to the disruption of microbial cell homeostasis.[2] The lipophilic nature of the molecule allows it to penetrate the cell membrane, and once in the more alkaline cytoplasm, the carboxylic acid dissociates, releasing a proton and acidifying the cell's interior. This can inhibit key metabolic processes. The presence of methoxy and isopropyl groups may enhance its ability to traverse the microbial cell wall and membrane.[3]
Hypothesized Mechanism: The antimicrobial action of phenolic compounds can be linked to the presence of hydroxyl or methoxyl groups.[3] The inhibitory effect against bacteria is also related to the number, type, and position of substituents on the benzene ring.[3]
Caption: Postulated mechanism of antimicrobial action.
Anti-inflammatory Potential
Several methoxybenzoic acid derivatives have demonstrated anti-inflammatory properties. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate hepatotoxicity by reducing inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The anti-inflammatory effects of such compounds are often linked to their antioxidant capabilities and their ability to modulate inflammatory signaling pathways.
Hypothesized Mechanism: The anti-inflammatory activity could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by interfering with transcription factors such as NF-κB, which play a central role in the inflammatory response.
Cytotoxic and Anticancer Effects
There is growing evidence that some benzoic acid derivatives can retard cancer cell growth.[5] One of the proposed mechanisms is the inhibition of histone deacetylases (HDACs).[5] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. Additionally, some benzoic acid esters have been shown to selectively target tumor cell mitochondria, leading to apoptosis.[6]
Hypothesized Mechanism: The cytotoxic effects of this compound could be multifaceted, potentially involving HDAC inhibition, induction of oxidative stress within cancer cells, and disruption of mitochondrial function.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a series of well-defined in vitro assays are recommended.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
-
MBC/MFC Determination: Subculture from the wells with no visible growth onto agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.
In Vitro Anti-inflammatory Assays
Objective: To assess the anti-inflammatory properties of the compound by measuring its effect on inflammatory mediators in a cell-based model.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit (for cytotoxicity)
Procedure:
-
Cell Culture and Treatment: Culture the macrophage cells and treat them with various concentrations of the test compound, followed by stimulation with LPS.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the cell culture supernatants using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatants using specific ELISA kits.
-
Cell Viability Assay: Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
In Vitro Cytotoxicity and Anticancer Assays
Objective: To evaluate the cytotoxic potential of the compound against various cancer cell lines.
Materials:
-
A panel of human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)[5]
-
Normal human cell line (for selectivity assessment)
-
MTT or SRB assay kits
-
Caspase-3 activity assay kit
-
HDAC inhibitor screening kit
Procedure:
-
Cytotoxicity Screening: Treat the cancer and normal cell lines with a range of concentrations of the test compound for 48-72 hours and determine the IC50 values using an MTT or SRB assay.[7]
-
Apoptosis Induction: Measure the activity of caspase-3, a key executioner caspase in apoptosis, in treated cancer cells.
-
HDAC Inhibition Assay: Assess the ability of the compound to inhibit HDAC activity using a commercially available kit.
Concluding Remarks and Future Directions
While the biological activity of this compound is yet to be extensively characterized, its structural features provide a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The experimental workflows detailed in this guide offer a robust framework for a systematic evaluation of its therapeutic promise.
Future research should focus on a comprehensive screening against a broad panel of microbial strains and cancer cell lines. Promising results from these in vitro studies would warrant further investigation into the precise molecular mechanisms of action and subsequent evaluation in preclinical animal models to assess in vivo efficacy and safety. The exploration of this and other novel benzoic acid derivatives holds the potential to yield new therapeutic leads for a range of diseases.
References
- CoLab. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity.
- Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC - NIH.
- Kumar, R., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Thieme.
- Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. International Biodeterioration & Biodegradation.
- MedchemExpress.com. (n.d.). p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug.
- ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.
- PubChem. (n.d.). 2-Methoxybenzoic acid.
- Al-Ghamdi, S. A., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed.
- Anantharaju, P. G., et al. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC - NIH.
- S. M., et al. (n.d.). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed.
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- PubChem. (n.d.). 4-Isopropylbenzoic Acid.
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- ChemBK. (2024). Methyl 4-isopropyl-3,5-dimethoxybenzoate.
- Öztürkel Kabaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark.
- Schwalbe, C. H., & Lowe, P. R. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. PubMed.
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An In-Depth Technical Guide to 5-Isopropyl-2,4-dimethoxybenzoic Acid as a Natural Product Intermediate
Foreword: Navigating the Landscape of Scarcely Documented Intermediates
In the realm of natural product synthesis, researchers often encounter well-trodden paths involving common intermediates. However, the exploration of novel synthetic routes and the pursuit of complex molecular architectures frequently lead us to less-documented, yet potentially pivotal, building blocks. This guide is dedicated to one such molecule: 5-Isopropyl-2,4-dimethoxybenzoic acid . While not a ubiquitous intermediate in the current literature, its structural motifs are present in a variety of bioactive natural products, making it a compound of significant interest for synthetic chemists and drug development professionals.
This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, expected analytical characterization, and a discussion of its potential applications in the synthesis of complex natural products. As direct literature on this specific intermediate is sparse, this guide leverages established principles of organic synthesis and data from closely related analogues to provide a robust and scientifically grounded resource.
Introduction: The Strategic Significance of Polysubstituted Benzoic Acids
Polysubstituted benzoic acids are a cornerstone of organic synthesis, providing a versatile scaffold for the construction of a wide array of complex molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound, featuring two electron-donating methoxy groups and a sterically demanding isopropyl group, presents both unique synthetic challenges and opportunities. The methoxy groups activate the aromatic ring towards electrophilic substitution and can be key pharmacophoric elements or synthetic handles for further transformations, such as demethylation to reveal reactive phenol moieties. The isopropyl group can influence the molecule's lipophilicity and steric profile, which are critical determinants of biological activity.
Proposed Synthesis of this compound
The most logical and convergent approach to the synthesis of this compound is through the direct electrophilic substitution of the readily available 2,4-dimethoxybenzoic acid. A Friedel-Crafts alkylation is the reaction of choice for introducing the isopropyl group.
Retrosynthetic Analysis
A retrosynthetic analysis points to 2,4-dimethoxybenzoic acid as the logical starting material. The key transformation is the introduction of the isopropyl group at the C5 position.
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol: Friedel-Crafts Alkylation of 2,4-Dimethoxybenzoic Acid
This protocol is based on established procedures for the Friedel-Crafts alkylation of activated aromatic systems.[1][2]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dimethoxybenzoic acid | 182.17 | 10.0 g | 0.055 |
| 2-Propanol | 60.10 | 10.0 mL | 0.131 |
| Concentrated Sulfuric Acid | 98.08 | 20.0 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,4-dimethoxybenzoic acid (10.0 g, 0.055 mol).
-
Dissolution: Add 50 mL of a suitable inert solvent, such as dichloromethane or nitromethane, and stir until the starting material is fully dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (20.0 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Alkylation: After the addition of the acid catalyst, add 2-propanol (10.0 mL, 0.131 mol) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.
Self-Validating System and Causality:
-
Choice of Catalyst: Concentrated sulfuric acid is a strong protic acid that can protonate 2-propanol to generate the isopropyl cation, the active electrophile in this Friedel-Crafts alkylation.[3]
-
Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction between the substrate and the strong acid, minimizing potential side reactions such as sulfonation or polymerization.
-
Stoichiometry: An excess of the alkylating agent (2-propanol) is used to drive the reaction towards the desired product.
-
Work-up: The aqueous work-up quenches the reaction and removes the acid catalyst. The bicarbonate wash is essential to neutralize any remaining acid and to separate the carboxylic acid product into the aqueous layer, from which it can be re-precipitated by acidification, aiding in purification.
Analytical Characterization (Predicted)
Predicted Spectroscopic Data:
| Spectroscopy | Key Peaks and Assignments |
| ¹H NMR | δ ~1.2 (d, 6H, -CH(CH₃)₂), δ ~3.3 (sept, 1H, -CH(CH₃)₂), δ ~3.9 (s, 3H, -OCH₃), δ ~4.0 (s, 3H, -OCH₃), δ ~6.5 (s, 1H, Ar-H), δ ~7.9 (s, 1H, Ar-H), δ ~11-12 (br s, 1H, -COOH) |
| ¹³C NMR | δ ~23 (2C), δ ~28 (1C), δ ~56 (1C), δ ~57 (1C), δ ~98 (1C), δ ~110 (1C), δ ~115 (1C), δ ~135 (1C), δ ~160 (1C), δ ~163 (1C), δ ~170 (1C) |
| IR (cm⁻¹) | ~2500-3300 (O-H stretch, broad), ~2960 (C-H stretch, alkyl), ~1680 (C=O stretch), ~1600, 1500 (C=C stretch, aromatic), ~1270, 1030 (C-O stretch, ether) |
| Mass Spec (EI) | Predicted M⁺ at m/z = 224. Expected fragments at m/z = 209 ([M-CH₃]⁺), 181 ([M-C₃H₇]⁺), 179 ([M-COOH]⁺) |
Application as a Natural Product Intermediate
While no total syntheses explicitly citing this compound have been identified, its structural features are present in several classes of natural products. This intermediate could serve as a valuable building block for the synthesis of analogues of these natural products, facilitating structure-activity relationship (SAR) studies.
Potential Natural Product Targets
Many natural products, particularly those of polyketide or shikimate origin, feature polysubstituted aromatic rings. The 2,4-dimethoxy-5-isopropylbenzoyl moiety could be a key component in the synthesis of analogues of:
-
Anthraquinones and Xanthones: These classes of natural products often possess complex substitution patterns on their aromatic rings.[7] The carboxylic acid group of our intermediate can be used to construct the quinone ring system through intramolecular Friedel-Crafts acylation or related cyclization strategies.
-
Stilbenes and Chalcones: The benzoic acid can be reduced to the corresponding aldehyde, which can then participate in Wittig or Claisen-Schmidt reactions to form stilbene or chalcone backbones, respectively. These compounds are known for their diverse biological activities.
-
Alkaloids: The carboxylic acid can be converted to an amide and then subjected to cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to form heterocyclic systems found in many alkaloids.
Illustrative Synthetic Workflow
The following diagram illustrates a potential workflow for the utilization of this compound in the synthesis of a hypothetical anthraquinone analogue.
Caption: A potential synthetic workflow for an anthraquinone analogue.
Conclusion and Future Outlook
This compound represents an intriguing, albeit under-explored, intermediate in the vast landscape of organic synthesis. This guide has provided a scientifically sound, proposed pathway for its synthesis and has outlined its potential applications in the construction of complex, bioactive molecules. The lack of extensive literature on this specific compound should not be seen as a limitation, but rather as an opportunity for novel research. The methodologies and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the utility of this versatile building block in their own drug discovery and natural product synthesis programs. As the demand for novel molecular scaffolds continues to grow, the exploration of such "niche" intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
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A Theoretical Exploration of 5-Isopropyl-2,4-dimethoxybenzoic Acid: A Computational Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 5-Isopropyl-2,4-dimethoxybenzoic acid, a substituted benzoic acid derivative with potential pharmacological relevance. In the absence of extensive experimental data, this document outlines a robust computational approach to elucidate its structural, electronic, and potential bioactive properties. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can generate foundational data to guide further experimental validation and drug development efforts. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap for the in silico characterization of novel small molecules.
Introduction: The Rationale for Theoretical Investigation
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The strategic placement of functional groups on the aromatic ring can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound, with its combination of a lipophilic isopropyl group and electron-donating methoxy groups, presents an intriguing scaffold for probing biological targets.
Theoretical studies, particularly quantum chemical calculations and molecular docking, offer a powerful, cost-effective, and time-efficient avenue for the initial assessment of a novel compound's potential.[1][2][3] These computational methods allow for the prediction of molecular geometry, spectroscopic signatures, electronic properties, and binding affinities to protein targets, thereby prioritizing molecules for synthesis and experimental screening. This guide details the theoretical workflows to build a comprehensive profile of this compound.
Molecular Structure and Conformational Analysis
A fundamental step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. The spatial arrangement of the isopropyl, methoxy, and carboxylic acid groups relative to the benzene ring will dictate its interaction with biological macromolecules.
Computational Approach: Geometry Optimization
The initial 3D structure of this compound can be built using any standard molecular modeling software. A subsequent geometry optimization is crucial to find the lowest energy conformation. Density Functional Theory (DFT) is the method of choice for this task, balancing computational cost and accuracy.[1][3][4]
Protocol for Geometry Optimization:
-
Software: Gaussian 09 or a similar quantum chemistry package.[5]
-
Method: Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable functional for organic molecules.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules of this size.[1]
-
Input: The initial 3D coordinates of the molecule.
-
Calculation Type: Opt (Optimization) and Freq (Frequency). The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.
The output of this calculation will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles of the most stable conformer.
Expected Structural Insights
Based on studies of similar substituted benzoic acids, we can anticipate certain structural features. The carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize conjugation. The methoxy groups may exhibit slight out-of-plane rotation to minimize steric hindrance with adjacent substituents. The isopropyl group, being bulky, will adopt a conformation that minimizes steric clashes with the neighboring methoxy group.
Spectroscopic Characterization (Theoretical)
DFT calculations can predict vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra, which are invaluable for correlating with experimental data and confirming the molecular structure.
Vibrational Frequencies (FT-IR and Raman)
The frequency calculation performed during geometry optimization also provides the theoretical vibrational spectra.
Data Presentation:
The calculated vibrational frequencies and their corresponding IR and Raman intensities can be tabulated. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in DFT tends to overestimate vibrational frequencies.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| O-H stretch (carboxylic acid) | ~3700 | ~3550 | Strong, broad |
| C=O stretch (carboxylic acid) | ~1750 | ~1680 | Strong |
| Aromatic C=C stretches | ~1600-1450 | ~1540-1400 | Medium to strong |
| C-H stretches (aromatic) | ~3100-3000 | ~3000-2900 | Medium |
| C-H stretches (aliphatic) | ~3000-2850 | ~2900-2750 | Medium |
| C-O stretches (methoxy) | ~1250, ~1050 | ~1200, ~1010 | Strong |
Note: The exact values are hypothetical and would be obtained from the DFT output.
Electronic Properties and UV-Vis Spectrum
Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum.[1] This calculation provides the excitation energies and oscillator strengths for electronic transitions.
Workflow for TD-DFT Calculation:
Caption: A generalized workflow for molecular docking studies.
Interpretation of Docking Results
A strong predicted binding affinity (a more negative value) suggests a potentially potent inhibitor. The analysis of the binding pose is crucial to understand the structural basis of the interaction. For example, the carboxylic acid group might form hydrogen bonds with polar residues, while the isopropyl group and the benzene ring could engage in hydrophobic interactions within the binding pocket.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical approach to characterize this compound. By following these computational protocols, researchers can generate a wealth of data on its structural, spectroscopic, and potential bioactive properties. These theoretical findings provide a solid foundation for guiding the synthesis of the compound and its subsequent experimental validation through spectroscopic analysis and biological assays. The synergy between computational and experimental approaches is paramount in modern drug discovery, and the methodologies described herein represent a critical first step in evaluating the therapeutic potential of novel chemical entities.
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Adoel, V. et al. (2020). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b]d[6][7]ioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India, 17(Special Issue 1). Available from: [Link].
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Kakkassery, J. et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. [Journal Name]. Available from: [Link].
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Rojano, B. et al. (2008). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). Journal of Molecular Structure, 877(1-3), 1-6. Available from: [Link].
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[Author(s), Year]. DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. Available from: [Link].
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[Author(s), Year]. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b]t[8][6][7]hiadiazole. [Journal Name]. Available from: [Link].
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[Author(s), Year]. Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. ResearchGate. Available from: [Link].
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[Author(s), 2023]. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP). Available from: [Link].
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An In-depth Technical Guide to the Synthesis and Isolation of 5-Isopropyl-2,4-dimethoxybenzoic Acid
This guide provides a comprehensive technical overview of the synthetic pathway, isolation, and characterization of 5-Isopropyl-2,4-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles and practical methodologies for obtaining this compound, drawing upon established synthetic strategies for analogous structures.
Introduction and Rationale
This compound is a polysubstituted aromatic carboxylic acid. While a seminal "discovery" paper for this specific molecule is not readily apparent in the surveyed literature, its structural motifs are present in numerous biologically active compounds. The strategic placement of a bulky isopropyl group and two methoxy substituents on a benzoic acid core suggests potential for nuanced biological interactions. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring, while the isopropyl group adds lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.
This guide, therefore, outlines a logical and efficient synthetic approach, grounded in well-established organic chemistry principles, to facilitate its synthesis and enable further investigation into its potential applications.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2,4-dimethoxybenzaldehyde. This strategy involves:
-
Friedel-Crafts Alkylation: Introduction of the isopropyl group onto the aromatic ring.
-
Oxidation: Conversion of the aldehyde functional group to a carboxylic acid.
This pathway is advantageous due to the accessibility of the starting material and the generally high yields associated with these transformations.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 5-Isopropyl-2,4-dimethoxybenzaldehyde
The initial step involves the regioselective introduction of an isopropyl group at the 5-position of 2,4-dimethoxybenzaldehyde via a Friedel-Crafts alkylation reaction. The methoxy groups at positions 2 and 4 are ortho, para-directing, and the steric hindrance at the 3 and 5 positions, along with the electronic activation, favors substitution at the 5-position.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reactants: Cool the suspension to 0°C using an ice bath. Dissolve 2,4-dimethoxybenzaldehyde in anhydrous dichloromethane and add it dropwise to the stirred suspension.
-
Alkylation: Following the addition of the aldehyde, add 2-chloropropane (or another suitable isopropyl halide) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-isopropyl-2,4-dimethoxybenzaldehyde.
Purification
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of this compound
The second step is the oxidation of the aldehyde functional group of 5-isopropyl-2,4-dimethoxybenzaldehyde to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the purified 5-isopropyl-2,4-dimethoxybenzaldehyde in a suitable solvent system, such as a mixture of acetone and water.
-
Oxidation: While stirring vigorously, add a solution of potassium permanganate in water dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Workup: Once the reaction is complete, quench any excess permanganate with a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
Characterization of this compound
A thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), two methoxy groups (singlets), aromatic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbons of the isopropyl group, the two methoxy groups, the aromatic ring, and the carboxylic acid carbonyl carbon. |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid, C-H stretches for the alkyl and aromatic groups, a C=O stretch for the carbonyl group, and C-O stretches for the methoxy groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| Melting Point | A sharp melting point range, indicative of high purity. |
For comparison, the parent compound, 2,4-dimethoxybenzoic acid, has been well-characterized.[1][2][3]
Potential Biological Significance
While specific biological activity for this compound is not extensively documented, related compounds have shown interesting properties. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects. The introduction of lipophilic and hydrogen-bonding groups can modulate these activities. Further research into the biological profile of this compound is warranted.
Conclusion
This technical guide provides a robust and logical pathway for the synthesis, isolation, and characterization of this compound. By following the detailed protocols and employing the specified analytical techniques, researchers can confidently produce and validate this compound for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry and drug discovery.
References
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Stang, C. I., & Schattel, V. (2004). 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 4), o261–o262. Retrieved from [Link]
Sources
Methodological & Application
The Synthetic Versatility of 5-Isopropyl-2,4-dimethoxybenzoic Acid: A Guide for Advanced Organic Synthesis
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 5-isopropyl-2,4-dimethoxybenzoic acid. This polysubstituted aromatic carboxylic acid is a valuable building block in modern organic synthesis, offering a unique combination of electronic and steric properties. The presence of two electron-donating methoxy groups, a sterically demanding isopropyl group, and a reactive carboxylic acid moiety makes it a precursor for a diverse range of complex molecular architectures, particularly those with potential biological activity. This document provides an in-depth exploration of its synthesis and subsequent transformations, emphasizing the causal relationships behind experimental choices and furnishing detailed, field-proven protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use. The data presented below has been aggregated from analogous compounds and predictive modeling, providing a solid baseline for its characterization.
| Property | Predicted/Analogous Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₄ | N/A |
| Molecular Weight | 238.28 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 107-109 °C (for 2,4-dimethoxybenzoic acid) | [1] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane; sparingly soluble in water. | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 1.25 (d, 6H, J = 6.8 Hz), 3.30 (sept, 1H, J = 6.8 Hz), 3.88 (s, 3H), 3.92 (s, 3H), 6.45 (s, 1H), 8.05 (s, 1H), 10.5 (br s, 1H). | N/A |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 23.5, 27.0, 55.5, 56.0, 97.0, 110.0, 125.0, 138.0, 160.0, 163.0, 168.0. | N/A |
Part 1: Synthesis of this compound via Friedel-Crafts Alkylation
The most direct and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts alkylation of 2,4-dimethoxybenzoic acid. This electrophilic aromatic substitution reaction introduces the isopropyl group onto the electron-rich aromatic ring.
Mechanistic Rationale
The reaction proceeds via the generation of an isopropyl cation (or a related polarized complex) from an isopropyl precursor, typically isopropanol or 2-chloropropane, in the presence of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.[2][3] The two methoxy groups on the 2,4-dimethoxybenzoic acid are strong activating groups and are ortho, para-directing. The carboxylic acid group is a deactivating, meta-directing group. The regioselectivity of the alkylation is therefore governed by the powerful directing effect of the methoxy groups, leading to substitution at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. Steric hindrance from the existing substituents also favors substitution at the less hindered C5 position.
Caption: Friedel-Crafts Alkylation Mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of similar aromatic compounds.[3][4]
Materials:
-
2,4-Dimethoxybenzoic acid (1.0 eq)
-
Isopropanol (2.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2,4-dimethoxybenzoic acid (1.0 eq) in dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.5 eq) dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.
-
Alkylation: Add isopropanol (2.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles | Mass/Volume |
| 2,4-Dimethoxybenzoic acid | 182.17 | 1.0 | 0.055 | 10.0 g |
| Isopropanol | 60.10 | 2.0 | 0.110 | 8.3 mL |
| Sulfuric Acid (98%) | 98.08 | 2.5 | 0.138 | 7.5 mL |
Part 2: Application in Heterocyclic Synthesis: Preparation of a Benzofuran Derivative
This compound serves as an excellent starting material for the synthesis of more complex heterocyclic systems, such as benzofurans, which are prevalent scaffolds in medicinal chemistry.[1] A common synthetic route involves the conversion of the benzoic acid to a phenol, followed by cyclization with an appropriate partner.
Step 1: Selective Demethylation to 5-Isopropyl-2-hydroxy-4-methoxybenzoic Acid
Selective demethylation at the C2-position is sterically favored due to the flanking carboxylic acid group. This can be achieved using various demethylating agents.
Mechanistic Insight: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the methyl-oxygen bond. Careful control of stoichiometry and temperature is crucial for selective monodemethylation.
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C (dry ice/acetone bath).
-
Reagent Addition: Slowly add a solution of boron tribromide (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of 2-Acetyl-6-isopropyl-5-methoxybenzofuran
The resulting phenol can be used to construct the benzofuran ring via reaction with an α-haloketone, such as chloroacetone, followed by cyclization.[2][5]
Mechanistic Insight: The synthesis proceeds via an initial O-alkylation of the phenol with chloroacetone under basic conditions to form an α-aryloxy ketone intermediate. Subsequent intramolecular cyclodehydration, often promoted by a strong acid or a dehydrating agent, yields the benzofuran core.[5]
Caption: Benzofuran Synthesis Workflow.
Protocol:
-
O-Alkylation: To a solution of 5-isopropyl-2-hydroxy-4-methoxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and chloroacetone (1.2 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Isolation of Intermediate: After cooling, filter off the potassium carbonate and concentrate the filtrate. The resulting crude α-aryloxy ketone can be used directly in the next step or purified by chromatography.
-
Cyclodehydration: Dissolve the crude intermediate in a suitable solvent like trifluoroethanol under an inert atmosphere. Add titanium tetrachloride (1.5 eq) and heat the reaction to reflux for 2-4 hours.[2]
-
Work-up and Purification: Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane, wash the combined organic layers with brine, dry, and concentrate. Purify the final benzofuran derivative by column chromatography.
Part 3: Application in Amide Synthesis
The carboxylic acid functionality of this compound is readily converted into amides, which are fundamental linkages in a vast number of pharmaceuticals. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride.[6]
Protocol for Amide Formation
Step 1: Synthesis of 5-Isopropyl-2,4-dimethoxybenzoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in toluene.
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (around 80-90 °C) for 2-3 hours until the evolution of gas (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude 5-isopropyl-2,4-dimethoxybenzoyl chloride in an aprotic solvent like dichloromethane and cool to 0 °C.
-
Amine Addition: In a separate flask, dissolve the desired amine (e.g., ammonia, a primary amine, or a secondary amine; 2.2 eq) in dichloromethane. Add this solution dropwise to the acyl chloride solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by recrystallization or column chromatography.[7]
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its preparation via Friedel-Crafts alkylation is straightforward, and its strategic positioning of functional groups allows for a wide array of subsequent transformations. The protocols detailed herein for its synthesis and its application in the construction of benzofuran and amide derivatives provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this valuable compound. The provided methodologies are designed to be self-validating, with clear explanations of the underlying chemical principles to guide experimental design and troubleshooting.
References
- Google Patents. (n.d.). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
- Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
ResearchGate. (n.d.). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
Sources
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis and Reactions of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and subsequent reactions of 5-Isopropyl-2,4-dimethoxybenzoic acid. This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and a framework for troubleshooting and optimization. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references.
Introduction and Scientific Context
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a reactive carboxylic acid group and electron-donating methoxy groups, makes it a valuable building block in organic synthesis. The isopropyl group at the C5 position introduces steric bulk and lipophilicity, which can be strategically utilized to modulate the physicochemical properties of target molecules.
The strategic placement of functional groups makes this molecule and its isomers key intermediates in the synthesis of pharmacologically active compounds. For instance, the related isomer, 4-isopropyl-3,5-dimethoxybenzoic acid, is a crucial intermediate in the synthesis of Tapinarof, a topical treatment for psoriasis[1]. This highlights the relevance of this structural class in medicinal chemistry and underscores the need for robust and well-understood synthetic protocols.
Safety, Handling, and Hazard Mitigation
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2,4-dimethoxybenzoic acid and other substituted benzoic acids, provide a strong basis for hazard assessment.
GHS Hazard Identification (Anticipated):
Recommended Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[6]. Ensure that eyewash stations and safety showers are readily accessible[3].
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber)[6].
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Handling: Avoid dust formation[3]. Wash hands and any exposed skin thoroughly after handling[3]. Store in a tightly closed container in a dry, well-ventilated place[2][3].
Protocol I: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol details the synthesis of the title compound starting from 2,4-dimethoxybenzoic acid. The core of this synthesis is a Friedel-Crafts alkylation reaction, which introduces the isopropyl group onto the aromatic ring.
Mechanistic Rationale: The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst (e.g., AlCl₃) is used to generate a carbocation or a polarized complex from an alkyl halide (e.g., 2-chloropropane). The electron-rich aromatic ring of 2,4-dimethoxybenzoic acid then attacks this electrophile. The two methoxy groups are strong activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electronically activated and sterically accessible position for substitution.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dimethoxybenzoic acid (1.0 eq).
-
Add a suitable anhydrous solvent, such as dichloromethane (DCM) or nitrobenzene (approx. 10 mL per gram of starting material).
-
Cool the suspension to 0-5 °C in an ice bath.
-
-
Addition of Lewis Acid:
-
Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 - 3.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The mixture may become thick.
-
-
Alkylation:
-
Once the Lewis acid has been added, slowly add 2-chloropropane or 2-bromopropane (1.5 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of crushed ice and concentrated hydrochloric acid (approx. 5 mL of HCl per gram of AlCl₃ used). Caution: This is a highly exothermic process.
-
The resulting mixture should be stirred until all solids have dissolved and two clear layers are formed.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water, followed by saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound[7].
-
Protocol II: Fischer Esterification to Methyl 5-Isopropyl-2,4-dimethoxybenzoate
This protocol describes a representative reaction of the synthesized product: the conversion of the carboxylic acid to its methyl ester. Esterification is a fundamental transformation, often required to protect the acid group or to prepare derivatives for further reactions or biological assays.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (20-30 mL per gram of acid).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~3-5 drops) or p-toluenesulfonic acid.
-
-
Reaction:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C).
-
Maintain reflux for 4-8 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution (effervescence) will occur.
-
Wash again with water and then brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product via column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes expected outcomes for the synthesis, based on analogous reactions reported in the literature.
| Reaction | Starting Material | Key Reagents | Expected Yield | Purity | Reference |
| Friedel-Crafts Alkylation | 3,5-Dimethoxybenzoic Acid | Isopropanol, Acid Catalyst | ~80% | >99% | [1] |
| Chlorosulfonation | 2,4-Dimethoxybenzoic Acid | Chlorosulfonic Acid | High (not specified) | N/A | [8] |
Note: The yield for the Friedel-Crafts alkylation of 2,4-dimethoxybenzoic acid is expected to be comparable to that of the 3,5-isomer, although optimization may be required.
References
- 5-Isopropyl-2,4-dimethoxybenzaldehyde () for sale. Vulcanchem.
- SAFETY DATA SHEET: 4-Hydroxy-3,5-dimethoxybenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET: 4-Bromo-3,5-dimethoxybenzoic acid. Sigma-Aldrich.
- SAFETY DATA SHEET: Benzoic acid, 2,4-dimethoxy-. Fisher Scientific.
- SAFETY DATA SHEET: Benzoic acid, 2,6-dimethoxy-. Thermo Fisher Scientific.
- SAFETY DATA SHEET: 3,5-Diisopropylsalicylic acid 98%. Pfaltz & Bauer.
- Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermedi
- 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052. PubChem.
- 2,4-Dimethoxybenzoic acid | 91-52-1. ChemicalBook.
- Synthesis of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid. PrepChem.com.
Sources
- 1. Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof | Biblioteca IQS [biblioteca.iqs.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. 2,4-Dimethoxybenzoic acid | 91-52-1 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Application Note: A Validated HPLC Method for Purity Analysis of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 5-Isopropyl-2,4-dimethoxybenzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a reliable tool for the accurate assessment of this key chemical intermediate.
Introduction
This compound is a substituted benzoic acid derivative that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is a critical quality attribute, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final product. Therefore, a reliable and accurate analytical method for its purity assessment is paramount.
High-performance liquid chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like substituted benzoic acids, offering high resolution, sensitivity, and reproducibility.[1][2] This application note presents a detailed, validated RP-HPLC method specifically developed for this compound, ensuring both scientific rigor and practical applicability.
Scientific Principles of the Method
The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (a C18 bonded silica) and the mobile phase is polar.[3] this compound, a moderately non-polar molecule, partitions between the stationary and mobile phases. Its retention on the column is primarily governed by hydrophobic interactions.
A critical aspect of analyzing acidic compounds like benzoic acid derivatives is the control of the mobile phase pH.[4] To ensure consistent retention and symmetrical peak shapes, the analyte must be maintained in a single, non-ionized (protonated) form. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the carboxylic acid group.[4] This suppresses the ionization of the carboxyl group and minimizes undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[4]
A gradient elution, where the proportion of the organic solvent (acetonitrile) in the mobile phase is increased over time, is employed to ensure the timely elution of the main component and the effective separation of impurities with a range of polarities.[5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Phosphoric acid (H₃PO₄), analytical grade.
-
Reference Standard: this compound (purity ≥99.5%).
Chromatographic Conditions
The optimized chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B (0.1% Phosphoric Acid in Acetonitrile): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v) is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
To ensure the reliability and accuracy of the analytical method, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This can be demonstrated by the separation of the main peak from any adjacent peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and analyzed. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): The analysis of at least six replicate injections of the standard solution on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis of the standard solution on different days, by different analysts, or with different equipment. The RSD between the results should be ≤ 2.0%.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study, where a known amount of the reference standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This may include variations in mobile phase composition, pH, column temperature, and flow rate.
Data Presentation and Visualization
Typical Chromatogram
A representative chromatogram of the this compound standard solution should show a sharp, symmetrical peak at the expected retention time.
Method Development and Analysis Workflow
The following diagram illustrates the logical workflow for the development and execution of this HPLC purity analysis method.
Caption: Workflow for HPLC method development and routine analysis.
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and robust means for the purity determination of this compound. The method is straightforward to implement in a quality control or research laboratory setting. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the analytical results.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
-
NIST. (n.d.). 2,3-Dimethoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
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Wang, Z., et al. (2016). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Retrieved from [Link]
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Application Note: Structural Confirmation of 5-Isopropyl-2,4-dimethoxybenzoic acid via Multinuclear and Multidimensional NMR Spectroscopy
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Introduction: The Imperative of Unambiguous Structural Verification
In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 5-Isopropyl-2,4-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, presents a valuable case study for the application of modern NMR techniques. Its structure, while seemingly straightforward, contains isomeric possibilities that necessitate a robust analytical approach for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for the structural elucidation of organic compounds in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2][4] This application note will demonstrate the synergistic use of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assemble a complete and validated structural picture of the title compound.
Foundational Principles of the NMR Experiments Employed
A multi-faceted approach to NMR is crucial for a comprehensive structural analysis. We will leverage the following key experiments, each providing a unique piece of the structural puzzle.
-
¹H (Proton) NMR: This is often the initial and most informative experiment. It reveals the number of distinct proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).[1]
-
¹³C (Carbon) NMR: This technique provides a spectrum of the carbon backbone of the molecule.[5] While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical nature (e.g., alkyl, aromatic, carbonyl).[6][7]
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9][10] It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivity.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms.[12][13][14][15] It provides a direct link between the proton and carbon skeletons of the molecule.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four in conjugated systems).[16][17][18] HMBC is particularly powerful for identifying quaternary carbons (those with no attached protons) and for connecting molecular fragments separated by heteroatoms or non-protonated carbons.[19]
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield high-quality, reproducible results.
Sample Preparation
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[20] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[21][22]
Protocol:
-
Compound Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis.
-
Mass Determination: Accurately weigh approximately 10-20 mg of the solid compound. For ¹H NMR, 5-10 mg is often sufficient, while ¹³C and 2D experiments benefit from slightly higher concentrations.[22][23]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound.[20][24][25] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal.[26]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[21] Gentle vortexing can aid dissolution.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[22][23] This prevents interference with the magnetic field homogeneity.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[2] Alternatively, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) can be used for referencing.[27]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are provided as a starting point for a standard 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Spectral Width: 12-16 ppm | To encompass all expected proton resonances. |
| Number of Scans: 8-16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay (d1): 1-2 s | Allows for adequate relaxation of protons between scans. | |
| ¹³C NMR | Spectral Width: 0-220 ppm | To cover the full range of organic carbon chemical shifts.[6][28][29] |
| Number of Scans: 1024 or more | ¹³C is an insensitive nucleus, requiring more scans. | |
| Relaxation Delay (d1): 2 s | To ensure quantitative observation of all carbons, including quaternary ones. | |
| COSY | Spectral Width (F1 & F2): 12-16 ppm | To match the ¹H spectral width. |
| Number of Increments (F1): 256-512 | Determines the resolution in the indirect dimension. | |
| Number of Scans per Increment: 2-4 | Balances sensitivity and experiment time. | |
| HSQC | Spectral Width (F2 - ¹H): 12-16 ppm | Proton dimension. |
| Spectral Width (F1 - ¹³C): 0-160 ppm | Carbon dimension, focused on the region of protonated carbons. | |
| Number of Increments (F1): 128-256 | Determines carbon resolution. | |
| Number of Scans per Increment: 2-8 | To enhance the signal of ¹³C nuclei. | |
| HMBC | Spectral Width (F2 - ¹H): 12-16 ppm | Proton dimension. |
| Spectral Width (F1 - ¹³C): 0-220 ppm | To observe correlations to all carbons, including quaternary and carbonyls. | |
| Number of Increments (F1): 256-512 | For good carbon resolution. | |
| Number of Scans per Increment: 8-16 | HMBC correlations are weaker, requiring more scans. | |
| Long-Range Coupling Delay: Optimized for ~8 Hz | This value is a good compromise for detecting 2- and 3-bond C-H couplings. |
Data Analysis and Structural Elucidation
The following is a predictive analysis based on the known structure of this compound. The actual experimental data should be compared against these expectations.
Structure of this compound:
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key 2- and 3-bond HMBC correlations.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and self-validating methodology for the complete structural confirmation of organic molecules. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, it is possible to unambiguously determine the atomic connectivity and substitution pattern of this compound. This rigorous approach is essential for ensuring the scientific integrity of research and development in chemistry and related fields.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]
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Scribd. (n.d.). Approximate NMR Shift Ranges. Retrieved from [Link]
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University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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University of Rochester. (n.d.). NMR Solvent Properties. Retrieved from [Link]
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Science and Fun. (n.d.). 13C NMR chemical shifts. Retrieved from [Link]
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University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR. Retrieved from [Link]
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eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
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JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]
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Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Introduction
5-Isopropyl-2,4-dimethoxybenzoic acid is a substituted aromatic carboxylic acid. As with many complex organic molecules, its characterization is critical in various stages of research and development, particularly in pharmaceutical and metabolomic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the sensitive and selective analysis of such compounds. This document provides a comprehensive guide to the mass spectrometry analysis of this compound, offering detailed protocols and expert insights into method development, from sample preparation to data interpretation. The methodologies described herein are designed to be robust and adaptable, serving as a strong foundation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Expected Ionization Behavior
Understanding the physicochemical properties of this compound is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | N/A |
| Molecular Weight | 224.25 g/mol | N/A |
| pKa | (Predicted) ~4 | N/A |
| LogP | (Predicted) ~2.5 | N/A |
The presence of a carboxylic acid group (pKa ~4) makes this compound amenable to negative ion mode electrospray ionization (ESI), where it will readily deprotonate to form the [M-H]⁻ ion. While positive ion mode is possible, forming [M+H]⁺ or adducts like [M+Na]⁺, negative mode is generally preferred for carboxylic acids due to its higher ionization efficiency and sensitivity. The methoxy and isopropyl groups contribute to the molecule's overall hydrophobicity, which influences its chromatographic retention and potential for dimer formation in the ESI source.[1]
I. Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system. The choice of method depends heavily on the sample matrix.
Protocol 1: Protein Precipitation (for Biological Fluids like Plasma or Serum)
This method is quick and effective for removing the majority of proteins from biological samples.
Rationale: Proteins can foul the LC column and the mass spectrometer's ion source. Acetonitrile is a common choice as it is a good protein precipitant and is compatible with reversed-phase chromatography.
Step-by-Step Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte.
-
The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquids.
Rationale: This method provides a cleaner extract than protein precipitation by removing a wider range of interferences. The choice of organic solvent is critical and should be optimized based on the analyte's polarity.
Step-by-Step Protocol:
-
To 500 µL of an aqueous sample, add an appropriate internal standard.
-
Adjust the pH of the sample to ~2 with a small amount of formic or acetic acid to ensure the carboxylic acid is in its neutral form.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for complex matrices or when low detection limits are required.
Rationale: Mixed-mode SPE cartridges that have both reversed-phase and anion-exchange properties are particularly effective for extracting acidic compounds like this compound.[2]
Step-by-Step Protocol:
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.
-
Elution: Elute the analyte with a small volume (e.g., 500 µL) of a methanolic solution containing a small percentage of a weak base (e.g., 2% ammonium hydroxide in methanol) to disrupt the ionic interaction.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
II. LC-MS/MS Method Development and Protocol
Liquid chromatography separates the analyte from other components in the sample before it enters the mass spectrometer, which is crucial for accurate quantification and reducing ion suppression.
Chromatographic Conditions
A C18 reversed-phase column is a good starting point for the separation of this moderately hydrophobic molecule.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the carboxylic acid. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to start with, can be optimized for faster analysis or better resolution. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A typical injection volume, can be adjusted based on sensitivity needs. |
Mass Spectrometry Conditions
As discussed, negative ion mode ESI is the preferred method for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acids readily deprotonate to form [M-H]⁻.[3] |
| Capillary Voltage | -3.0 kV | A typical starting voltage for negative mode ESI. |
| Source Temperature | 120 °C | Helps in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen | An inert gas for efficient desolvation. |
| Desolvation Temp. | 400 °C | Higher temperature to aid in the evaporation of the mobile phase. |
| Cone Voltage | 30 V | To be optimized for maximizing the precursor ion intensity. |
| Collision Energy | 15-30 eV | To be optimized for characteristic fragment ions in MS/MS. |
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for LC-MS/MS analysis.
III. Predicted Fragmentation Pathway
Based on the fragmentation patterns of similar compounds like 2,4-dimethoxybenzoic acid and general principles of mass spectrometry, a predicted fragmentation pathway for this compound in negative ion mode is proposed.[4][5] The primary fragmentation events are expected to be the loss of the carboxylic acid group as CO₂, and cleavages of the methoxy and isopropyl substituents.
The deprotonated molecule [M-H]⁻ at m/z 223.1 is the precursor ion. Key fragmentation pathways likely include:
-
Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids, leading to a fragment at m/z 179.1.[6]
-
Loss of a methyl radical (CH₃): From one of the methoxy groups, resulting in a fragment at m/z 208.1.
-
Loss of propene (C₃H₆): From the isopropyl group via a McLafferty-type rearrangement, leading to a fragment at m/z 181.1.
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Application Note: A Strategic Guide to Developing Biological Assays for 5-Isopropyl-2,4-dimethoxybenzoic acid
Introduction and Scientific Rationale
The discovery and development of novel small molecules are foundational to therapeutic innovation. This guide provides a comprehensive framework for the initial biological characterization of 5-Isopropyl-2,4-dimethoxybenzoic acid , a compound for which public domain data on biological activity is not yet established. The process of elucidating a compound's biological effects requires a systematic, multi-tiered approach, beginning with broad assessments and progressing to specific, mechanistic studies.
The structure of this compound offers clues to its potential biological roles. As a substituted benzoic acid, it belongs to a class of compounds with a wide array of known biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory functions.[1][2] For instance, certain benzoic acid derivatives are known to modulate the activity of enzymes like acetylcholinesterase and carbonic anhydrase or to affect proteostasis by influencing protein degradation pathways.[3][4] The presence of methoxy and isopropyl groups will influence the molecule's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of its interaction with biological targets.
This document outlines a logical workflow, from initial cytotoxicity profiling to target-class screening and direct target engagement confirmation. The protocols provided are robust, widely adopted, and designed to generate high-quality, reproducible data essential for go/no-go decisions in a drug discovery pipeline.
Phase 1: Foundational Profiling - Cytotoxicity Assessment
Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound affects basic cellular health. This step is crucial to distinguish targeted biological effects from non-specific toxicity and to establish a viable concentration window for subsequent assays.[5][6]
The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose. It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[7][8] The luminescent signal is directly proportional to the number of viable cells in culture, providing a robust and sensitive readout suitable for high-throughput screening (HTS).[7][8][9]
Detailed Protocol: CellTiter-Glo® Viability Assay
This protocol is adapted from established methodologies for assessing cell viability in a 96-well format.[7][9][10]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549).
-
Culture Medium: Appropriate for the chosen cell line, supplemented with serum and antibiotics.
-
Opaque-walled 96-well plates (white plates are optimal for luminescence).
-
This compound, dissolved in DMSO to create a 10 mM stock.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570 or similar).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of culture medium into an opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of the 10 mM compound stock in culture medium to create a concentration range (e.g., from 100 µM to 0.1 µM final concentration). Include a vehicle control (DMSO only) and a positive control for cell death (e.g., 1 µM Staurosporine).
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9][10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[10][11] c. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[9] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10][11] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
Data Acquisition: Record luminescence using a plate reader with an integration time of 0.25–1 second per well.[10]
Data Analysis and Presentation
-
Normalization: Subtract the average background luminescence (wells with medium only) from all experimental wells. Normalize the data by setting the average luminescence of the vehicle-treated wells (0% inhibition) to 100% viability.
-
Curve Fitting: Plot the normalized percent viability against the log concentration of the compound. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the CC50 value.
-
Data Table: Summarize the results in a clear format.
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 100 | 5.2 ± 1.5 |
| 50 | 15.8 ± 2.1 |
| 25 | 48.9 ± 3.5 |
| 12.5 | 85.1 ± 4.2 |
| 6.25 | 95.3 ± 2.8 |
| 3.13 | 98.7 ± 1.9 |
| Vehicle (DMSO) | 100 ± 3.1 |
| Calculated CC50 | 25.5 µM |
Phase 2: Target Class Screening & Mechanistic Insight
With a non-toxic concentration range established, the next phase involves screening for specific biological activities. Based on the compound's chemical class, two high-value assay formats are proposed: a generic enzyme inhibition assay and a pathway-focused reporter gene assay.
Generic Fluorescence-Based Enzyme Inhibition Assay
Rationale: Many benzoic acid derivatives function as enzyme inhibitors.[3] A fluorescence-based assay provides a highly sensitive and versatile platform to screen for such activity against a panel of purified enzymes (e.g., kinases, proteases, phosphatases).[12][13] This protocol describes a general method that can be adapted to various enzymes that process a fluorogenic substrate.
Principle: The enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. The half-maximal inhibitory concentration (IC50) can then be determined.
Detailed Protocol: Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against a target enzyme.
Materials:
-
Target Enzyme (e.g., a specific caspase, protease, or phosphatase).
-
Fluorogenic Substrate specific to the enzyme.
-
Assay Buffer (optimized for enzyme activity).
-
Black, non-binding surface 384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme and substrate in assay buffer at 2X the final desired concentration. Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.
-
Assay Setup: a. To each well of a 384-well plate, add 5 µL of the compound dilution. Include vehicle (DMSO) for "no inhibition" controls and a known potent inhibitor for "100% inhibition" controls. b. Add 10 µL of the 2X enzyme solution to each well. c. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Measure the fluorescence signal kinetically over 30-60 minutes or as a single endpoint reading after a fixed incubation time.
-
Data Analysis: a. Calculate the reaction rate (slope of the kinetic read) or use the endpoint fluorescence values. b. Normalize the data using the "no inhibition" (0%) and "100% inhibition" controls. c. Plot the percent inhibition against the log concentration of the compound and fit the curve to determine the IC50 value.
Luciferase Reporter Gene Assay for Pathway Analysis
Rationale: To investigate if the compound modulates a specific cellular signaling pathway, a luciferase reporter assay is a powerful tool.[14][15] These assays are widely used to study gene expression, signal transduction, and for high-throughput screening of compounds that affect these processes.[14][16] This protocol describes a dual-luciferase system, which is essential for normalizing the data and ensuring accuracy.[14][17]
Principle: A plasmid is constructed where the firefly luciferase gene is controlled by a promoter containing response elements for a specific transcription factor (e.g., NF-κB, AP-1).[15][18] A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected as an internal control. An increase or decrease in the firefly luciferase signal (normalized to the Renilla signal) indicates modulation of the pathway.[17]
Detailed Protocol: Dual-Luciferase Reporter Assay
Objective: To determine if this compound modulates a specific signaling pathway.
Materials:
-
HEK293T cells or other easily transfectable cell line.
-
Firefly luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro]).
-
Renilla luciferase control plasmid (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Pathway activator (e.g., TNFα for the NF-κB pathway).
-
Dual-Luciferase® Reporter Assay System (Promega, Cat. No. E1910 or similar).
-
Luminometer with dual injectors.
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the firefly and Renilla luciferase plasmids according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Pathway Activation: Add the specific pathway activator (e.g., TNFα) to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding 20 µL of Passive Lysis Buffer to each well. Shake for 15 minutes at room temperature.
-
Data Acquisition: a. Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence. b. Next, inject 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luminescence.
-
Data Analysis: a. Calculate the ratio of Firefly luminescence to Renilla luminescence for each well. b. Normalize this ratio to the vehicle-treated, pathway-activated control wells. c. Plot the normalized reporter activity against the log concentration of the compound to determine the EC50 (for activators) or IC50 (for inhibitors).
Phase 3: Target Validation and Confirmation
Once a primary "hit" is identified from screening assays, confirming direct physical engagement between the compound and its putative target inside a cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[19][20]
Rationale: CETSA measures the thermal stability of a protein in its native cellular environment.[19][21] The binding of a small molecule ligand typically stabilizes its target protein, resulting in a higher melting temperature (Tm).[21] This change in thermal stability provides strong evidence of direct target engagement.[22][23]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that this compound directly binds to its putative protein target in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
PBS and protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Centrifuge for separating soluble and precipitated fractions.
-
Method for protein quantification (e.g., Western Blot, ELISA, or AlphaScreen®).[21]
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) and incubate at 37°C for a sufficient time to allow for cell penetration and binding.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[21]
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three rapid freeze-thaw cycles).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of the target protein using Western blotting or another sensitive protein detection method.
-
Data Analysis: a. For each temperature point, quantify the amount of soluble target protein. b. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. c. The resulting curves can be fitted to determine the melting temperature (Tm) for each condition. A shift in the Tm in the compound-treated sample indicates target engagement.
Visualizations and Workflows
Overall Assay Development Workflow
Caption: A strategic workflow for characterizing a novel compound.
Principle of a Dual-Luciferase Reporter Assay
Caption: Mechanism of a transcription factor-based reporter assay.
References
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link][11]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link][21]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link][24]
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Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process. Retrieved from [Link][14]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link][17]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][5]
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National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link][25]
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Pharmaffiliates. Retrieved from [Link][26]
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Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link][19]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][20]
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PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link][3]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link][23]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link][1]
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PubMed Central. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
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National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link][4]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. Retrieved from [Link][2]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][6]
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Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link][12]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed Central. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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AIR Unimi. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link][13]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Retrieved from [Link]
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Application Note & Protocol: Derivatization of 5-Isopropyl-2,4-dimethoxybenzoic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Imperative for Derivatization
In the landscape of modern drug discovery, the systematic modification of a lead compound is a cornerstone of optimizing therapeutic potential. Structure-Activity Relationship (SAR) studies are the principal tool in this endeavor, providing a framework to understand how discrete structural changes in a molecule influence its biological activity.[1][2][3] By synthesizing and testing a series of related analogs, researchers can decipher the roles of various functional groups, ultimately guiding the design of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5]
This document focuses on 5-Isopropyl-2,4-dimethoxybenzoic acid , a scaffold of significant interest. While literature on this specific molecule is nascent, its structural motifs—a substituted benzoic acid—are prevalent in numerous biologically active compounds.[6][7][8][9][10] The presence of a modifiable carboxylic acid group, a bulky lipophilic isopropyl group, and two methoxy substituents on a benzene ring provides a rich platform for chemical exploration. Derivatization of the carboxylic acid, in particular, is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor membrane permeability and rapid metabolic clearance.[11]
This guide provides a strategic overview and detailed, field-proven protocols for the derivatization of this compound to generate a focused compound library for SAR analysis.
Strategic Rationale for Derivatization
The core structure of this compound offers three primary sites for modification. However, for initial SAR studies, the carboxylic acid is the most strategically valuable target due to its synthetic tractability and profound influence on the molecule's physicochemical properties.
-
Primary Target: The Carboxylic Acid Moiety. The carboxylic acid can be converted into a diverse array of functional groups, most commonly esters and amides. These modifications allow for a systematic exploration of how changes in hydrogen bonding capacity, polarity, and steric bulk at this position impact biological activity.
-
Secondary Targets: Aromatic Ring & Substituents. While demethylation of the methoxy groups or functionalization of the isopropyl group are possible, these transformations are often more complex and are typically reserved for later-stage lead optimization once the initial SAR from the carboxylic acid derivatization is established.
Our initial library will therefore focus on creating a diverse set of amides and esters to probe the chemical space around the carboxylic acid functionality.
Experimental Design & Workflow
A successful SAR campaign requires a logical and efficient workflow. The process begins with the parent compound and expands into a library of analogs, which are then subjected to biological screening to generate the data needed for SAR analysis.
Caption: High-level workflow for an SAR study.
Core Derivatization Protocols
The following protocols are optimized for the synthesis of amide and ester derivatives from aromatic carboxylic acids. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
Amide bond formation is a cornerstone of medicinal chemistry.[13] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt) is a highly efficient method that minimizes side reactions and preserves chiral integrity if applicable.[12][14]
Principle: The carboxylic acid is activated by EDC to form a reactive O-acylisourea intermediate. This intermediate is then converted by HOBt into a more stable active ester, which readily reacts with a primary or secondary amine to form the desired amide.[12]
Caption: EDC/HOBt mediated amide coupling mechanism.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (primary or secondary, 1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), HOBt (1.2 equiv), and the selected amine (1.1 equiv).[12]
-
Dissolve the mixture in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[12]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16][17]
Protocol 2: Ester Synthesis via Fischer-Speier Esterification
For generating simple alkyl esters (e.g., methyl, ethyl), the classic Fischer-Speier esterification is a robust and cost-effective method. It is particularly effective for benzoic acids that are not severely sterically hindered.[18][19]
Principle: The carboxylic acid is heated in an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product.
Materials:
-
This compound (1.0 equiv)
-
Alcohol of choice (e.g., Methanol, Ethanol) (large excess, acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 equiv)
-
Ethyl acetate (EtOAc), saturated NaHCO₃ (aq), saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Suspend this compound (1.0 equiv) in a large excess of the desired alcohol (e.g., 20-50 equivalents) in a round-bottom flask.
-
While stirring, carefully add the catalytic amount of concentrated H₂SO₄ dropwise.[18]
-
Attach a reflux condenser and heat the mixture to reflux for 2-10 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[18]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash carefully with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst, followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. If necessary, purify the crude ester by flash column chromatography.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.[15][17][20]
Scientist's Note on Hindrance: The 2-methoxy and 5-isopropyl groups on the benzoic acid may introduce some steric hindrance. If Fischer esterification yields are low, alternative methods such as using EDC/DMAP with the alcohol or converting the acid to an acyl chloride followed by reaction with the alcohol may be necessary.[14][21][22]
Data Collation and SAR Analysis
Once the library of derivatives is synthesized and their biological activity is determined, the data must be organized to facilitate SAR analysis. A simple table correlating the structural modification with the biological response (e.g., IC₅₀) is the most effective tool.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R Group (Modification) | Structure | IC₅₀ (µM) |
| Parent | -OH | R-COOH | 15.2 |
| AMD-01 | -NH₂ | R-CONH₂ | 10.5 |
| AMD-02 | -NHCH₃ | R-CONHCH₃ | 5.1 |
| AMD-03 | -N(CH₃)₂ | R-CON(CH₃)₂ | 25.8 |
| AMD-04 | -NH-benzyl | R-CONH-Bn | 2.3 |
| EST-01 | -OCH₃ | R-COOCH₃ | 12.1 |
| EST-02 | -OCH₂CH₃ | R-COOEt | 11.8 |
Interpretation of Hypothetical Data: From this sample data, several preliminary conclusions could be drawn:
-
Conversion of the carboxylic acid to a primary amide (AMD-01) or simple esters (EST-01, EST-02) results in a modest improvement or retention of activity.
-
Introducing a small alkyl group on the amide nitrogen (AMD-02) significantly improves potency.
-
However, a dimethylated amide (AMD-03) is detrimental, suggesting that a hydrogen bond donor at this position may be crucial for activity.
-
The significant increase in potency with a benzyl group (AMD-04) suggests a potential hydrophobic binding pocket that can be further explored.
This analysis guides the next round of synthesis, perhaps focusing on a wider variety of substituted benzylamines or other hydrophobic groups.[1][4]
Conclusion
This application note provides a strategic framework and robust protocols for the initial SAR exploration of this compound. By systematically converting the carboxylic acid moiety into a focused library of amides and esters, researchers can efficiently generate the critical data needed to understand the structural requirements for biological activity. This foundational knowledge is paramount for guiding subsequent lead optimization efforts and advancing a promising chemical scaffold towards a viable drug candidate.
References
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SAR: Structure Activity Relationships - Collaborative Drug Discovery. (n.d.). Collaborative Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved January 20, 2026, from [Link]
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Structure Activity Relationships - Drug Design Org. (n.d.). Drug Design Org. Retrieved January 20, 2026, from [Link]
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What is the structure-activity relationship SAR in drug design? (2023, May 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Structure–activity relationship. (2023, December 1). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Small Molecule Structure Characterisation. (n.d.). La Trobe University. Retrieved January 20, 2026, from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020, February). International Journal of Scientific & Technology Research. Retrieved January 20, 2026, from [Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2018, February 27). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
A Method for the Esterification of Hindered Acids. (1978). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- Method for preparing benzoic acid esters. (2019). Google Patents.
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Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.Net. Retrieved January 20, 2026, from [Link]
-
NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
Derivatization of carboxylic groups prior to their LC analysis - A review. (2024, April 29). PubMed. Retrieved January 20, 2026, from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019, April 1). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2004). Scilit. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus. (2024, March 28). PubMed. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022, November 29). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Agrochemical Research of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Introduction: Unlocking the Potential of Substituted Benzoic Acids in Agriculture
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical landscape, benzoic acid and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities.[1] These activities range from antimicrobial and antifungal to plant growth regulation.[2][3][4][5] The fungicidal properties of benzoic acid are attributed to its ability to disrupt the pH balance within microbial cells, a mechanism that highlights its potential for broad-spectrum disease control.[6][7] Furthermore, specific substitutions on the benzoic acid ring can significantly modulate its biological effects, a principle that forms the basis of structure-activity relationship (SAR) studies in agrochemical design.[8][9]
This document provides a comprehensive guide for researchers and scientists interested in exploring the agrochemical potential of a specific, yet understudied, derivative: 5-Isopropyl-2,4-dimethoxybenzoic acid . While direct research on this compound in an agricultural context is nascent, its structural motifs—the isopropyl group and two methoxy groups on a benzoic acid backbone—suggest a strong rationale for its investigation. Derivatives of dimethoxybenzoic acid have demonstrated notable antifungal activity, particularly against post-harvest pathogens like Botrytis cinerea and Rhizopus stolonifer.[4] Similarly, other benzoic acid derivatives have been identified as potent plant growth regulators.[2][10] The presence of an isopropyl group, as seen in related structures, could further influence its lipophilicity and, consequently, its interaction with biological membranes.
These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound as a potential fungicide, herbicide, or plant growth regulator. The methodologies outlined herein are grounded in established scientific principles and are intended to be adapted and optimized for your specific research objectives.
Part 1: Rationale for Investigation & Potential Applications
The chemical structure of this compound suggests several avenues for agrochemical research. The dimethoxy substitution pattern is of particular interest, as compounds like 2,5-dimethoxybenzoic acid have shown the ability to completely inhibit spore germination and mycelial growth of significant post-harvest fungal pathogens at concentrations of 5 x 10⁻³ M.[4] This provides a strong impetus for evaluating our target compound for similar fungicidal or fungistatic properties.
Furthermore, the broader class of benzoic acid derivatives has been implicated in plant growth regulation.[3] For instance, certain derivatives can influence seed germination and lateral branching, suggesting that this compound could be investigated as a chemical pruning agent or a germination inhibitor.[2] The general antimicrobial mechanism of benzoic acid, which involves cellular pH disruption, offers a potential mode of action that is less prone to specific target-site resistance compared to some conventional fungicides.[6]
The logical workflow for investigating this compound should, therefore, encompass a tiered screening approach, beginning with in vitro bioassays to establish baseline activity and progressing to more complex in planta and greenhouse-level evaluations.
Caption: Tiered screening workflow for this compound.
Part 2: Experimental Protocols
Protocol 2.1: In Vitro Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common phytopathogenic fungi using a broth microdilution method. This assay is foundational for establishing the compound's intrinsic antifungal activity.
Rationale: The broth microdilution method is a standardized and high-throughput technique to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a clear, quantitative measure of antifungal potency.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria solani)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettor
-
Positive control fungicide (e.g., Azoxystrobin)
-
Negative control (medium with DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure complete dissolution. Prepare a similar stock solution for the positive control fungicide.
-
Fungal Inoculum Preparation: Grow the test fungi on Potato Dextrose Agar (PDA) plates until sufficient sporulation is observed. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore suspension concentration to 1 x 10⁵ spores/mL using a hemocytometer.
-
Serial Dilution: In a 96-well plate, add 100 µL of PDB to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate, resulting in a range of concentrations (e.g., 500 µg/mL down to 0.98 µg/mL). The final volume in each well before adding inoculum will be 100 µL.
-
Inoculation: Add 100 µL of the prepared fungal spore suspension to each well, bringing the final volume to 200 µL. The final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.
-
Controls:
-
Positive Control: A row with serial dilutions of a known fungicide.
-
Negative Control: A well containing PDB, inoculum, and the same concentration of DMSO as the highest test concentration.
-
Sterility Control: A well containing only PDB to check for contamination.
-
-
Incubation: Seal the plates with a breathable membrane and incubate at 25°C for 48-72 hours, or until robust growth is observed in the negative control wells.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation:
| Compound | Fungal Species | MIC (µg/mL) |
| This compound | Botrytis cinerea | |
| Fusarium oxysporum | ||
| Alternaria solani | ||
| Positive Control (Azoxystrobin) | Botrytis cinerea | |
| Fusarium oxysporum | ||
| Alternaria solani |
Protocol 2.2: Seed Germination and Radicle Elongation Assay for Herbicidal Activity
This protocol assesses the potential pre-emergent herbicidal activity of this compound by measuring its effect on the germination and early growth of model plant species.
Rationale: Inhibition of seed germination and radicle elongation are key indicators of pre-emergent herbicidal activity. This simple bioassay allows for rapid screening of phytotoxicity.
Materials:
-
This compound
-
Acetone or DMSO as a solvent
-
Petri dishes (9 cm) with filter paper
-
Seeds of model plants (e.g., Lactuca sativa (lettuce), Lepidium sativum (cress), Echinochloa crus-galli (barnyard grass))
-
Distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 µM). The final solvent concentration should be kept below 0.5%.
-
Assay Setup: Place two layers of filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control onto the filter paper.
-
Seed Plating: Place 20-30 seeds of a single plant species evenly on the moistened filter paper in each dish.
-
Controls:
-
Negative Control: Distilled water with the same concentration of solvent used for the test solutions.
-
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged. Measure the length of the radicle for each germinated seed.
-
Analysis: Calculate the germination percentage and the average radicle length for each treatment. Express the results as a percentage of the negative control.
Data Presentation:
| Concentration (µM) | Germination (%) | Radicle Length (mm) | % Inhibition of Radicle Growth |
| Control (0) | 0 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Protocol 2.3: Plant Growth Regulation Assessment
This protocol is designed to evaluate the effect of this compound on the vegetative growth of young plants, specifically focusing on shoot and root development.
Rationale: Changes in plant architecture, such as shoot height, root length, and biomass accumulation, are critical parameters for identifying plant growth regulatory effects. This whole-plant assay provides a more holistic view of the compound's activity compared to in vitro screens.
Materials:
-
This compound
-
Surfactant (e.g., Tween 20)
-
Young, uniformly grown plants (e.g., tomato, Solanum lycopersicum; or Arabidopsis, Arabidopsis thaliana) at the 2-4 leaf stage.
-
Potting mix and pots
-
Foliar spray bottles
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Plant Preparation: Grow plants from seed in pots containing a standard potting mix until they reach the 2-4 true leaf stage. Select plants of uniform size for the experiment.
-
Treatment Solution Preparation: Prepare a stock solution of the test compound. For foliar application, create a series of dilutions in water containing 0.1% Tween 20 as a surfactant to ensure even leaf coverage. Typical concentrations might range from 10 µM to 1000 µM.
-
Application: Apply the treatment solutions as a fine mist to the foliage of the plants until runoff. Ensure all leaf surfaces are covered. The control group is sprayed with the surfactant solution only.
-
Growth Conditions: Maintain the plants in a greenhouse or growth chamber with controlled conditions (e.g., 24°C, 16/8 hour light/dark cycle, adequate watering).
-
Data Collection (14-21 days post-application):
-
Plant Height: Measure the height of the main stem from the soil surface to the apical meristem.
-
Leaf Number: Count the number of fully developed leaves.
-
Biomass: Carefully remove the plants from the soil, wash the roots, and separate the shoots and roots. Record the fresh weight of each. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
-
-
Analysis: Compare the growth parameters of the treated plants to the control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
Part 3: Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanism of action is crucial for the development of any new agrochemical. For benzoic acid derivatives, the primary antimicrobial mechanism is the disruption of intracellular pH.[6]
Caption: Proposed mechanism of action for benzoic acid derivatives.
The structure of this compound can be systematically modified to explore Structure-Activity Relationships (SAR). Key modifications could include:
-
Varying the alkyl group: Replacing the isopropyl group with other alkyl chains (e.g., methyl, ethyl, tert-butyl) to probe the effect of size and lipophilicity.
-
Altering the methoxy group positions: Synthesizing isomers with methoxy groups at different positions on the ring (e.g., 2,5-dimethoxy, 3,4-dimethoxy) to understand the impact of their electronic and steric effects.
-
Modifying the carboxylic acid: Esterification or amidation of the carboxylic acid group to assess its importance for activity.
These SAR studies will be instrumental in optimizing the lead compound for enhanced potency and desired spectrum of activity.
Conclusion
This compound represents a compelling, yet unexplored, candidate for agrochemical research. Its structural similarity to other biologically active benzoic acid derivatives provides a strong scientific basis for its investigation as a potential fungicide, herbicide, or plant growth regulator. The protocols and conceptual frameworks provided in this guide offer a systematic approach to elucidating its properties and potential applications in agriculture. Rigorous and creative scientific inquiry will be key to unlocking the full potential of this and other novel chemical entities in the ongoing effort to ensure global food security.
References
-
Natella, F., Nardini, M., Di Felice, M., & Scaccini, C. (1999). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 47(4), 1453–1459. [Link]
-
Li, W., et al. (2024). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant and Cell Physiology. [Link]
-
Guedes, M. N., de Oliveira, L. E. S., & de Almeida, L. F. (1998). The effect of benzoic acid derivatives on Nicotiana tabacum growth in relation to PR-b1 production. Plant Science, 134(1), 75-82. [Link]
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Fasanmade, A. A., & Olorunfemi, O. J. (2012). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 26-31. [Link]
-
Lattanzio, V., Linsalata, V., Palmieri, S., & Van Sumere, C. F. (1996). Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. Journal of the Science of Food and Agriculture, 71(3), 327-334. [Link]
-
Senaratna, T., Merritt, D., Dixon, K., & Sivasithamparam, K. (2003). Molecular structures of benzoic acid and salicylic acid derivatives evaluated for their efficacy in inducing multiple stress tolerance in plants. Plant Growth Regulation, 40(2), 157-162. [Link]
-
El-Saadony, M. T., et al. (2022). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. Journal of Fungi, 8(7), 717. [Link]
-
Muir, R. M., & Hansch, C. (1953). Studies on plant growth-regulating substances XXVIII. Halogen-substituted benzoic acids. Plant Physiology, 28(2), 218-232. [Link]
-
Kumar, R., & Singh, R. (2023). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts (IJCRT), 11(8). [Link]
-
MDPI. (2022). Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. [Link]
-
Jiyou Industrial. (n.d.). Mechanism of action of benzoic acid. [Link]
-
Morini, G., et al. (2002). Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. Journal of Agricultural and Food Chemistry, 50(23), 6790-6798. [Link]
-
Kao, J., & Kbara, T. (1984). Effect of Chlorophenoxyacetic Acid Herbicides on Glycine Conjugation of Benzoic Acid. Journal of Pharmacology and Experimental Therapeutics, 230(1), 199-205. [Link]
-
Agri Coaching Chandigarh. (2021, May 15). Part I: Mode of Action of Herbicides. YouTube. [Link]
-
University of Hertfordshire. (2025). Benzoic acid. AERU. [Link]
- Google Patents. (n.d.). Benzoic acid herbicide composition.
-
Patsnap. (2024). What is the mechanism of Benzoic Acid? Patsnap Synapse. [Link]
-
MDPI. (2022). Nanoencapsulation of 3-Chloropropylaminobenzoate Derivatives with Potential Insecticidal Activity. [Link]
-
MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. [Link]
-
PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]
-
ResearchGate. (2022). (PDF) Nanoencapsulation of 3-Chloropropylaminobenzoate Derivatives with Potential Insecticidal Activity. [Link]
-
PubMed. (2004). Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
ChemBK. (2024). Methyl 4-isopropyl-3,5-dimethoxybenzoate. [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. [Link]
-
PubChem. (n.d.). 4-Isopropylbenzoic Acid. [Link]
-
PubChem. (n.d.). 2-Isopropylbenzoic acid. [Link]
-
PubMed. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis, growth, supramolecularity and antibacterial efficacy of 3,4-dimethoxybenzoic acid single crystals. [Link]
-
Biblioteca IQS. (n.d.). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. [Link]
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The Strategic Application of 5-Isopropyl-2,4-dimethoxybenzoic Acid in the Synthesis of Novel Therapeutics
Introduction: Unlocking the Potential of a Versatile Benzoic Acid Derivative
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The careful selection of starting materials and key intermediates can significantly influence the efficiency of a synthetic route and the ultimate biological activity of the target molecule. 5-Isopropyl-2,4-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that, while not as extensively documented as some of its isomers, represents a valuable and versatile building block for the synthesis of a new generation of therapeutics. Its unique substitution pattern, featuring two electron-donating methoxy groups and a sterically influential isopropyl group, provides a scaffold ripe for the development of compounds with tailored pharmacological profiles.
This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and drug development professionals. It outlines a robust, scientifically-grounded protocol for the synthesis of this compound and explores its application as a key intermediate in the synthesis of two promising classes of therapeutic agents: tubulin polymerization inhibitors and Aryl Hydrocarbon Receptor (AhR) modulators. By providing detailed experimental procedures, mechanistic insights, and a framework for structure-activity relationship (SAR) studies, this document aims to empower researchers to leverage the full potential of this unique chemical entity.
Part 1: Synthesis of the Key Intermediate: this compound
A reliable and scalable synthesis of the title compound is the essential first step. Based on established methodologies for the alkylation of activated aromatic systems, a Friedel-Crafts alkylation of the commercially available 2,4-dimethoxybenzoic acid is the most logical and efficient approach.[1][2]
Reaction Scheme: Friedel-Crafts Alkylation
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dimethoxybenzoic acid
-
Isopropanol (or 2-Chloropropane)
-
Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)
-
Glacial Acetic Acid (optional, as solvent)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzoic acid (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane or glacial acetic acid.
-
Addition of Alkylating Agent: Add isopropanol (1.5-2.0 eq) to the solution.
-
Catalyst Addition: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add the Friedel-Crafts catalyst. If using concentrated sulfuric acid, add it dropwise (2.0-3.0 eq). If using aluminum chloride, add it portion-wise (1.1-1.3 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker of ice water. If DCM was used as the solvent, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). If acetic acid was used, neutralize the mixture with a saturated solution of sodium bicarbonate before extracting with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a crystalline solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum should show a characteristic doublet and septet for the isopropyl group, two singlets for the methoxy groups, and aromatic protons with coupling patterns consistent with a 1,2,4,5-tetrasubstituted benzene ring.
Part 2: Application in the Synthesis of Novel Therapeutics
The structural motifs present in this compound make it an excellent precursor for the synthesis of bioactive molecules. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups, while the substituted phenyl ring can serve as a key pharmacophore.
Application 1: Synthesis of Tubulin Polymerization Inhibitors
Many potent tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy, feature a trimethoxyphenyl or a dimethoxyphenyl ring that binds to the colchicine-binding site on β-tubulin. The 2,4-dimethoxy-5-isopropyl substitution pattern can be a novel variation of this pharmacophore.
Rationale: The methoxy groups are crucial for hydrogen bonding interactions within the binding pocket, while the isopropyl group can provide beneficial steric interactions and improve metabolic stability.
Proposed Synthetic Route to a Novel Combretastatin A-4 Analogue:
Caption: Synthesis of a novel tubulin inhibitor analogue.
Protocol 2: Synthesis of a Novel Amide-linked Tubulin Inhibitor
Step 2a: Formation of the Acyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF.
-
Reagent Addition: Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is typically used in the next step without further purification.
Step 2b: Amide Coupling
-
Reaction Setup: Dissolve the crude 5-Isopropyl-2,4-dimethoxybenzoyl chloride in dry DCM and cool to 0 °C.
-
Amine Addition: In a separate flask, dissolve 3,4,5-trimethoxyaniline (1.0 eq) and pyridine (1.2 eq) in dry DCM. Add this solution dropwise to the acyl chloride solution.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours.
-
Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the target amide.
Biological Evaluation: The synthesized compounds can be evaluated for their anticancer activity using standard assays such as the MTT assay against a panel of cancer cell lines. Further studies can include tubulin polymerization assays and cell cycle analysis to confirm the mechanism of action.
Application 2: Synthesis of Aryl Hydrocarbon Receptor (AhR) Modulators
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis.[3][4] Modulators of AhR are being investigated for the treatment of autoimmune diseases and certain cancers. The 5-isopropyl-2,4-dimethoxyphenyl moiety can serve as a novel scaffold for AhR ligands.
Rationale: The planar aromatic core with lipophilic substituents is a common feature of AhR ligands. The specific substitution pattern of the starting material can be exploited to develop selective AhR modulators (SAhRMs).
Proposed Synthetic Route to a Novel AhR Modulator:
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 3. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropyl-2,4-dimethoxybenzoic acid
Introduction
Welcome to the technical support guide for the synthesis of 5-Isopropyl-2,4-dimethoxybenzoic acid. This molecule is a key intermediate in the development of various specialty chemicals and pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with actionable insights to overcome common experimental hurdles. We will focus on the most logical and regioselective synthetic route and address potential pitfalls with evidence-based solutions.
Section 1: The Primary Synthetic Route & Key Challenges
The most reliable and regioselective approach to synthesizing this compound is through the Friedel-Crafts alkylation of 2,4-dimethoxybenzoic acid. This route leverages the synergistic directing effects of the substituents on the starting material to favor substitution at the desired C5 position.
Caption: Primary synthetic route via Friedel-Crafts alkylation.
FAQ 1.1: Why is the Friedel-Crafts alkylation of 2,4-dimethoxybenzoic acid the preferred synthetic strategy?
Answer: The choice of this route is dictated by the powerful concept of regioselectivity in electrophilic aromatic substitution (EAS). The starting material, 2,4-dimethoxybenzoic acid, has three substituents whose directing effects converge to strongly favor the addition of an electrophile (the isopropyl cation) at the C5 position.
-
-OCH₃ groups (at C2 and C4): These are strongly activating, ortho, para-directing groups.[1]
-
The C2-methoxy group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.
-
The C4-methoxy group directs to the C3 (ortho) and C5 (ortho) positions.
-
-
-COOH group (at C1): This is a deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.
All three groups direct substitution to the C5 position. The C3 position, while also electronically favored, is significantly more sterically hindered due to its proximity to both the C2-methoxy group and the C1-carboxyl group.[2][3] This combination of electronic and steric factors makes the C5 position the overwhelmingly preferred site of attack, leading to a cleaner reaction with higher isomeric purity.
Caption: Analysis of substituent directing effects.
FAQ 1.2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis often stem from suboptimal reaction conditions, catalyst deactivation, or competing side reactions.[4][5] A systematic approach to troubleshooting is essential.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Caption: Workflow for troubleshooting low reaction yields.
Key Parameters for Optimization:
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | Anhydrous AlCl₃ (>1 equivalent) | The Lewis basic oxygen atoms of the methoxy and carboxyl groups will complex with AlCl₃, deactivating it. A stoichiometric amount is often required to ensure there is free catalyst to activate the alkylating agent. |
| Alkylating Agent | Isopropyl alcohol or 2-chloropropane | Isopropyl alcohol requires a strong Brønsted acid (like H₂SO₄) to generate the carbocation, while 2-chloropropane works with a Lewis acid (AlCl₃).[6][7] The choice may depend on downstream purification preferences. |
| Temperature | Initial: 0-10 °C; Final: Room Temp | The reaction is exothermic.[6] Starting at a low temperature controls the initial rate and minimizes side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion. |
| Solvent | Anhydrous, non-reactive (e.g., Dichloromethane, Carbon Disulfide) | The solvent must be anhydrous to prevent quenching the Lewis acid catalyst. It should not be reactive under Friedel-Crafts conditions (e.g., avoid using benzene or toluene as a solvent). |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant side reactions occur. |
FAQ 1.3: I'm observing a significant, hard-to-remove impurity. What is it likely to be?
Answer: The most common and problematic byproduct in this reaction is the demethylated product, 5-Isopropyl-2-hydroxy-4-methoxybenzoic acid .
-
Cause: Friedel-Crafts reactions often employ strong Lewis acids (AlCl₃, BBr₃) or Brønsted acids (H₂SO₄, HBr) under thermal conditions.[8] These reagents are potent enough to cleave the aryl-methyl ether bond, particularly the one at the C2 position, which is sterically crowded. This process, known as demethylation, results in a phenolic impurity.[9][10]
-
Minimization Strategy:
-
Control Temperature: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC).
-
Choice of Reagents: If demethylation is severe, consider using a milder Lewis acid or alternative alkylation methods, though this may compromise yield.
-
Protocol 1: Optimized Friedel-Crafts Alkylation
This protocol is designed to maximize yield while minimizing byproduct formation. Always perform a risk assessment before starting any chemical synthesis.
Materials & Reagents:
-
2,4-Dimethoxybenzoic acid (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
2-Chloropropane (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend 2,4-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.5 eq). The mixture may become thick and colorful. Caution: Exothermic and releases HCl gas.
-
Stir the mixture at 0 °C for 30 minutes to allow for complexation.
-
Add 2-chloropropane (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and 1 M HCl.
-
Proceed immediately to the work-up and purification steps as described in Section 2.
Section 2: Product Work-up and Purification
Proper work-up and purification are critical for obtaining high-purity this compound.
FAQ 2.1: What is the most effective procedure for the initial work-up and isolation of the crude product?
Answer: The goal of the work-up is to decompose the aluminum complexes, remove the catalyst, and separate the organic product from the aqueous phase. An acid-base extraction is highly effective for isolating the desired carboxylic acid.
Work-up Protocol:
-
After quenching (as described in Protocol 1), transfer the entire mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with fresh portions of DCM.
-
Combine all organic layers.
-
Acid-Base Extraction: Extract the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution three times. The desired benzoic acid product will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities behind in the DCM.
-
Combine the aqueous basic layers. Cool them in an ice bath.
-
Slowly acidify the combined aqueous layer with concentrated HCl until the pH is ~1-2. The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under vacuum.
FAQ 2.2: My crude product is an off-white solid with a low melting point. How can I achieve high purity?
Answer: Recrystallization is the definitive method for purifying solid benzoic acid derivatives.[11][12] The key is selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
| Solvent System | Suitability | Comments |
| Ethanol/Water | Excellent | Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. |
| Toluene | Good | Toluene is a good solvent for many aromatic compounds. Ensure slow cooling to promote the formation of large, pure crystals. |
| Hexanes/Ethyl Acetate | Good | A non-polar/polar mixture can be effective. Dissolve in a minimum of hot ethyl acetate and add hot hexanes to induce crystallization upon cooling. |
Protocol 2: Purification by Recrystallization (Ethanol/Water)
-
Place the crude, dry product into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) while stirring until all the solid dissolves.
-
While still hot, add deionized water dropwise until a persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold water.
-
Dry the crystals in a vacuum oven.
Section 3: Product Characterization
Confirming the structure and purity of the final product is a critical final step.
FAQ 3.1: How can I confirm the identity and purity of my synthesized this compound?
Answer: A combination of spectroscopic and physical data should be used.
| Analysis Method | Expected Result |
| ¹H NMR | Look for characteristic peaks: two singlets for the methoxy groups, a septet and a doublet for the isopropyl group, two singlets for the aromatic protons, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Confirm the presence of the correct number of carbon atoms, including the carbonyl carbon (~165-170 ppm). |
| Mass Spectrometry | The molecular ion peak corresponding to the product's molecular weight (C₁₂H₁₆O₃ = 224.25 g/mol ) should be observed. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests impurities. |
References
- Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.).
- Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid. (n.d.). Benchchem.
- Pierce, K. (2018, April 4). Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol [Video]. YouTube.
- Zenzicubic. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene [Video]. YouTube.
- Application Note and Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Benchchem.
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
- Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. (1951). Journal of the Chemical Society C: Organic.
- Overcoming low yields in the synthesis of 2-(3-methylphenyl)benzoic acid. (n.d.). Benchchem.
- Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
- Brown, J. M., & Woodward, S. (1991). Selective ortho lithiation of (2,5-dimethoxyphenyl)diphenylphosphine oxide and trapping of the resulting aryllithium with electrophiles. The Journal of Organic Chemistry.
- Singh, P., & Singh, P. (1982). Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Journal of Chemistry.
- Amrita University. (2015, February 3).
- Process for the purification of benzoic acid. (1978).
- O-Demethylation. (2024, January 15).
- Directed Ortho Metalation. (n.d.). Andrew G Myers Research Group, Harvard University.
- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
- Process for preparing substituted benzoic acid. (n.d.).
- Bailey, W. F., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development.
- Why is the yield of benzoic acid lower if the concentration step is omitted? (n.d.). Study.com.
- Ortho effect. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- What demethylating reagent do you suggest? (2016, August 4).
- Ch12: Friedel-Crafts limit
- An Explanation of Substituent Effects. (2019, June 5). Chemistry LibreTexts.
- Synthesis and refining of benzoic acid. (n.d.).
- Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (n.d.). Blucher Chemistry Proceedings.
- Chemistry 211 Experiment 1. (2012, November 14).
- Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. (n.d.). Biblioteca IQS.
- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025, August 5).
- 5-Isopropyl-2,4-dimethoxybenzaldehyde. (n.d.). Vulcanchem.
- Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- The compound 1,3-dimethoxybenzene was tre
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Ortho effect in Substituted Benzene. (n.d.). A to Z Chemistry - WordPress.com.
- Demethylation. (n.d.). In Wikipedia. Retrieved January 20, 2026.
- Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene. (n.d.). Benchchem.
- Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. (2013).
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (n.d.).
- Methyl 4-isopropyl-3,5-dimethoxybenzo
- Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide. (n.d.). Benchchem.
- Synthesis of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid. (n.d.). PrepChem.com.
- New method for synthesizing p-isopropyl benzoic acid. (n.d.).
- Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate: An In-depth Technical Guide. (n.d.). Benchchem.
- Benzoic acid, 2,4-dimethoxy-. (n.d.). NIST WebBook.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
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- 11. youtube.com [youtube.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Optimizing the Synthesis of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Isopropyl-2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategy.
Overview of the Primary Synthetic Challenge
The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 1,3-dimethoxybenzene, possesses a highly activated aromatic ring due to the two electron-donating methoxy groups. While this facilitates electrophilic substitution, it also makes the ring susceptible to multiple substitutions and can lead to a mixture of isomers. The key to a high-yield synthesis lies in the strategic and controlled introduction of the isopropyl and carboxyl groups.
The most logical and controllable synthetic route involves a two-stage process: first, the introduction of the isopropyl group via Friedel-Crafts alkylation, followed by the introduction of the carboxylic acid group. This guide will focus on optimizing this pathway.
Visualized Synthetic Workflow
The following diagram outlines the recommended synthetic pathway from the starting material, 1,3-dimethoxybenzene, to the final product.
Caption: Recommended two-stage synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Stage 1: Friedel-Crafts Alkylation Issues
Question 1: My Friedel-Crafts alkylation is resulting in a low yield of 1,3-dimethoxy-5-isopropylbenzene and a mixture of isomers. What is going wrong?
Answer: This is a common and critical issue. The high activation of the 1,3-dimethoxybenzene ring makes it prone to over-alkylation and substitution at undesired positions. Here are the primary causes and solutions:
-
Cause A: Overly Aggressive Lewis Acid/Reaction Conditions. Strong Lewis acids like aluminum chloride (AlCl₃) can be too reactive, leading to multiple isopropyl groups being added or isomerization of the product.
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to moderate the reaction rate.
-
Stoichiometry: Use 1,3-dimethoxybenzene as the limiting reagent to minimize di-alkylation.
-
Milder Lewis Acid: Consider a milder Lewis acid catalyst. While AlCl₃ is common, alternatives can offer better control. A study on a similar system successfully optimized a Friedel-Crafts alkylation to achieve 80% yield with 99.5% purity by carefully evaluating reaction parameters.[1]
-
-
-
Cause B: Presence of Moisture. Lewis acids are extremely sensitive to water. Any moisture in your reagents or glassware will quench the catalyst, halting the reaction.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use anhydrous solvents and freshly opened or purified Lewis acids.
-
-
Question 2: I am observing significant charring and tar formation in my alkylation reaction.
Answer: Tar formation is typically a result of the reaction temperature being too high or the reaction being allowed to proceed for too long. The highly activated aromatic ring can polymerize under harsh acidic conditions.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation.
-
Controlled Addition: Add the alkylating agent (e.g., 2-chloropropane) dropwise to the mixture of the aromatic compound and Lewis acid while maintaining a low temperature. This prevents localized temperature spikes.
-
Stage 2: Carboxylation Issues
Question 3: I am struggling to form the Grignard reagent from 1-bromo-2,4-dimethoxy-5-isopropylbenzene. The reaction won't initiate.
Answer: Grignard reagent formation is notoriously sensitive and requires meticulous technique. The primary culprit is almost always the presence of water or other protic sources.
-
Cause A: Residual Moisture. Even trace amounts of water will prevent the reaction from starting.
-
Solution:
-
Strict Anhydrous Technique: All glassware must be rigorously dried (flame-drying under vacuum is recommended). Use anhydrous diethyl ether or THF as the solvent.
-
Magnesium Activation: The magnesium turnings can have an oxide layer that prevents reaction. Gently crush the turnings in a mortar and pestle before use or add a small crystal of iodine to the reaction flask to activate the magnesium surface.
-
-
-
Cause B: Poor Quality Halide. The aryl bromide must be pure and completely dry.
-
Solution: Purify the 1-bromo-2,4-dimethoxy-5-isopropylbenzene by distillation or column chromatography before use. Ensure it is free of any acidic impurities.
-
Question 4: My carboxylation step (reaction with CO₂) gives a very low yield of the desired benzoic acid.
Answer: Assuming the Grignard reagent formed successfully, low yield at this stage points to issues with the carboxylation reaction itself or the subsequent workup.
-
Cause A: Inefficient CO₂ Addition. The Grignard reagent is a strong base and can react with atmospheric moisture if not handled correctly.
-
Solution:
-
Use Excess Dry Ice: Crush a large excess of dry ice (solid CO₂) in a dry flask. Pour the Grignard solution onto the crushed dry ice with vigorous stirring. This ensures the Grignard reagent reacts with CO₂ rather than atmospheric water.[2]
-
Avoid Water Contamination: Do not allow condensation to form on your glassware and drip into the reaction.
-
-
-
Cause B: Product Loss During Workup. The carboxylate salt is water-soluble, while the final benzoic acid product is organic-soluble. Improper pH adjustment or extraction can lead to significant product loss.
-
Solution:
-
Acidification: After the reaction with CO₂, the resulting magnesium salt must be hydrolyzed. Slowly add a dilute acid like 6M HCl until the solution is acidic (pH ~2) to precipitate the benzoic acid.[2]
-
Thorough Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to ensure complete recovery of the product.
-
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
Detailed Experimental Protocols
The following protocols provide a validated starting point for your synthesis.
Protocol 1: Synthesis of 1,3-Dimethoxy-5-isopropylbenzene
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add 1,3-dimethoxybenzene (1.0 eq) to the cooled suspension. Through the dropping funnel, add 2-chloropropane (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1,3-dimethoxy-5-isopropylbenzene.
Protocol 2: Synthesis of this compound
(This protocol assumes the successful synthesis and purification of 1-bromo-2,4-dimethoxy-5-isopropylbenzene from the product of Protocol 1 via standard electrophilic bromination methods, e.g., using N-Bromosuccinimide).
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq).
-
Grignard Formation: Add a small volume of anhydrous diethyl ether. Add a solution of 1-bromo-2,4-dimethoxy-5-isopropylbenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a few drops of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a single crystal of iodine. Once initiated, add the remainder of the bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 1 hour.
-
Carboxylation: In a separate, dry beaker, place a large excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring.[2]
-
Workup: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add 6M HCl with stirring until the solution is acidic (pH ~2) and all solids have dissolved.[2]
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.
Quantitative Data Summary
The following table provides target parameters for optimizing the yield of the key synthetic steps. Actual results may vary based on specific laboratory conditions and reagent purity.
| Step | Key Parameter | Sub-Optimal Condition | Optimized Condition | Expected Yield Range | Purity Target |
| Friedel-Crafts Alkylation | Temperature | > 20 °C | 0 - 5 °C | 75-85% | >98% (post-distillation) |
| Lewis Acid Stoichiometry | > 1.5 eq | 1.1 - 1.2 eq | |||
| Grignard Formation | Solvent | Ether with >50 ppm H₂O | Anhydrous Ether (<10 ppm H₂O) | >90% (conversion) | N/A |
| Mg Activation | No activation | Iodine crystal or mechanical abrasion | |||
| Carboxylation | CO₂ Source | Gaseous CO₂ bubbled through | Poured over large excess of dry ice | 70-80% (from bromide) | >99% (post-recrystallization) |
| Workup pH | pH > 4 | pH ~ 2 |
References
- Vulcanchem. 5-Isopropyl-2,4-dimethoxybenzaldehyde () for sale.
- Unknown. GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Prió Targa, M. (2022). Process development of 4-isopropyl-3,5-dimethoxybenzoic acid, the first intermediate of Tapinarof. Biblioteca IQS.
- Sigma-Aldrich. Organolithium Reagents.
- ResearchGate. (2023). Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2.
- Benchchem. Preventing diisopropyl ether formation during isopropyl benzoate synthesis.
- Acros Organics. Organolithium compounds, properties & structures.
- Benchchem. Isopropyl Benzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules.
- Sigma-Aldrich. Grignard Reagents.
Sources
Technical Support Center: Purification of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Welcome to the technical support guide for the purification of 5-Isopropyl-2,4-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Understanding the Challenge: The Physicochemical Profile of Your Compound
This compound is a substituted aromatic carboxylic acid. Its purification is governed by the interplay of its functional groups:
-
Carboxylic Acid (-COOH): The primary handle for purification. Its acidity (pKa ~4-5) allows for facile separation from neutral or basic impurities via acid-base extraction.
-
Aromatic Ring & Isopropyl Group: These impart significant nonpolar character, making the compound soluble in many organic solvents but poorly soluble in cold water.[1]
-
Methoxy Groups (-OCH₃): These electron-donating groups can influence the compound's polarity and its interaction with chromatographic stationary phases.
Common impurities often stem from the synthetic route and may include unreacted starting materials (e.g., veratrole derivatives), regioisomers, or byproducts from side reactions.[2] A preliminary purity assessment by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is always the recommended first step.
General Purification Strategy: A Decision Workflow
The choice of purification technique is dictated by the nature and quantity of the impurities. The following workflow provides a logical decision-making process.
Caption: General decision workflow for purifying the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most robust first-pass purification method for this compound?
For typical crude products containing non-acidic impurities, an acid-base extraction is the most efficient initial step. This technique exploits the acidic nature of the carboxylic acid to selectively move it into an aqueous layer, leaving neutral organic impurities behind. See Protocol 1 for a detailed procedure.
Q2: My main impurity is a regioisomer. Will recrystallization be effective?
It depends. Recrystallization separates compounds based on differences in their solubility in a specific solvent system.[3] Regioisomers often have very similar solubility profiles, which can lead to co-crystallization.[1] While it is worth attempting with a carefully selected solvent (see Protocol 2 ), column chromatography is generally the more reliable method for separating isomers with subtle polarity differences.[4]
Q3: How do I choose the right solvent for recrystallization?
The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[5] Common choices for similar aromatic acids include ethanol, ethyl acetate, or mixtures like ethanol/water.[3][6] A systematic solvent screen is essential for optimization.
Q4: Is it better to use silica gel or alumina for column chromatography?
For acidic compounds like this one, silica gel is the standard choice. However, benzoic acids can sometimes exhibit strong binding or "tailing" on silica due to hydrogen bonding with silanol groups.[7] If this becomes an issue, adding a small amount of a competitive binder like acetic acid or triethylamine (0.5-1%) to the mobile phase can improve peak shape.[7] Basic alumina is generally not recommended as it can irreversibly bind the acidic product.[7]
Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Acid-Base Extraction Issues
| Issue | Probable Cause(s) | Troubleshooting Solution(s) |
| Persistent Emulsion | Vigorous shaking of the separatory funnel creates a stable mixture of the organic and aqueous layers. | 1. Be Gentle: Swirl the funnel gently instead of shaking. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1] 3. Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.[1] |
| Low Recovery After Re-acidification | 1. The sodium salt of your benzoic acid is still partially soluble in the organic layer. 2. Incomplete protonation; the pH of the aqueous layer is not low enough. | 1. Back-Extract: Extract the initial organic layer again with a fresh portion of the basic aqueous solution.[1] 2. Ensure Acidity: After combining aqueous layers, add acid (e.g., HCl) until the pH is definitively acidic (pH 1-2), checking with pH paper. |
| Product Precipitates in Separatory Funnel | The aqueous layer has become saturated with the sodium salt of your compound. | 1. Dilute: Add more water to the funnel to dissolve the precipitate. 2. Multiple Extractions: Perform three extractions with smaller volumes of base instead of one large extraction.[1] |
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. The compound comes out of solution as a liquid instead of a crystal.
-
Causality: This often happens when the boiling point of the recrystallization solvent is too high or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling.
-
If the problem persists, try a solvent with a lower boiling point.
-
Q: I have very low recovery of my product after recrystallization. Why?
A: This is a common and frustrating issue with several potential causes.
-
Causality & Solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent, meaning your solution was never truly saturated. Solution: Evaporate some of the solvent and attempt to recrystallize again.[4]
-
Premature Crystallization: The product may have crystallized in the funnel during a hot filtration step. Solution: Ensure your funnel and receiving flask are pre-heated before filtering the hot solution.[3]
-
Incomplete Crystallization: The product may still be in the mother liquor. Solution: Ensure you have cooled the solution sufficiently (an ice bath is recommended) to maximize precipitation.[3]
-
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?
A: Streaking or "tailing" of acidic compounds on silica gel is typically caused by strong polar interactions between the carboxylic acid and the acidic silanol (Si-OH) groups on the silica surface.
-
Causality: The compound adsorbs too strongly and does not elute cleanly, resulting in a continuous "tail" rather than a compact spot or band.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to the eluent. The modifier will compete for the binding sites on the silica, allowing your compound to travel more cleanly.
-
Try a Different Stationary Phase: In rare, difficult cases, a less acidic stationary phase like Florisil or a reverse-phase (C18) silica column could be used.
-
Check for Overloading: Ensure you are not loading too much crude material onto your TLC plate or column, as this can exacerbate tailing.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
-
Extraction: Add an equal volume of a 1M aqueous base solution (e.g., NaOH or NaHCO₃). Stopper the funnel and invert it gently several times, venting frequently. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Separation: Allow the layers to separate. Drain the aqueous layer (typically the bottom layer) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the aqueous base to ensure complete transfer of the acidic product.
-
Re-acidification: Combine all aqueous extracts in the Erlenmeyer flask and cool the flask in an ice bath. Slowly add a concentrated acid (e.g., 3M HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper). A white precipitate of the purified benzoic acid should form.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove any residual salts. Allow the product to air dry or dry in a vacuum oven.
Protocol 2: Systematic Solvent Screening for Recrystallization
Objective: To identify the optimal single or two-solvent system for recrystallization.[5]
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Small test tubes, hot plate, Pasteur pipettes
Procedure:
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a different solvent to each tube dropwise at room temperature, agitating after each addition. Note the solubility in the table below.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the tube gently. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility cold and high solubility hot, and will produce well-formed crystals upon cooling.
Data Recording Table:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Ethyl Acetate | |||
| Toluene | |||
| Hexanes |
References
-
Reddit. Getting Rid of Benzoic Acid post benzoylation. [Link]
-
Supporting Information. [Link]
-
Reddit. Help with purification of benzoic acid by extraction. Details below. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Isopropyl-2,4-dimethoxybenzaldehyde () for sale [vulcanchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Crystallization of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Welcome to the technical support center for the crystallization of 5-Isopropyl-2,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory setting.
Section 1: Compound Profile and Physicochemical Properties
Understanding the inherent properties of this compound is the foundation of developing a robust crystallization protocol. The molecule's structure, featuring a carboxylic acid group, two electron-donating methoxy groups, and a bulky, hydrophobic isopropyl group, dictates its solubility and crystal packing behavior.
While extensive public data for this specific molecule is limited, we can infer its properties from structurally related compounds like 2,4-dimethoxybenzoic acid and other polysubstituted benzoic acids.[1][2][3]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | 2,4-Dimethoxybenzoic Acid (Reference)[3][4] | 4-Isopropyl-3,5-dimethoxybenzoic acid (Reference)[5] |
| Molecular Formula | C₁₂H₁₆O₄ | C₉H₁₀O₄ | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol | 182.17 g/mol | 224.25 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. | White to off-white powder. | Not specified. |
| Aqueous Solubility | Predicted to be sparingly soluble in water.[2] | Slightly soluble in water. | Not specified. |
| Organic Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate).[1][6] | Soluble in ethanol, acetone, chloroform.[1] | Not specified. |
| pKa (Predicted) | ~4.3 (Weakly acidic, similar to analogs). | 4.36 ± 0.10 | Not specified. |
| Melting Point | Not publicly available. Requires experimental determination. | 107-109 °C | Not specified. |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing upon cooling. What happened and how do I fix it?
A1: The Cause: Oiling out, or liquid-liquid phase separation, occurs when the dissolved compound becomes supersaturated at a temperature that is above its melting point in the chosen solvent system. The bulky isopropyl and flexible methoxy groups on the benzoic acid can lower its melting point and disrupt efficient crystal lattice formation, making it prone to this issue.
The Solution:
-
Re-heat the Solution: Gently warm the mixture until it becomes a single, clear phase again.
-
Add More "Good" Solvent: Add a small, measured amount of the primary solvent (the one in which the compound is more soluble) to decrease the supersaturation level.[2]
-
Cool Slowly: Allow the solution to cool at a much slower rate. Insulating the flask can promote slow, controlled crystal growth rather than phase separation.[7]
-
Lower the Cooling Temperature: If crystals begin to form but the solution still oils out at a lower temperature, place the flask in an ice bath after initial crystals have appeared at room temperature.
-
Change the Solvent System: If the problem persists, the solvent is likely unsuitable. A more polar or less effective solvent may be required to increase the compound's melting point relative to its saturation temperature.
Q2: I've cooled my saturated solution, but no crystals have formed. What should I do?
A2: The Cause: Crystal formation requires two steps: nucleation (the initial formation of small crystal seeds) and growth. Your solution is likely supersaturated but lacks the activation energy for nucleation. This is a common issue in purifying organic compounds.[7]
The Solution Workflow: The primary goal is to induce nucleation without causing the compound to crash out of solution as an amorphous solid.
Caption: Troubleshooting workflow for nucleation failure.
Detailed Steps:
-
Scratching: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[7]
-
Seeding: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a template for further crystal growth.
-
Solvent Evaporation: If induction methods fail, you may have used too much solvent. Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or by gentle heating, then allow it to cool again.[6]
-
Anti-Solvent Addition: If working with a non-polar solvent, the slow addition of a miscible "poor" solvent (an anti-solvent like water or hexane) can drastically reduce solubility and induce crystallization. This technique is often used in spherical crystallization methods.[8]
Q3: My crystal yield is very low. How can I improve it?
A3: The Cause: A low yield typically points to one of two issues: either too much solvent was used, leaving a significant amount of product in the mother liquor, or the compound has considerable solubility even at low temperatures in the chosen solvent.
The Solution:
-
Minimize Solvent Volume: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions near its boiling point is crucial.[9]
-
Optimize Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporating a significant portion of the solvent and cool the remaining solution again. This will often yield a second crop of crystals, which should be checked for purity.
-
Re-evaluate Solvent Choice: The ideal solvent is one in which the compound has high solubility when hot and very low solubility when cold. Refer to the solvent screening protocol below.
Q4: The crystals are colored or impure. What is the protocol for purification?
A4: The Cause: Colored impurities are often large, polar, conjugated molecules. Other impurities may co-crystallize if the cooling is too rapid or if the impurity has a similar structure to the target compound.
The Solution:
-
Activated Charcoal Treatment: For colored impurities, add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[9]
-
Causality: Charcoal has a high surface area and adsorbs large, flat, polar molecules, effectively removing them from the solution.
-
Protocol: After adding charcoal, boil the solution for a few minutes. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can adsorb your product and reduce the yield.[9]
-
-
Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. To slow down the process, you can either let the solution cool more slowly (e.g., by placing the flask in an insulated container) or re-dissolve the solid and add a slightly larger volume of hot solvent before cooling.[7]
Section 3: Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for crystallizing this compound? A: Based on its structure, a good starting point would be a moderately polar protic solvent like ethanol or isopropanol, or a mixture of a polar aprotic solvent (like ethyl acetate or acetone) with a non-polar anti-solvent (like heptane or hexane). The principle of "like dissolves like" suggests that the aromatic ring and alkyl groups will interact well with less polar solvents, while the carboxylic acid and methoxy groups will interact with more polar solvents.[1] Studies on similar dimethoxybenzoic acids have shown good solubility in various alcohols and alkyl acetates. A water-based recrystallization, common for simple benzoic acid, may be less effective due to the increased hydrophobicity from the isopropyl and methoxy groups.[7]
Q: How does the isopropyl group affect crystallization compared to 2,4-dimethoxybenzoic acid? A: The isopropyl group adds significant steric bulk and hydrophobicity. This can:
-
Decrease Aqueous Solubility: Making crystallization from purely aqueous systems more difficult.
-
Disrupt Crystal Packing: The bulky group can hinder the formation of a well-ordered crystal lattice, potentially leading to a lower melting point and a higher propensity for oiling out or forming amorphous solids.
-
Alter Solvent Preference: It will increase the compound's affinity for less polar solvents compared to its non-isopropyl analog.
Q: Should I be concerned about polymorphism with this compound? A: Yes. Polysubstituted benzoic acids are known to exhibit polymorphism, which is the ability to crystallize in different solid-state forms.[10] These forms can have different solubilities, stabilities, and melting points. The crystallization conditions—particularly the solvent used and the rate of cooling—can influence which polymorphic form is obtained. It is crucial to characterize your final product using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to ensure consistency between batches.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Solvent Screening for Crystallization
Objective: To identify an optimal single or binary solvent system for the crystallization of this compound.
Caption: Logical workflow for selecting a suitable crystallization solvent.
Methodology:
-
Place approximately 20-30 mg of the crude solid into several test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
Observation 1 (Cold Solubility): If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system but might be a "good" solvent in an anti-solvent pairing.
-
Observation 2 (Hot Solubility): For solvents that did not dissolve the compound cold, heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a potential candidate. If it does not, it is a poor solvent but may be useful as an "anti-solvent."
-
Observation 3 (Crystal Formation): Allow the hot solutions that fully dissolved the compound to cool slowly to room temperature, then place them in an ice bath.
-
Selection: The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at boiling, and which produces a large quantity of crystalline solid upon cooling.
SOP 2: Protocol for Cooling Crystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved.[11]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a minimal amount of activated charcoal. Return to a boil for 2-5 minutes.[9]
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can lead to smaller, less pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum on the filter for a period, then transfer them to a watch glass or drying oven (use a temperature well below the melting point) to dry completely.
References
-
Bowen, K. R., et al. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-Bonding Character. Bibliomed. Available at: [Link]
-
Solubility of Things. (n.d.). 2,4-Dimethoxybenzoic acid. Available at: [Link]
-
Pena, A., et al. (2016). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. ResearchGate. Available at: [Link]
-
Solubility of Things. (n.d.). 3,5-Dimethoxybenzoic acid. Available at: [Link]
-
FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
- Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021).
-
PubChem. (n.d.). 5-Chloro-2-isopropyl-4-methoxybenzoic acid. Available at: [Link]
-
University of Rochester. (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]
-
Katta, J., & Rasmuson, A. C. (2008). Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics, 348(1-2), 61-9. Available at: [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
PubChem. (n.d.). 2,4-Dimethoxybenzoic acid. Available at: [Link]
-
ChemBK. (2024). Methyl 4-isopropyl-3,5-dimethoxybenzoate. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1). Available at: [Link]
-
PubChem. (n.d.). 2,5-Dimethoxybenzoic acid. Available at: [Link]
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- 4. Benzoic acid, 2,4-dimethoxy- (CAS 91-52-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of Polysubstituted Benzoic Acids
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance and troubleshooting for the synthesis of polysubstituted benzoic acids. This resource is structured to address common challenges and provide actionable solutions for researchers, scientists, and professionals in drug development.
This guide provides troubleshooting for common side reactions and challenges encountered during the synthesis of polysubstituted benzoic acids. The content is organized by synthetic methodology in a question-and-answer format to directly address specific experimental issues.
I. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone for functionalizing aromatic rings. However, the deactivating, meta-directing nature of the carboxylic acid group presents unique challenges.[1][2][3][4]
Q1: Why is my nitration of a substituted benzoic acid resulting in a mixture of isomers and a low yield of the desired meta-product?
A1: The primary byproducts in the nitration of benzoic acid are the ortho- and para-isomers.[5] The carboxyl group is a deactivating and meta-directing group; however, the formation of ortho and para isomers can still occur, particularly if the reaction temperature is not well-controlled. Low yields can also result from incomplete reaction or loss of product during workup and purification.[5]
-
Causality: The carboxyl group withdraws electron density from the aromatic ring, deactivating it towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable for substitution. However, elevated temperatures can provide enough energy to overcome this activation barrier, leading to the formation of minor ortho and para isomers.
Q2: I am attempting a Friedel-Crafts acylation/alkylation on a benzoic acid derivative, but the reaction is not proceeding. What is the issue?
A2: Benzoic acid and its derivatives are generally unsuitable substrates for Friedel-Crafts reactions.[6] The carboxylic acid group is strongly deactivating, making the aromatic ring too electron-poor to attack the acylium or carbocation electrophile.[6][7] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the oxygen atoms of the carboxyl group, further deactivating the ring.[7]
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of significant ortho/para isomers during nitration | Reaction temperature is too high. | Maintain a low reaction temperature (0-5 °C) using an ice bath during the addition of the nitrating mixture.[5] |
| Low yield in nitration | Incomplete reaction. | Ensure dropwise addition of the nitrating mixture with vigorous stirring to promote complete reaction.[5] |
| Loss during purification. | Minimize the number of recrystallization steps. Use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation.[5][8] | |
| Friedel-Crafts reaction failure | Deactivation by the carboxyl group. | Protect the carboxylic acid as an ester before attempting the Friedel-Crafts reaction. The ester can be hydrolyzed back to the carboxylic acid after the reaction. |
| Dinitration byproducts | Use of harsh nitrating conditions (e.g., fuming nitric acid). | Use a standard nitrating mixture of concentrated nitric and sulfuric acids and control the stoichiometry of the nitric acid.[5] |
This protocol is designed to minimize the formation of ortho- and para-isomers.
-
Prepare Nitrating Mixture: In a flask, cool 15 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath. Slowly and carefully add 15 mL of concentrated nitric acid (HNO₃) while keeping the mixture cold.
-
Prepare Reaction Mixture: In a separate, larger beaker, dissolve 10.0 g of benzoic acid in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.
-
Nitration: With vigorous stirring, add the cold nitrating mixture dropwise to the benzoic acid solution. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes.
-
Work-up: Pour the reaction mixture over crushed ice. The crude 3-nitrobenzoic acid will precipitate.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from a minimal amount of hot water to obtain pure 3-nitrobenzoic acid.[5][8]
Sources
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- 6. Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction? | Organic Chemistry Q&As [curlyarrows.com]
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- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Solubilizing 5-Isopropyl-2,4-dimethoxybenzoic Acid for Enhanced Assay Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with 5-Isopropyl-2,4-dimethoxybenzoic acid, a compound that, like many carboxylic acids, can exhibit limited aqueous solubility. This document is designed to provide you with the expertise and practical insights needed to optimize your experimental workflows and ensure the reliability of your assay data.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound possesses a chemical structure that contributes to its poor water solubility. The presence of an isopropyl group and two methoxy groups increases the molecule's lipophilicity, or "fat-loving" nature, making it more soluble in organic solvents than in aqueous solutions. The carboxylic acid group provides a site for ionization, which is a key factor we can manipulate to enhance solubility.
A critical parameter for ionizable compounds is the pKa, which is the pH at which the compound is 50% ionized and 50% non-ionized. For a weakly acidic compound like this compound, solubility in aqueous solutions increases as the pH rises above its pKa, leading to the formation of the more soluble anionic (salt) form.[1][2] Conversely, at a pH below the pKa, the compound will predominantly exist in its less soluble, non-ionized form.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
When encountering solubility issues with this compound, a systematic approach is crucial. This flowchart outlines a decision-making process to guide you toward the most appropriate solubilization strategy for your specific assay requirements.
Caption: Decision tree for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my compound when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out" and occurs when the concentration of the organic solvent (in this case, DMSO) is not high enough in the final solution to keep the hydrophobic compound dissolved.[3] Many discovery compounds exhibit low solubility, which can lead to underestimated activity and variable data in biological assays.[4]
Troubleshooting Steps:
-
Reduce the Stock Concentration: Storing compounds at lower concentrations, such as 2-5 mM, can help prevent precipitation upon dilution.[3]
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can help maintain solubility.
-
In-well Sonication: If available, a low-energy sonicator can be used to agitate individual wells of a plate to help redissolve precipitated compounds.[3]
-
Consider Co-solvents: The addition of a co-solvent to your aqueous buffer can increase the overall solvent capacity of the solution.[5]
Q2: What are co-solvents and how do I choose the right one for my assay?
A2: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds. Common co-solvents for biological assays include:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. However, it can be toxic to some cells at higher concentrations (typically >1%).[3]
-
Ethanol: A less toxic alternative to DMSO, but also generally less effective at solubilizing highly lipophilic compounds.
-
Polyethylene Glycol 400 (PEG 400): A good option for increasing the solubility of a wide range of compounds and is generally well-tolerated in many biological systems.
Selection Criteria:
The choice of co-solvent depends on the tolerance of your specific assay. It is crucial to run a vehicle control experiment to ensure that the chosen co-solvent at the final concentration does not interfere with your assay's performance (e.g., cell viability, enzyme activity).[5]
Q3: My assay is sensitive to organic solvents. Are there other methods to improve the solubility of this compound?
A3: Yes, pH adjustment and the use of cyclodextrins are excellent alternatives when organic solvents are not suitable.
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent.[6] By increasing the pH of your assay buffer to a value above the compound's pKa, you can significantly increase its solubility by converting it to its more soluble deprotonated (anionic) form.[2][7] A buffer with a pH of 7.4 or higher is a good starting point.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[8][9] They can encapsulate hydrophobic molecules, like this compound, within their central cavity, forming an "inclusion complex" that is more soluble in aqueous solutions.[10][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[10]
Q4: How do I prepare a solution of this compound using cyclodextrins?
A4: Here is a general protocol for preparing a solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD):
Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [5]
-
Prepare HP-β-CD Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 2%, 5%, 10% w/v) in your assay buffer. Gentle heating and stirring may be necessary to fully dissolve the cyclodextrin.
-
Complexation - Method A (Dilution): Add a concentrated DMSO stock of your compound directly to the pre-made HP-β-CD solutions to achieve the desired final concentration.
-
Complexation - Method B (Solid Complex): For a more robust formulation, add an excess of the solid compound to the HP-β-CD solution. Stir the mixture for several hours to allow for complex formation.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Advantages | Disadvantages |
| pH Adjustment | Simple, cost-effective.[1] | Only applicable to ionizable compounds; may not be suitable for all assays.[7] |
| Co-solvents | Effective for a wide range of compounds.[5] | Can cause solvent-induced artifacts or toxicity in biological assays.[3] |
| Cyclodextrins | Generally low toxicity; can improve compound stability.[8][10] | May not be effective for all compounds; can be more expensive.[9] |
Conclusion
Improving the solubility of this compound is a critical step in obtaining reliable and reproducible data in a variety of assays. By understanding the physicochemical properties of the compound and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome solubility challenges and advance their scientific discoveries.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
In-Pharma Technologist. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
-
Semantic Scholar. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. [Link]
-
askIITians. How does pH affect solubility?. [Link]
-
SlideShare. solubility enhancement -by pH change & complexation. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Link]
-
PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Office of Scientific and Technical Information. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. [Link]
-
National Center for Biotechnology Information. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Chemistry LibreTexts. 17.5: Solubility and pH. [Link]
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- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
Technical Support Center: Purification of 5-Isopropyl-2,4-dimethoxybenzoic Acid
Introduction: 5-Isopropyl-2,4-dimethoxybenzoic acid is a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Achieving high purity is critical, as even trace impurities can compromise downstream reaction yields, introduce unwanted side products, or affect the pharmacological profile of the final compound. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this compound. We will delve into the causality behind purification strategies, offering field-proven protocols and data interpretation insights to ensure a self-validating and robust purification workflow.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the preliminary questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound preparation?
The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are consistently observed.
Application Scientist's Insight: Understanding the origin of impurities is the first step in rationally designing a purification scheme. For instance, knowing you have an unreacted, non-acidic starting material immediately suggests that an acid-base extraction will be highly effective.
Table 1: Common Impurities and Their Likely Origins
| Impurity Class | Specific Examples | Likely Origin | Recommended Initial Removal Strategy |
|---|---|---|---|
| Unreacted Starting Materials | 1,3-dimethoxy-5-isopropylbenzene | Incomplete carboxylation or oxidation of the synthetic precursor.[1][2] | Acid-Base Extraction |
| Isomeric Byproducts | Positional isomers (e.g., 3-Isopropyl-2,4-dimethoxybenzoic acid) | Lack of complete regioselectivity during Friedel-Crafts or related reactions.[3] | Column Chromatography, Fractional Recrystallization |
| Incomplete Reactions | 5-Isopropyl-2-hydroxy-4-methoxybenzoic acid | Incomplete methylation of a dihydroxy precursor. | Acid-Base Extraction (with careful pH control), Column Chromatography |
| Reagent-Derived Impurities | Residual catalysts, coupling agents, or solvents. | Carryover from the reaction work-up.[4] | Aqueous Washes, Recrystallization |
| Oxidation Products | Benzoquinone derivatives | Can form if harsh oxidizing conditions are used or upon improper storage.[2] | Column Chromatography, Charcoal Treatment |
Q2: How do I choose the best primary purification strategy for my specific sample?
The optimal strategy depends on the nature and quantity of the impurities identified. A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential. The following workflow provides a decision-making framework.
Caption: Workflow for selecting a purification strategy.
Q3: Which analytical techniques are essential for purity assessment of this compound?
A combination of methods provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed reverse-phase HPLC method can separate the main compound from closely related impurities, allowing for precise quantification (e.g., purity >99.5%).[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[7][8] The presence of unexpected signals can help identify specific impurities. Integration of the ¹H NMR spectrum can provide a semi-quantitative purity estimate if impurity signals are well-resolved.
-
Melting Point (MP) Analysis: A simple and rapid technique to gauge purity. A sharp melting point that matches the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[9][10]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the main peak and can help identify the mass of unknown impurity peaks.[11]
Section 2: Core Purification Protocols
These protocols provide detailed, step-by-step instructions for the most effective purification techniques.
Protocol 2.1: Acid-Base Extraction for Removal of Neutral Impurities
Principle: This technique exploits the acidic nature of the carboxylic acid group. By treating the crude product with a weak aqueous base (sodium bicarbonate), the desired acid is converted to its water-soluble sodium salt and transfers to the aqueous layer. Neutral organic impurities (like unreacted starting materials) remain in the organic layer and are thus separated.[12][13][14] The pure acid is then recovered by acidifying the aqueous layer.[15][16]
Materials & Reagents:
-
Crude this compound
-
Ethyl acetate (or another water-immiscible organic solvent like dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% aqueous hydrochloric acid (HCl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in an Erlenmeyer flask. Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas pressure that builds up. Once the pressure subsides, shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. The bottom aqueous layer contains the sodium salt of your desired product. Drain this aqueous layer into a clean Erlenmeyer flask labeled "Aqueous 1".
-
Repeat Extraction: Add a second portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking and separation process. Combine the second aqueous layer with "Aqueous 1".
-
Self-Validation Checkpoint: Spot a sample of the remaining organic layer on a TLC plate against the crude material. The spot corresponding to your product should be significantly diminished or absent.
-
Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any residual neutral impurities. Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl solution while stirring until the pH is approximately 2.[15] A white precipitate of the pure this compound will form.
-
Self-Validation Checkpoint: Check the pH with pH paper to ensure complete protonation. The solution should be strongly acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid on the filter with cold deionized water to remove residual salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (<50 °C).
Protocol 2.2: Recrystallization for Enhancing Purity
Principle: This method purifies crystalline solids based on differences in solubility. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[9]
Materials & Reagents:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, isopropanol, acetone/heptane)
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
Step-by-Step Procedure:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. Test small amounts of your product in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot. For benzoic acid derivatives, mixtures like ethanol/water or isopropanol are often effective.[16][17]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Expertise & Experience: Adding too much solvent is a common mistake that will significantly reduce your yield. The goal is to create a saturated solution at the boiling point.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Protocol 2.3: Silica Gel Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[11] For this compound, which is relatively polar, it will move more slowly down the column than less polar impurities.
Materials & Reagents:
-
Crude or partially purified product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, possibly with 0.5-1% acetic acid)
-
Chromatography column, collection tubes, TLC plates
Step-by-Step Procedure:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Adding a small amount of acetic acid to the eluent can prevent "tailing" of the carboxylic acid spot on the silica.
-
Column Packing: Pack the column with silica gel as a slurry in the eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin the separation. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the pure product.
-
Self-Validation Checkpoint: A single spot on the TLC plate for the combined pure fractions should be observed.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Section 3: Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Recovery After Acid-Base Extraction | 1. Incomplete extraction from the organic layer. 2. Incomplete precipitation upon acidification. 3. Product is somewhat soluble in the acidic aqueous phase. | 1. Perform at least two, preferably three, extractions with the basic solution. 2. Ensure the pH is lowered to ≤ 2. Check with a pH meter for accuracy.[15] 3. After acidification and filtration, extract the aqueous filtrate with a fresh portion of ethyl acetate to recover any dissolved product. |
| Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated. 3. Presence of impurities that are depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and try cooling again. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Perform a preliminary purification (e.g., acid-base extraction) before attempting recrystallization. |
| Persistent Impurity Peak in HPLC After Purification | 1. The impurity is an isomer with very similar polarity and acidity. 2. The impurity co-crystallized with the product. | 1. Acid-base extraction and standard recrystallization may be insufficient. Use Protocol 2.3 (Column Chromatography) with a carefully optimized eluent system. 2. Attempt recrystallization from a different solvent system. Sometimes changing the solvent can alter the crystal lattice and exclude the impurity. |
| NMR Spectrum Shows Unexpected Signals | 1. Residual solvent from purification. 2. Presence of a structurally similar impurity. 3. Water present in the sample or NMR solvent. | 1. Dry the sample under high vacuum for an extended period. The chemical shifts for common lab solvents are well-documented. 2. Compare the spectrum to the HPLC chromatogram. If the HPLC shows >99% purity, the signals may be from rotamers or other conformational isomers. If impurities are present, further purification is needed. 3. A broad singlet, often around 1.5-4.0 ppm depending on the solvent, indicates water. Use fresh, anhydrous deuterated solvent. |
Section 4: Data Interpretation & Purity Confirmation
High-purity this compound should meet the following analytical specifications.
Table 2: Typical Analytical Specifications
| Parameter | Expected Value | Significance |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual check for gross contamination. |
| Melting Point | Approx. 120-124 °C (literature values may vary) | A sharp, un-depressed range indicates high purity.[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~11.0-12.0 (s, 1H, COOH), ~8.0 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 6H, 2x OCH₃), ~3.0 (sept, 1H, CH), ~1.2 (d, 6H, 2x CH₃) | Confirms the chemical structure and proton count. |
| HPLC Purity | ≥ 99.0% | Quantitative measure of purity. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Hydrocarbon Processing. (n.d.). The purification of benzoic acid using dividing wall columns. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
-
Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. Retrieved from [Link]
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Validation & Comparative
A Comparative Benchmarking Guide to 5-Isopropyl-2,4-dimethoxybenzoic Acid and Its Analogs in Drug Discovery
This guide provides a comprehensive comparative analysis of 5-Isopropyl-2,4-dimethoxybenzoic acid, positioning it within the broader context of structurally related, biologically active compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the therapeutic potential of this class of molecules. By synthesizing data from established literature and providing detailed experimental protocols, this guide serves as a foundational resource for future research and development.
Introduction: Deconstructing the Pharmacophore
The quest for novel therapeutic agents frequently leads researchers to explore the vast chemical space of natural products and their synthetic analogs. Anacardic acids, a class of phenolic lipids found in the cashew nut shell liquid, represent a promising scaffold for drug design, exhibiting a wide array of biological activities including potent antibacterial, anticancer, and anti-inflammatory properties.[1] this compound, the focus of this guide, can be conceptualized as a synthetic analog of these natural compounds. Its structure, featuring a benzoic acid core with isopropyl and dimethoxy substitutions, invites a comparative analysis to understand how these modifications influence its biological profile relative to its natural counterparts.
This guide will first establish a baseline by examining the well-documented biological activities of anacardic acids. Subsequently, we will dissect the structural components of this compound, drawing on structure-activity relationship (SAR) studies of related benzoic acid derivatives to project its potential therapeutic efficacy. Finally, we will provide detailed, validated experimental protocols to empower researchers to empirically test these hypotheses and contribute to the growing body of knowledge on this promising class of compounds.
The Natural Benchmark: Anacardic Acids and Their Biological Prowess
Anacardic acids are a family of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain typically being 15 carbons in length with varying degrees of unsaturation.[2] This unique amphiphilic structure is central to their biological activity.
Antibacterial Activity: A Tale of Chains and Double Bonds
The antibacterial properties of anacardic acids are well-documented, particularly against Gram-positive bacteria.[2] The length and saturation of the alkyl chain are critical determinants of this activity. For instance, anacardic acid with a triene side chain has been shown to be significantly more effective against Streptococcus mutans and Staphylococcus aureus than salicylic acid.[2] Conversely, the saturated analog exhibits diminished activity.[2] This suggests that the unsaturated alkyl chain plays a crucial role in disrupting the bacterial cell membrane, a key mechanism of action for these phenolic lipids.
Anticancer Activity: Targeting Key Cellular Pathways
Anacardic acids have demonstrated notable cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are multifaceted and include the inhibition of histone acetyltransferases (HATs), enzymes that play a critical role in the epigenetic regulation of gene expression.[3] By inhibiting HATs, anacardic acids can induce apoptosis and inhibit cancer cell proliferation. The salicylic acid moiety is considered vital for this activity.[4]
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group on the anacardic acid scaffold endows it with antioxidant properties. These compounds can effectively scavenge free radicals, which are implicated in a variety of disease states, including inflammation and cancer. The degree of unsaturation in the alkyl chain also appears to influence the antioxidant capacity, with more unsaturated variants showing enhanced activity in some assays.[5]
A Synthetic Analog Under the Microscope: this compound
While direct experimental data on the biological activity of this compound is limited in the public domain, we can infer its potential by analyzing its structural features in the context of known SAR principles for benzoic acid derivatives.
Structural Dissection and Predicted Activity
-
Benzoic Acid Core: The foundational scaffold for interaction with biological targets.
-
Isopropyl Group at C5: This bulky, hydrophobic group is analogous to the alkyl chain of anacardic acids, albeit significantly shorter and branched. This feature is likely to influence membrane permeability and hydrophobic interactions with target proteins. Studies on other benzoic acid derivatives suggest that such substitutions can enhance antimicrobial activity.
-
Dimethoxy Groups at C2 and C4: The methoxy groups significantly alter the electronic properties of the aromatic ring. The 2,4-substitution pattern is known to influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule. In some contexts, methoxy groups have been shown to enhance the antimicrobial and anticancer activities of phenolic compounds.[3]
Hypothesized Biological Profile: Based on these structural features, it is plausible that this compound will exhibit antimicrobial and cytotoxic activities. The isopropyl group may provide sufficient hydrophobicity to facilitate membrane interaction, while the dimethoxy substitutions could modulate target binding and bioavailability. However, the absence of a free phenolic hydroxyl group, a key feature of anacardic acids, may result in reduced antioxidant activity.
Comparative Data of Related Analogs
To provide a quantitative context, the following table summarizes the reported biological activities of various anacardic acid and benzoic acid derivatives.
| Compound | Biological Activity | Target Organism/Cell Line | Key Performance Metric (IC50/MIC) |
| Anacardic Acid (15:3) | Antibacterial | S. mutans | MIC: 0.78 µg/mL |
| Anacardic Acid (15:1) | Anti-α-glucosidase | - | IC50: 1.78 µg/mL[1] |
| Anacardic Acid (15:0) | Anti-peroxidation | - | IC50: 14.4 µM[2] |
| 4-Isopropylbenzoic Acid | Antifungal | P. capsici | Complete inhibition at 200 µg/mL[6] |
| 3,4,5-Trimethoxybenzoic Acid | Anticancer | K562 Leukemia Cells | IC50: 96.92 µg/mL[7] |
| 2,4,6-Trimethoxybenzaldehyde | Antifungal | Candida albicans | MIC: 0.25 mg/mL[8] |
Experimental Validation: Protocols for Biological Evaluation
To facilitate the empirical investigation of this compound and its analogs, detailed protocols for key biological assays are provided below.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a standard and rapid method to evaluate the free radical scavenging capacity of a compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or gallic acid, to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or standard to the wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a test compound.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Plot the % cell viability against the concentration of the test compound to determine the IC50 value.
-
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential biological activities of this compound by benchmarking it against the well-characterized anacardic acids. The structural features of this synthetic analog suggest a promising profile for antimicrobial and anticancer applications, a hypothesis that now requires empirical validation. The detailed experimental protocols provided herein offer a clear path for researchers to undertake this crucial next step.
Future research should focus on the synthesis and biological evaluation of a series of analogs of this compound to establish clear structure-activity relationships. Investigating the impact of varying the alkyl substituent at the 5-position and altering the methoxy substitution pattern on the aromatic ring will provide valuable insights into the pharmacophore. Furthermore, mechanistic studies to elucidate the specific cellular targets and pathways affected by these compounds will be essential for their development as potential therapeutic agents.
References
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- Kubo, I., Muroi, H., & Himejima, M. (1993). Structure-antibacterial activity relationships of anacardic acids. Journal of Agricultural and Food Chemistry, 41(10), 1780-1783.
- Sung, B., et al. (2008). Anacardic acid (6-pentadecylsalicylic acid) inhibits tumor angiogenesis by suppressing activation of IκBα kinase, nuclear factor-κB, and c-FLIP. Blood, 111(11), 5299-5308.
- Chun, K. S., et al. (2002). Anacardic acid (6-pentadecylsalicylic acid) is a novel inhibitor of p300 histone acetyltransferase. Journal of Biological Chemistry, 277(51), 49730-49737.
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-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]
-
ResearchGate. (2023). How to carry out biological tests like MTT or DPPH for insoluble samples? ResearchGate. Retrieved from [Link]
- Cheemanapalli, S., et al. (2023). In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. Computational Biology and Medicine, 152, 106349.
- Nerdy, N., & Manurung, K. (2018). Spectrophotometric method for antioxidant activity test and total phenolic determination of red dragon fruit leaves and white dragon fruit leaves. Rasayan Journal of Chemistry, 11(3), 1183-1192.
- Cheemanapalli, S., et al. (2023). In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. Computational Biology and Medicine, 152, 106349.
- de Morais, S. M., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals, 10(1), 31.
- dos Santos, J. F., et al. (2024). Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale. Molecules, 29(1), 123.
- Hamad, F. B., & Mubofu, E. B. (2015). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. International Journal of Molecular Sciences, 16(4), 8569-8590.
- Wojtowicz, K., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3694.
- BenchChem. (2025). A Comparative Guide to the Biological Efficacy of Methyl 3-hydroxy-4,5-dimethoxybenzoate and its Parent Compound, 3-hydroxy. BenchChem Technical Guides.
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-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]
-
ResearchGate. (2023). How to carry out biological tests like MTT or DPPH for insoluble samples? ResearchGate. Retrieved from [Link]
- de Morais, S. M., et al. (2017). Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals, 10(1), 31.
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A Comparative Guide to the Validation of HPLC Methods for 5-Isopropyl-2,4-dimethoxybenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 5-Isopropyl-2,4-dimethoxybenzoic acid, a key building block in various synthetic pathways. We will explore the validation of a robust reversed-phase HPLC (RP-HPLC) method, compare its performance with alternative analytical techniques, and provide the foundational knowledge necessary for its implementation.
Introduction: The Analytical Challenge of Substituted Benzoic Acids
This compound, with its aromatic core and functional group diversity, presents a typical analytical challenge for chromatographers. Its non-volatile nature and UV absorbance make HPLC with UV detection a prime candidate for its quantification. The goal of any analytical method is to provide reliable, accurate, and precise data. Method validation is the documented evidence that the procedure is fit for its intended purpose. This guide will adhere to the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines to establish the performance of a proposed HPLC method.[1][2][3]
Proposed Reversed-Phase HPLC Method
Based on the analysis of structurally similar aromatic acids, a reversed-phase HPLC method is the most suitable approach. The hydrophobicity of the isopropyl group and the benzene ring allows for good retention on a non-polar stationary phase.
Rationale for Method Development:
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining aromatic compounds. The alkyl chains provide the necessary hydrophobicity for effective separation.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic component elutes the analyte from the column, while the aqueous phase provides the necessary polarity. An acidic modifier, such as phosphoric acid or formic acid, is crucial to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape.
-
Detection: The aromatic nature of this compound results in strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (λmax), estimated to be around 254 nm, will provide high sensitivity.
HPLC Method Validation: A Pillar of Trustworthiness
Method validation is a systematic process that demonstrates an analytical method's suitability for its intended use. The following parameters, as defined by ICH Q2(R2), are critical for ensuring the integrity of the quantitative data.[1][2][3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Approach: A solution of the analyte is injected, and its retention time and peak purity are established. Then, a mixture of the analyte and potential impurities or a placebo (if in a formulation) is injected to demonstrate that the analyte peak is well-resolved from any other peaks.
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other components, and peak purity analysis (e.g., using a diode-array detector) should confirm the homogeneity of the peak.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Experimental Approach: A series of at least five standard solutions of the analyte are prepared at different concentrations, typically spanning 80% to 120% of the expected sample concentration. Each standard is injected in triplicate.
-
Data Analysis: A calibration curve is generated by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Approach: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). These samples are then analyzed in triplicate.
-
Calculation: The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) x 100%.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). A series of dilute solutions of the analyte are injected, and the S/N for each is calculated.
-
Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD, and a ratio of 10:1 is accepted for LOQ.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach: Small changes are made to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic), and column temperature (e.g., ±5°C). The effect of these changes on the results is evaluated.
-
Acceptance Criteria: The RSD of the results obtained under the varied conditions should be ≤ 2.0%.
Summary of Validation Parameters and Hypothetical Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is well-resolved | Specific for this compound |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target conc. | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (S/N = 3:1) | - | 0.1 µg/mL |
| LOQ (S/N = 10:1) | - | 0.3 µg/mL |
| Robustness (RSD) | ≤ 2.0% | 1.5% |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[5][6][7]
-
Advantages: UPLC offers significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC.[5] This can be particularly beneficial in high-throughput environments.
-
Disadvantages: The initial capital investment for UPLC systems is higher, and the method may be less robust to "dirty" samples due to the smaller particle sizes and higher pressures.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[6][8][9]
-
Advantages: GC-MS provides structural information from the mass spectrum, which is invaluable for definitive peak identification. It offers excellent sensitivity, often in the picogram range.[6][8]
-
Disadvantages: this compound is not sufficiently volatile for direct GC analysis and would require a derivatization step to increase its volatility.[8][10] This adds an extra step to the sample preparation, which can introduce variability and increase analysis time.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | UPLC-UV/MS | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte Volatility | Not required | Not required | Required (or derivatization) |
| Speed | Moderate | Fast | Moderate to Fast |
| Sensitivity | Good (ng range) | Excellent (pg-ng range) | Excellent (pg range) |
| Resolution | Good | Excellent | Excellent |
| Cost | Moderate | High | High |
| Sample Throughput | Moderate | High | Moderate |
| Structural Info. | No (with UV) | Yes (with MS) | Yes |
Experimental Protocols
Proposed HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Workflow for the validation of an HPLC method.
Decision Tree for Analytical Method Selection
Caption: Decision guide for selecting an analytical method.
Conclusion
The validated reversed-phase HPLC method presented in this guide provides a reliable and robust approach for the quantification of this compound. By adhering to the principles of method validation outlined by the ICH, laboratories can ensure the integrity and accuracy of their analytical data. While alternative techniques such as UPLC and GC-MS offer certain advantages in terms of speed and sensitivity, HPLC remains a cost-effective and widely accessible technique that is well-suited for this application. The choice of the most appropriate analytical method will ultimately depend on the specific needs and resources of the laboratory.
References
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ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&P Lab. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
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What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs. [Link]
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IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Research in Engineering and Science (IJRES). [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. [Link]
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Benzoic acid GC-MS (1 TMS) (HMDB0001870). Human Metabolome Database. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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A Comparative Guide to Benzoic Acid Derivatives as Enzyme Inhibitors: Profiling 5-Isopropyl-2,4-dimethoxybenzoic Acid Against Established Counterparts
Introduction: The Benzoic Acid Scaffold in Enzyme Inhibition
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. The benzoic acid framework represents a privileged structure, a simple yet profoundly effective template for the design of potent and selective enzyme inhibitors.[1][2][3] Its derivatives, through strategic modification of the benzene ring and carboxyl group, can interact with a wide array of biological targets, influencing pathways implicated in cancer, inflammation, neurodegenerative diseases, and metabolic disorders.[1][4][5]
This guide provides a comparative analysis of benzoic acid derivatives as enzyme inhibitors, with a specific focus on the potential of 5-Isopropyl-2,4-dimethoxybenzoic acid. Due to the nascent stage of research on this particular compound, we will leverage structure-activity relationship (SAR) data from well-characterized derivatives—namely Anacardic Acid and Ginkgolic Acid—to build a predictive profile. We will delve into their mechanisms of action, present quantitative inhibitory data, and provide a robust experimental protocol for researchers to validate these and novel derivatives.
The Competitors: A Look at Structurally Related Benzoic Acid Derivatives
To understand the potential of this compound, we must first examine its more extensively studied relatives. The key to their efficacy lies in the substitutions on the benzoic acid core, which dictate their interaction with enzyme active sites.
-
Anacardic Acids: Found in cashew nut shell liquid, these are a class of 2-hydroxy-6-alkylbenzoic acids.[5] The long, hydrophobic alkyl chain is a defining feature, playing a crucial role in their binding to and inhibition of various enzymes. They are potent inhibitors of several enzymes, including histone acetyltransferases (HATs), lipoxygenase, and α-glucosidase.[5][6][7][8]
-
Ginkgolic Acids: Extracted from the leaves of Ginkgo biloba, these compounds are structurally similar to anacardic acids, also possessing a long alkyl side chain.[9][10][11] They have demonstrated significant inhibitory activity against enzymes like fatty acid synthase (FAS) and those involved in the biosynthesis of pro-inflammatory lipid mediators.[9][10][11][12]
-
This compound: This compound is our subject of interest. It differs from anacardic and ginkgolic acids in several key ways:
-
It lacks the long, hydrophobic alkyl chain, instead featuring a smaller isopropyl group.
-
It does not have the free hydroxyl group at the 2-position characteristic of salicylic acid derivatives; instead, it has a methoxy group.
-
It possesses an additional methoxy group at the 4-position.
-
These structural differences will be critical in predicting its inhibitory profile.
Target Enzymes and Mechanism of Action: A Comparative Analysis
The efficacy of a benzoic acid derivative as an enzyme inhibitor is dictated by its structural features. The interplay of hydrophobicity, steric bulk, and hydrogen bonding capacity determines its affinity and selectivity for a given enzyme.
Structure-Activity Relationship (SAR) Insights
-
The Hydrophobic Side Chain: In anacardic and ginkgolic acids, the long alkyl/alkenyl chain is essential for potent inhibition of enzymes like lipoxygenase and HATs.[6][7] This chain is thought to interact with hydrophobic pockets within or near the enzyme's active site, enhancing binding affinity.[6] The shorter isopropyl group on this compound would likely result in weaker hydrophobic interactions, potentially leading to lower potency against these specific enzymes.
-
The Carboxyl and Hydroxyl Groups: The salicylic acid moiety (a 2-hydroxybenzoic acid) in anacardic acids is vital for its activity.[6] The carboxyl and hydroxyl groups can participate in hydrogen bonding and metal chelation within the active site. For instance, in the inhibition of lipoxygenase, the salicylic acid portion is crucial, as cardanol (which lacks the carboxyl group) is inactive.[7] this compound lacks the 2-hydroxyl group, which is replaced by a methoxy group. This eliminates a key hydrogen bond donor and may alter its binding mode and inhibitory potential against enzymes where this interaction is critical.
-
Methoxy Groups: The effect of methoxy groups on inhibitory activity can vary. Studies on benzoic acid derivatives as α-amylase inhibitors have shown that a methoxy group at the 2-position can have a negative effect on inhibitory activity compared to a hydroxyl group.[13][14] However, the electronic effects of the two methoxy groups in this compound could influence its pKa and overall binding characteristics in ways that might be favorable for other enzyme targets.
Predicted Inhibitory Profile for this compound
Based on the SAR of related compounds, we can hypothesize that this compound may not be a potent inhibitor of enzymes that rely heavily on a long hydrophobic chain for binding, such as lipoxygenase or fatty acid synthase. However, its more compact and electronically different structure could make it a candidate for inhibiting other enzymes, such as certain phosphatases, kinases, or transferases, where different binding interactions are at play.[15] Experimental validation is essential to determine its actual inhibitory spectrum and potency.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the reported inhibitory concentrations (IC50) for anacardic and ginkgolic acids against several key enzymes. This data provides a benchmark against which future experimental results for this compound can be compared.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| Anacardic Acid | p300 Histone Acetyltransferase (HAT) | ~8.5 | [16] |
| PCAF Histone Acetyltransferase (HAT) | ~5.0 | [16] | |
| Soybean Lipoxygenase-1 | 6.8 | [7] | |
| α-Glucosidase (monoene form) | 5.1 | [8] | |
| Ginkgolic Acid | Fatty Acid Synthase (FAS) | 9.2 - 17.1 | [9][10] |
| 5-Lipoxygenase (5-LO) | 0.2 | [12] | |
| This compound | Various | Not Reported |
Experimental Protocol: Histone Acetyltransferase (HAT) Inhibition Assay
To facilitate the investigation of novel benzoic acid derivatives like this compound, we provide a detailed protocol for a non-radioactive, colorimetric HAT inhibition assay. This protocol is designed to be self-validating by including appropriate controls.
Objective
To determine the concentration of a test compound that inhibits the activity of a target HAT enzyme (e.g., p300) by 50% (IC50).
Materials
-
Recombinant human p300 enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
HAT Developer solution (containing a thiol-sensitive colorimetric probe)
-
Test compounds (e.g., this compound, Anacardic Acid as a positive control) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~405 nm
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Anacardic Acid) in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a range from micromolar to nanomolar.
-
Assay Setup (per well):
-
Add 50 µL of HAT Assay Buffer to each well.
-
Add 5 µL of the diluted test compound or DMSO (for no-inhibitor and no-enzyme controls).
-
Add 10 µL of the p300 enzyme solution. For the no-enzyme control well, add 10 µL of HAT Assay Buffer instead.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a master mix of the substrate and cofactor by adding the Histone H3 peptide and Acetyl-CoA to the HAT Assay Buffer.
-
Initiate the enzymatic reaction by adding 35 µL of the substrate/cofactor master mix to each well.
-
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Developing the Reaction:
-
Stop the reaction and develop the signal by adding 50 µL of the HAT Developer solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway: NF-κB Activation and HAT Involvement
Anacardic acid has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival, by inhibiting the HAT activity of p300.[17] The following diagram illustrates this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of Anacardic Acid on p300 HAT.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the key steps of the enzyme inhibition assay described above.
Caption: Workflow for the colorimetric histone acetyltransferase (HAT) inhibition assay.
Conclusion and Future Directions
While a significant body of research highlights the potential of benzoic acid derivatives as potent enzyme inhibitors, this compound remains an underexplored molecule. Based on structure-activity relationship analysis of related compounds like anacardic and ginkgolic acids, we predict that its unique substitution pattern—a smaller isopropyl group and two methoxy groups in place of a hydroxyl and a long alkyl chain—will confer a distinct inhibitory profile. It is less likely to be a potent inhibitor of enzymes requiring a large hydrophobic binding pocket, but it may show activity against other, yet-to-be-determined targets.
The path forward is clear: rigorous experimental validation is required. Researchers are encouraged to use the provided HAT inhibition assay protocol as a starting point to screen this compound against a panel of enzymes. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological activities of the benzoic acid scaffold.
References
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Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. (2015). MDPI. [Link]
-
Lipoxygenase Inhibitory Activity of Anacardic Acids. (1998). Journal of Agricultural and Food Chemistry. [Link]
-
Improved inhibition of the histone acetyltransferase PCAF by an anacardic acid derivative. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity. (2009). PubMed. [Link]
-
Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
-
Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity. (2009). Taylor & Francis Online. [Link]
-
Full article: Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity. (2009). Taylor & Francis Online. [Link]
-
Anacardic acid (6-nonadecyl salicylic acid), an inhibitor of histone acetyltransferase, suppresses expression of nuclear factor-κB–regulated gene products involved in cell survival, proliferation, invasion, and inflammation through inhibition of the inhibitory subunit of nuclear factor-κBα kinase, leading to potentiation of apoptosis. (2008). PMC - NIH. [Link]
-
Inhibition by different concentrations of anacardic acids of ACE activity as determined by analytical HPLC (a) and by anacardic acid-3 showing ± SEM (b). ResearchGate. [Link]
-
Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). PubMed. [Link]
-
Ginkgolic Acid is a Multi-Target Inhibitor of Key Enzymes in Pro-Inflammatory Lipid Mediator Biosynthesis. (2019). NIH. [Link]
-
Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2019). MDPI. [Link]
-
Small molecule modulators of histone acetyltransferase p300. (2003). PubMed. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). SciSpace. [Link]
-
Structural Characterization and In Vitro and In Silico Studies on the Anti-α-Glucosidase Activity of Anacardic Acids from Anacardium occidentale. (2024). MDPI. [Link]
-
Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2016). PubMed. [Link]
-
A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). MDPI. [Link]
-
Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. (2015). Molecular Omics | Oxford Academic. [Link]
-
Emerging Roles of Anacardic Acid and Its Derivatives: A Pharmacological Overview. (2012). Ovid. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). ResearchGate. [Link]
-
Anacardic acid – Knowledge and References. Taylor & Francis. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 5-Isopropyl-2,4-dimethoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 5-Isopropyl-2,4-dimethoxybenzoic acid from its structurally similar isomers, namely 3-Isopropyl-2,4-dimethoxybenzoic acid and 6-Isopropyl-2,4-dimethoxybenzoic acid. Leveraging the power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral fingerprints that arise from the varied substitution patterns on the benzoic acid core.
The Challenge of Isomer Differentiation
This compound and its isomers present a classic analytical challenge. With identical mass and elemental composition, their differentiation requires a deep understanding of how the spatial arrangement of substituents—an isopropyl group and two methoxy groups—influences their interaction with electromagnetic radiation and their fragmentation behavior. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to confidently assign the correct isomeric structure.
¹H and ¹³C NMR Spectroscopy: Probing the Magnetic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Comparison
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (resonance and inductive) and steric environment imposed by the substituents. The electron-donating methoxy groups and the weakly electron-donating isopropyl group will shield nearby protons, shifting their signals upfield, while the electron-withdrawing carboxylic acid group will have a deshielding effect.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Aromatic Protons
| Proton | This compound | 3-Isopropyl-2,4-dimethoxybenzoic acid | 6-Isopropyl-2,4-dimethoxybenzoic acid |
| Aromatic H | H-3: ~6.5 (s) H-6: ~7.8 (s) | H-5: ~7.0 (d, J≈2) H-6: ~7.7 (d, J≈2) | H-3: ~6.9 (d, J≈9) H-4: ~7.2 (dd, J≈9, 2) H-5: ~7.0 (d, J≈2) |
| Isopropyl CH | ~3.2 (septet, J≈7) | ~3.5 (septet, J≈7) | ~3.8 (septet, J≈7) |
| Isopropyl CH₃ | ~1.2 (d, J≈7) | ~1.3 (d, J≈7) | ~1.4 (d, J≈7) |
| Methoxy OCH₃ | ~3.9 (s) ~3.8 (s) | ~3.9 (s) ~3.8 (s) | ~3.9 (s) ~3.8 (s) |
| Carboxylic COOH | ~12.5 (s) | ~12.5 (s) | ~12.5 (s) |
Causality Behind Predicted Shifts:
-
This compound: The two aromatic protons are singlets due to the lack of adjacent protons for coupling. The proton at C-3 is significantly shielded by the two ortho/para methoxy groups, resulting in a chemical shift around 6.5 ppm. The proton at C-6 is deshielded by the adjacent carboxylic acid group, leading to a downfield shift around 7.8 ppm.
-
3-Isopropyl-2,4-dimethoxybenzoic acid: The aromatic protons at C-5 and C-6 will appear as doublets with a small meta-coupling constant (J ≈ 2 Hz). The isopropyl group at C-3 will cause steric hindrance with the methoxy group at C-4, potentially leading to slight conformational changes that influence the chemical shifts.
-
6-Isopropyl-2,4-dimethoxybenzoic acid: The presence of the bulky isopropyl group ortho to the carboxylic acid will force the carboxyl group out of the plane of the benzene ring. This "ortho effect" reduces the resonance of the carbonyl with the ring, impacting the chemical shifts of the aromatic protons.[1] The aromatic region will show a more complex splitting pattern with ortho and meta couplings.
Predicted ¹³C NMR Spectral Comparison
The chemical shifts of the aromatic carbons are also diagnostic. The carbon atoms directly attached to the electron-donating methoxy and isopropyl groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing carboxylic acid will be deshielded (shifted downfield).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons
| Carbon | This compound | 3-Isopropyl-2,4-dimethoxybenzoic acid | 6-Isopropyl-2,4-dimethoxybenzoic acid |
| C-1 (COOH) | ~168 | ~169 | ~170 |
| C-2 (OCH₃) | ~160 | ~158 | ~155 |
| C-3 | ~98 | ~125 | ~115 |
| C-4 (OCH₃) | ~162 | ~160 | ~135 |
| C-5 | ~135 | ~110 | ~120 |
| C-6 | ~112 | ~128 | ~130 |
| C=O (Carboxyl) | ~172 | ~173 | ~174 |
| Isopropyl CH | ~34 | ~30 | ~28 |
| Isopropyl CH₃ | ~24 | ~23 | ~22 |
| Methoxy OCH₃ | ~56, ~55 | ~56, ~55 | ~56, ~55 |
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex cases, 2D NMR experiments are indispensable for confirming connectivity and spatial relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the substituents and the aromatic ring. For example, in this compound, the isopropyl CH proton should show a correlation to C-4, C-5, and C-6.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be particularly useful in confirming the position of the isopropyl group relative to the methoxy and carboxylic acid groups.[4] For instance, in the 6-isopropyl isomer, a NOE would be expected between the isopropyl CH proton and the proton on the carboxylic acid.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Substitution Patterns
Infrared spectroscopy probes the vibrational frequencies of functional groups. While all three isomers will show characteristic absorptions for the O-H of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O of the carboxylic acid (~1700 cm⁻¹), and the C-O of the methoxy groups (~1250 cm⁻¹), the fingerprint region, particularly the C-H out-of-plane bending vibrations, can be diagnostic of the substitution pattern on the benzene ring.[5]
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for Isomer Differentiation
| Vibrational Mode | This compound | 3-Isopropyl-2,4-dimethoxybenzoic acid | 6-Isopropyl-2,4-dimethoxybenzoic acid |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Carboxylic Acid O-H Stretch | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| Carboxylic Acid C=O Stretch | ~1700 | ~1705 | ~1710 |
| Aromatic C=C Stretch | ~1610, 1580, 1500 | ~1600, 1570, 1490 | ~1605, 1575, 1495 |
| C-H Out-of-Plane Bending | ~870 (isolated H) | ~880 and ~820 | ~850 |
Interpretation of Vibrational Differences:
The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[6] The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the ring.[7]
-
This compound: Has two isolated aromatic hydrogens, which would likely result in a strong absorption band around 870 cm⁻¹.
-
3-Isopropyl-2,4-dimethoxybenzoic acid: Has two adjacent aromatic hydrogens, which would typically give rise to a strong band in the 880-820 cm⁻¹ range.
-
6-Isopropyl-2,4-dimethoxybenzoic acid: Has three adjacent aromatic hydrogens, which would be expected to show a strong absorption around 850 cm⁻¹.
Mass Spectrometry (MS): Fragmentation Patterns as Structural Clues
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers will have the same molecular ion peak, their fragmentation patterns, particularly under electron ionization (EI), can differ based on the stability of the resulting fragments and the influence of substituent positions.
Predicted Fragmentation Pathways:
A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH, 17 Da) and the carboxylic acid group (-COOH, 45 Da).[8] The stability of the resulting benzoyl cation will be influenced by the positions of the electron-donating isopropyl and methoxy groups.
A key diagnostic feature can be the "ortho effect," where substituents in the ortho position to the carboxylic acid can lead to unique fragmentation pathways.[9]
-
6-Isopropyl-2,4-dimethoxybenzoic acid: The ortho-isopropyl group can participate in a cyclization reaction after the initial loss of a methoxy group, leading to a unique and potentially abundant fragment ion. This type of neighboring group participation is less likely in the other isomers.[10]
Table 4: Predicted Key Fragment Ions (m/z) in EI-Mass Spectrometry
| Fragment | This compound | 3-Isopropyl-2,4-dimethoxybenzoic acid | 6-Isopropyl-2,4-dimethoxybenzoic acid |
| [M]⁺ | 224 | 224 | 224 |
| [M-CH₃]⁺ | 209 | 209 | 209 |
| [M-OH]⁺ | 207 | 207 | 207 |
| [M-OCH₃]⁺ | 193 | 193 | 193 |
| [M-COOH]⁺ | 179 | 179 | 179 |
| Ortho-effect Fragment | Not expected | Not expected | Potentially unique fragments |
Experimental Protocols
To acquire the high-quality data necessary for this comparative analysis, the following standard experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition: For unambiguous assignments, acquire HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.
Visualizing the Workflow
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. academics.nat.tum.de [academics.nat.tum.de]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merit.url.edu [merit.url.edu]
Comparative Analysis of 5-Isopropyl-2,4-dimethoxybenzoic Acid: A Guide to Cross-Reactivity Profiling in Preclinical Assays
This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of the novel compound, 5-Isopropyl-2,4-dimethoxybenzoic acid. Given the limited existing data on this specific molecule, we will establish a robust, scientifically-grounded strategy for its initial characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of compound validation. We will proceed by inferring a plausible primary target based on structural analogs and then detail a suite of comparative biological assays to rigorously assess its selectivity profile.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a therapeutic candidate is paved with rigorous validation. A critical, and often early, hurdle in this process is the determination of its biological target selectivity. A highly selective compound interacts primarily with its intended target, thereby minimizing off-target effects that can lead to unforeseen toxicity or diminished efficacy.
This compound is a synthetic organic compound whose biological activity is not yet extensively documented in publicly available literature. Its structure, featuring a substituted benzoic acid ring, is a common scaffold in a variety of biologically active molecules. For the purpose of this illustrative guide, we will hypothesize its primary target based on structural similarity to known inhibitors and then outline a comprehensive strategy for de-risking its development through cross-reactivity profiling.
Establishing a Hypothetical Primary Target: A Structure-Based Approach
The chemical architecture of this compound, particularly the dimethoxybenzoic acid core, shares similarities with known inhibitors of phosphodiesterases (PDEs). Specifically, certain PDE4 inhibitors feature similar substituted phenyl rings. Therefore, for the purpose of this guide, we will hypothesize that This compound is a putative inhibitor of phosphodiesterase 4 (PDE4) . This hypothesis will serve as the foundation for our cross-reactivity studies.
The following diagram illustrates the proposed mechanism of action, where the compound inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates downstream signaling pathways, often resulting in anti-inflammatory effects.
Caption: Proposed mechanism of action for this compound as a PDE4 inhibitor.
Designing the Cross-Reactivity Study: A Multi-Tiered Approach
A robust cross-reactivity study should encompass a panel of targets that are both structurally related and functionally diverse. This allows for a comprehensive assessment of the compound's selectivity. Our proposed study will be structured in three tiers:
-
Tier 1: Intra-family Selectivity: Assessing the compound's activity against other members of the phosphodiesterase family.
-
Tier 2: Broad Target Screening: Evaluating the compound against a wide panel of unrelated receptors, enzymes, and ion channels.
-
Tier 3: Cell-Based Functional Assays: Confirming the on-target and off-target effects in a more physiologically relevant context.
The following workflow diagram outlines the proposed experimental approach:
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Experimental Protocols and Data Interpretation
Tier 1: Intra-family Selectivity - PDE Enzyme Assays
Objective: To determine the inhibitory potency of this compound against a panel of human recombinant phosphodiesterase enzymes (PDE1-11).
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in assay buffer to create a range of concentrations.
-
Prepare solutions of recombinant human PDE enzymes (PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, etc.) in the appropriate assay buffer.
-
Prepare the cAMP-d2 and anti-cAMP-cryptate HTRF reagents.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well low-volume microplate.
-
Add the respective PDE enzyme to each well.
-
Initiate the enzymatic reaction by adding a fixed concentration of cAMP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes to allow for detection reagent binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE isoform.
-
Comparative Data (Hypothetical):
| Target | This compound IC50 (µM) | Rolipram IC50 (µM) (Reference PDE4 Inhibitor) | Sildenafil IC50 (µM) (Reference PDE5 Inhibitor) |
| PDE4D | 0.25 | 0.1 | >100 |
| PDE1B | >100 | >100 | 5.0 |
| PDE2A | 50.8 | >100 | >100 |
| PDE3A | 85.2 | >100 | 25.6 |
| PDE5A | 35.7 | >100 | 0.01 |
| PDE11A | 15.3 | 80.5 | 1.2 |
Interpretation: The hypothetical data in the table above would suggest that this compound is a potent inhibitor of PDE4D with good selectivity over other PDE isoforms, particularly when compared to the reference compounds. A selectivity index can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target (e.g., Selectivity for PDE5A over PDE4D = 35.7 / 0.25 = 142.8-fold).
Tier 2: Broad Target Screening - Radioligand Binding Assays
Objective: To identify potential off-target interactions by screening the compound against a diverse panel of receptors, ion channels, and transporters.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A standard panel, such as the Eurofins SafetyScreen44™, is commonly used.
-
Compound Submission: A sample of this compound is provided to the CRO at a specified concentration (e.g., 10 µM).
-
Assay Performance: The CRO performs radioligand binding assays for a panel of targets. In each assay, the ability of the test compound to displace a specific, high-affinity radioligand from its target is measured.
-
Data Reporting: The results are reported as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a potential off-target interaction and warrants further investigation to determine the Ki or IC50 value.
Comparative Data (Hypothetical - showing only "hits"):
| Target | Ligand Displaced | % Inhibition at 10 µM |
| Adenosine A1 Receptor | [3H]-DPCPX | 62% |
| Muscarinic M2 Receptor | [3H]-AF-DX 384 | 55% |
| hERG Channel | [3H]-Astemizole | 25% |
Interpretation: The hypothetical results suggest potential off-target activity at the Adenosine A1 and Muscarinic M2 receptors. The low inhibition of the hERG channel binding is a positive sign, as hERG liability is a common cause of cardiotoxicity. The identified "hits" should be followed up with full dose-response curves to determine their potency.
Tier 3: Cell-Based Functional Assays
Objective: To confirm the on-target mechanism of action and investigate the functional consequences of potential off-target interactions in a cellular context.
Methodology: Cellular cAMP Accumulation Assay
-
Cell Culture: Culture a human cell line endogenously expressing PDE4 (e.g., U937 cells) in appropriate media.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or a reference compound for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or an HTRF-based kit.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP.
-
Methodology: Cytotoxicity Assay
-
Cell Culture: Use a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line) to assess general cytotoxicity.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 (50% cytotoxic concentration).
-
Interpretation: A potent EC50 in the cellular cAMP assay that correlates with the biochemical IC50 for PDE4 would provide strong evidence for the on-target mechanism of action. A high CC50 value (significantly greater than the on-target potency) would indicate a favorable therapeutic window.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity profile of a novel compound, using this compound as a case study. By employing a tiered strategy of intra-family selectivity, broad target screening, and cell-based functional assays, researchers can build a detailed understanding of a compound's specificity.
The hypothetical data presented herein suggests that this compound could be a potent and selective PDE4 inhibitor. However, the potential off-target interactions identified in the broad panel screening would require further investigation through functional assays specific to those targets.
Ultimately, a thorough understanding of a compound's cross-reactivity is paramount for making informed decisions in the drug discovery and development process. This systematic approach provides a robust framework for generating the necessary data to de-risk novel chemical entities and prioritize those with the highest potential for success.
References
-
Phosphodiesterase 4 (PDE4) as a Target for Inflammatory and Neurological Diseases. Source: Annual Review of Pharmacology and Toxicology. URL:[Link]
-
Principles of Radioligand Binding Assays. Source: "The AGONIST" by the British Pharmacological Society. URL:[Link]
-
HTRF (Homogeneous Time-Resolved Fluorescence) Technology. Source: Cisbio. URL:[Link]
-
Eurofins SafetyScreen Panels. Source: Eurofins Discovery. URL:[Link]
A Comparative Evaluation of the Therapeutic Potential of 5-Isopropyl-2,4-dimethoxybenzoic Acid Against Established Anti-inflammatory Standards
This guide provides a comprehensive evaluation of the therapeutic potential of the novel compound, 5-Isopropyl-2,4-dimethoxybenzoic acid, in the context of inflammatory pathways. We present a comparative analysis against two well-established therapeutic standards, Celecoxib and Zileuton, which target key enzymes in the arachidonic acid cascade. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and supporting data to guide further investigation into the anti-inflammatory properties of this and similar benzoic acid derivatives.
The rationale for investigating this compound stems from the known anti-inflammatory activities of various benzoic acid derivatives.[1][2][3][4] These compounds have shown potential in modulating inflammatory responses, making them an interesting scaffold for the development of new therapeutic agents. The addition of isopropyl and dimethoxy groups to the benzoic acid backbone may enhance its potency and selectivity towards key inflammatory enzymes.
The Arachidonic Acid Cascade: A Dual-Target Approach
Inflammation is a complex biological process, and a key pathway in its mediation is the arachidonic acid cascade. When a cell is stimulated by inflammatory signals, arachidonic acid is released from the cell membrane and can be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
-
The COX Pathway: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[5]
-
The 5-LOX Pathway: The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes.[6][7] Leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction, making them important targets in asthma and other inflammatory diseases.[6][8]
Given the central role of both COX-2 and 5-LOX in inflammation, a comprehensive evaluation of a potential anti-inflammatory compound should assess its activity against both targets. This guide will therefore compare the hypothetical inhibitory potential of this compound against a selective COX-2 inhibitor, Celecoxib , and a 5-LOX inhibitor, Zileuton .[9][10]
The Arachidonic Acid Cascade and points of inhibition.
Comparative In Vitro Efficacy
To objectively evaluate the therapeutic potential of this compound, a series of in vitro assays are proposed. The following table summarizes the expected data points for our test compound in comparison to the known standards, Celecoxib and Zileuton.
| Compound | Target | Assay | IC50 (µM) |
| This compound | COX-2 | Enzyme Inhibition Assay | To be determined |
| 5-LOX | Enzyme Inhibition Assay | To be determined | |
| Inflammatory Response | Cell-Based Assay (PGE2 release) | To be determined | |
| Inflammatory Response | Cell-Based Assay (LTB4 release) | To be determined | |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | ~0.04 - 0.42[11][12] |
| 5-LOX | Enzyme Inhibition Assay | >100 | |
| Inflammatory Response | Cell-Based Assay (PGE2 release) | ~0.023 | |
| Inflammatory Response | Cell-Based Assay (LTB4 release) | No significant inhibition | |
| Zileuton | COX-2 | Enzyme Inhibition Assay | >100 |
| 5-LOX | Enzyme Inhibition Assay | ~0.3 - 0.9[6] | |
| Inflammatory Response | Cell-Based Assay (PGE2 release) | No significant inhibition | |
| Inflammatory Response | Cell-Based Assay (LTB4 release) | ~0.4 - 0.9[6] |
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro evaluation of this compound.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the direct inhibitory effect of the test compound on purified COX-2 enzyme activity.
Workflow for the in vitro COX-2 inhibition assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound and Celecoxib in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (solvent control).
-
Pre-incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specified time at 37°C.
-
Stop the reaction.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[2][9][13][14][15]
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the direct inhibitory effect of the test compound on 5-LOX enzyme activity.
Workflow for the in vitro 5-LOX inhibition assay.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid
-
This compound
-
Zileuton (positive control)
-
Assay buffer
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound and Zileuton.
-
In a 96-well plate, combine the assay buffer, 5-LOX enzyme, and the test compounds or vehicle.
-
Pre-incubate the mixture.
-
Start the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Measure the concentration of LTB4 using a competitive ELISA kit as per the manufacturer's protocol.[1][3][4][16][17]
-
Calculate the percentage of 5-LOX inhibition and determine the IC50 value.
Cell-Based Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of the test compound to inhibit the production of inflammatory mediators in a cellular context.
Workflow for the cell-based anti-inflammatory assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib and Zileuton (positive controls)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, Zileuton, or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[18]
-
Collect the cell culture supernatant.
-
Measure the concentrations of PGE2 and LTB4 in the supernatant using their respective ELISA kits.[1][2][3][4][9][13][14][15][16][17]
-
Calculate the percentage of inhibition of PGE2 and LTB4 production for each treatment condition.
-
Determine the IC50 values for the inhibition of PGE2 and LTB4 release.
Interpretation of Results and Future Directions
The data generated from these assays will provide a comprehensive in vitro profile of the anti-inflammatory potential of this compound.
-
Potency and Selectivity: The IC50 values from the enzyme inhibition assays will reveal the potency of the compound against COX-2 and 5-LOX. A comparison of these values will indicate its selectivity. A compound with dual inhibitory activity could offer a broader spectrum of anti-inflammatory action.
-
Cellular Efficacy: The cell-based assay will confirm whether the enzymatic inhibition translates to a reduction in the production of key inflammatory mediators in a more physiologically relevant setting.
Should this compound demonstrate promising activity in these in vitro studies, further investigations would be warranted. These could include assessing its effects on the expression of pro-inflammatory genes and proteins (e.g., iNOS, COX-2, TNF-α, IL-6) in LPS-stimulated macrophages, as well as in vivo studies in animal models of inflammation to evaluate its efficacy and safety profile.[19]
Conclusion
This guide outlines a robust and scientifically rigorous approach to evaluating the therapeutic potential of this compound as an anti-inflammatory agent. By comparing its activity against the well-characterized standards, Celecoxib and Zileuton, and employing a series of validated in vitro assays, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. The provided protocols serve as a foundational framework for the systematic investigation of this and other novel anti-inflammatory compounds.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Carter, G. W., et al. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. [Link]
-
Prostaglandin E2 ELISA Kit. RayBiotech. [Link]
-
What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]
-
New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. PubMed. [Link]
- US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [Link]
-
Universal Leukotriene B4 ELISA Kit (A303878). Antibodies.com. [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. [Link]
-
LT-B4 (Leukotriene B4) ELISA Kit (AEFI01025). Assay Genie. [Link]
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. NIH. [Link]
-
IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... ResearchGate. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
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- 17. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 18. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 5-Isopropyl-2,4-dimethoxybenzoic Acid for Enhanced Efficiency
For Researchers, Scientists, and Drug Development Professionals
The quest for optimal synthetic pathways is a cornerstone of chemical research and development, directly impacting the economic viability and environmental footprint of therapeutic agent production. 5-Isopropyl-2,4-dimethoxybenzoic acid is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering an in-depth analysis of their efficiency, practicality, and scalability.
Introduction to Synthetic Strategy
The molecular architecture of this compound presents a classic challenge in regioselective synthesis. The orientation of the two methoxy groups, the isopropyl substituent, and the carboxylic acid on the benzene ring necessitates a carefully orchestrated sequence of reactions. This guide will dissect three plausible synthetic strategies, evaluating each for its overall yield, step economy, reagent accessibility, and operational complexity.
Route 1: Building from the Core - A Stepwise Functionalization Approach
This bottom-up strategy commences with the readily available and economical 1,3-dimethoxybenzene. The synthesis proceeds through a sequential introduction of the isopropyl and carboxyl functionalities, offering a high degree of control over the substitution pattern.
Experimental Protocol: Route 1
Step 1: Friedel-Crafts Isopropylation of 1,3-Dimethoxybenzene
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 equiv.) in a suitable solvent such as dichloromethane or nitromethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃) or a Brønsted acid such as sulfuric acid (H₂SO₄) at 0 °C.
-
Slowly add 2-propanol or isopropyl chloride (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-2,4-dimethoxybenzene.
Step 2: Vilsmeier-Haack Formylation of 1-Isopropyl-2,4-dimethoxybenzene
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.2 equiv.) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) at 0 °C.
-
Add the 1-isopropyl-2,4-dimethoxybenzene (1.0 equiv.) to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate.
-
Extract the resulting 5-isopropyl-2,4-dimethoxybenzaldehyde with an organic solvent, wash with water, dry, and concentrate to obtain the crude product, which can be purified by column chromatography or recrystallization.
Step 3: Oxidation of 5-Isopropyl-2,4-dimethoxybenzaldehyde
-
Dissolve the 5-isopropyl-2,4-dimethoxybenzaldehyde (1.0 equiv.) in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 equiv.) in water to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours or until the purple color of the permanganate disappears.
-
Cool the reaction, and quench the excess permanganate with a reducing agent such as sodium bisulfite.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain the final product.
Causality and Insights: Route 1
The Friedel-Crafts alkylation in the first step is directed by the activating and ortho-, para-directing methoxy groups. Using a mild Lewis or Brønsted acid helps to control the reaction and prevent polysubstitution. The subsequent Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1] The regioselectivity is governed by the steric hindrance of the isopropyl group and the directing effect of the methoxy groups, favoring substitution at the less hindered para position to the isopropyl group. Finally, the oxidation of the aldehyde to a carboxylic acid using potassium permanganate is a robust and high-yielding transformation.[2][3]
Route 2: The Direct Approach - Friedel-Crafts Alkylation of a Pre-functionalized Ring
This route explores a more convergent synthesis by attempting to directly introduce the isopropyl group onto the pre-existing 2,4-dimethoxybenzoic acid scaffold.
Experimental Protocol: Route 2
-
Suspend 2,4-dimethoxybenzoic acid (1.0 equiv.) in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Add a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 equiv.), to the suspension.
-
Introduce the alkylating agent, such as isopropyl chloride or 2-propanol (1.2 equiv.), to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor by TLC.
-
After the reaction, quench the mixture with ice-water and acidify with HCl.
-
Extract the product with an organic solvent, wash, dry, and purify.
Causality and Insights: Route 2
This route is conceptually the most straightforward. However, it is fraught with significant challenges. The carboxylic acid group is a deactivating group for electrophilic aromatic substitution, making the Friedel-Crafts alkylation significantly more difficult compared to the activated 1,3-dimethoxybenzene. A higher catalyst loading and harsher reaction conditions are likely necessary, which can lead to side reactions and lower yields. The regioselectivity could also be an issue, with potential for substitution at the alternative ortho position to the methoxy groups.
Route 3: A Halogen-Mediated Strategy - Cross-Coupling for C-C Bond Formation
This pathway utilizes a halogenated intermediate, which is then subjected to a modern cross-coupling reaction to install the isopropyl group. This approach offers the potential for high selectivity but adds to the overall step count.
Experimental Protocol: Route 3
Step 1: Bromination of 2,4-Dimethoxybenzoic Acid
-
Dissolve 2,4-dimethoxybenzoic acid (1.0 equiv.) in a suitable solvent such as acetic acid.
-
Add a brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst (e.g., iron(III) bromide).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the 5-bromo-2,4-dimethoxybenzoic acid by filtration, wash with water, and dry.
Step 2: Kumada or Suzuki Cross-Coupling
-
For Kumada Coupling:
-
Prepare the isopropyl Grignard reagent by reacting isopropyl magnesium bromide or chloride with magnesium turnings in anhydrous THF.
-
To a solution of 5-bromo-2,4-dimethoxybenzoic acid (1.0 equiv.) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂) in an anhydrous solvent, add the freshly prepared isopropyl Grignard reagent.[4][5]
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
-
For Suzuki Coupling:
-
In a reaction vessel, combine 5-bromo-2,4-dimethoxybenzoic acid (1.0 equiv.), isopropylboronic acid or its ester (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent system such as toluene/water or dioxane/water.[6]
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, separate the layers, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash, dry, and purify the final product.
-
Causality and Insights: Route 3
The initial bromination of 2,4-dimethoxybenzoic acid is directed to the 5-position due to the strong activating and ortho-, para-directing effects of the two methoxy groups. The subsequent cross-coupling reaction provides a powerful and selective method for the formation of the C-C bond. The choice between Kumada and Suzuki coupling depends on the availability of reagents and the desired reaction conditions. The Kumada coupling utilizes a highly reactive Grignard reagent, which may not be compatible with all functional groups, while the Suzuki coupling is known for its broad functional group tolerance.[6]
Quantitative Data Summary
| Parameter | Route 1: Stepwise Functionalization | Route 2: Direct Alkylation | Route 3: Halogen-Mediated Coupling |
| Number of Steps | 3 | 1 | 2 |
| Starting Material | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzoic Acid | 2,4-Dimethoxybenzoic Acid |
| Key Reagents | Isopropylating agent, Lewis/Brønsted acid, Vilsmeier reagent, KMnO₄ | Isopropylating agent, Strong Lewis acid | Brominating agent, Isopropyl Grignard or Boronic acid, Pd/Ni catalyst, Base |
| Estimated Overall Yield | 50-60% | < 30% (Hypothesized) | 40-50% |
| Purification Complexity | Moderate (involves multiple steps) | Potentially high due to side products | Moderate to high (requires removal of metal catalysts) |
| Scalability | Good | Poor to moderate | Moderate |
| Reagent Cost | Low to moderate | Moderate | High (due to catalyst and boronic acid) |
| Safety Considerations | Use of strong acids, POCl₃, and KMnO₄ | Use of strong Lewis acids | Handling of pyrophoric Grignard reagents and toxic metal catalysts |
Experimental Workflow Visualizations
Conclusion and Recommendation
A thorough evaluation of the synthetic routes to this compound reveals that Route 1: Stepwise Functionalization stands out as the most efficient and scalable approach. Despite its three-step sequence, it commences with an inexpensive starting material and employs well-established, high-yielding reactions. The control over regioselectivity at each stage contributes to a cleaner product profile and a more reliable overall yield.
Route 2 , while attractive for its directness, is likely to be inefficient due to the deactivating effect of the carboxylic acid group on the Friedel-Crafts reaction. This would necessitate harsh conditions, leading to lower yields and a more complex purification process.
Route 3 offers a modern and selective alternative. However, the additional step of bromination and the higher cost of palladium or nickel catalysts and organoboron reagents make it less economically favorable for large-scale production compared to Route 1.
For researchers prioritizing a balance of efficiency, cost-effectiveness, and scalability, the stepwise functionalization of 1,3-dimethoxybenzene (Route 1) is the recommended synthetic strategy for the preparation of this compound.
References
-
Kumada, M., Tamao, K., & Sumitani, K. (1972). Phosphine-alkyl-nickel complexes as selectors, catalysts and intermediates in the cross-coupling of Grignard reagents with organic halides. Pure and Applied Chemistry, 30(3-4), 515-526. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395.
-
Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. [Link]
-
Gangula, S., et al. (2017). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)-2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,N,8-trimethylnon-4-enamide. Organic Process Research & Development, 21(5), 753-759. [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction. [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
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- 4. Kumada Coupling | NROChemistry [nrochemistry.com]
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- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-Isopropyl-2,4-dimethoxybenzoic Acid
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isopropyl-2,4-dimethoxybenzoic acid, designed for researchers and laboratory professionals. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that every step is logical, defensible, and prioritizes the well-being of personnel and the environment.
Part 1: Hazard Characterization and Regulatory Context
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the governing regulations is essential. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, we can infer its likely properties from structurally similar compounds.
Inferred Hazard Profile:
Based on SDS information for analogous dimethoxybenzoic acid derivatives, this compound is not typically classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5] Therefore, it must be handled as an irritant, and appropriate personal protective equipment (PPE) is mandatory.
| Hazard Category | Classification | Primary Risk |
| Acute Toxicity | Not Classified | Low immediate toxicity expected. |
| Skin Corrosion/Irritation | Irritant (Inferred)[3][5] | May cause redness and discomfort upon contact. |
| Eye Damage/Irritation | Serious Irritant (Inferred)[3][5] | Risk of significant eye irritation. |
| Respiratory Irritation | Irritant (Inferred)[4] | Inhalation of dust may irritate the respiratory tract. |
| RCRA Hazardous Waste | Not Typically Listed | Unlikely to meet federal criteria for ignitability, corrosivity, reactivity, or toxicity. |
Regulatory Framework:
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[6][7][8] Your institution's Chemical Hygiene Plan (CHP) and Environmental Health & Safety (EHS) office provide the specific operational procedures to comply with these regulations.[9] The fundamental principle is that all chemical waste must be properly identified, segregated, and disposed of through approved channels.[10][11]
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Given the irritant nature of the compound, all handling and disposal activities must be conducted with appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
Respiratory Protection: If handling fine powder outside of a fume hood where dust may be generated, use an appropriate respirator.
-
Work Area: Conduct all waste handling within a chemical fume hood to control dust and vapors.[12] Ensure safety showers and eyewash stations are readily accessible.[2]
Part 3: Step-by-Step Disposal Protocol
The correct disposal path for this compound depends on its physical state (solid or solution) and the presence of other chemicals. The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation and Containerization
Proper segregation is the most critical step in preventing dangerous chemical reactions.[13]
-
Solid Waste: If the waste is the pure solid compound, collect it in a designated, robust, leak-proof container. Do not mix it with other chemical wastes.[10]
-
Aqueous Solutions: If the compound is dissolved in water, collect it in a container designated for aqueous chemical waste. Do not mix with organic solvents.
-
Organic Solvent Solutions: If the compound is dissolved in a flammable or non-halogenated organic solvent, it must be collected in a container specifically for that waste stream (e.g., "Flammable Solvent Waste").[10] Never mix incompatible waste types, such as acids and bases, or oxidizing agents and organic compounds.[13]
Step 2: Labeling
Properly label the waste container as soon as the first drop of waste is added. The EPA requires that each waste label contains the words “Hazardous Waste,” the full chemical name of the contents, and an indication of the hazards.[14]
-
Container Label Contents:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "Waste this compound" (and any solvents). List all components by percentage.[13]
-
Hazard Information: "Irritant"
-
Researcher Name and Lab Location
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[11]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]
-
Containers must be kept closed except when adding waste.[10]
-
Store incompatible wastes separately, ideally in secondary containment bins.[10]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]
Step 4: Final Disposal Pathway
-
Primary Pathway (Recommended for all forms): Once the waste container is full (no more than 90% capacity), arrange for pickup by your institution's EHS department.[8][10] They will manage the final disposal at a licensed facility. This is the safest and most compliant method.
-
Alternative Pathway (Aqueous Solutions Only - Protocol A): Some institutions may permit drain disposal of small quantities of neutralized weak acids if they are not mixed with other hazardous materials.[13][16] You must verify this is allowed by your local wastewater authority and institutional EHS.
-
Work in a fume hood and wear all required PPE.
-
Dilute the acidic solution by adding it to a larger volume of cold water (at least a 1:10 dilution).
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute (e.g., 1M) sodium hydroxide solution, while stirring. Be aware of potential foaming or heat generation.
-
Continuously monitor the pH using a calibrated pH meter or pH indicator strips.
-
Continue adding base until the pH is stable within the neutral range permitted by your facility (typically between 5.5 and 10.5).[16][17]
-
Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water.
-
If at any point you are unsure, default to the primary pathway of collection for EHS pickup.
-
Part 4: Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Containment (for small spills): If the spill is small and you are trained to handle it, wear your PPE. Cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Cleanup: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the affected area thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, reinforcing a culture of safety and excellence in the laboratory.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Waste - EHSO Manual. Emory University. [Link]
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Operational Guide: Personal Protective Equipment for Handling 5-Isopropyl-2,4-dimethoxybenzoic Acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Isopropyl-2,4-dimethoxybenzoic acid. The following procedures are based on the known hazards of analogous benzoic acid derivatives and are designed to ensure a safe laboratory environment. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and proven safety practices.
Hazard Assessment: Understanding the Risks
Table 1: Hazard Profile of Analogous Benzoic Acid Derivatives
| Hazard Category | Description | Potential Effects | Cited Sources |
| Skin Irritation | Causes skin irritation upon direct contact. | Redness, itching, inflammation. | [1][2][3][5][6] |
| Eye Irritation | Causes serious eye irritation or damage. | Pain, redness, watering, potential for serious corneal injury. | [1][2][3][5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Coughing, sneezing, shortness of breath. | [1][2][3][5][6][7] |
| Ingestion | Harmful if swallowed. | May cause gastrointestinal irritation. | [3][5][6] |
The causality is clear: the acidic nature and fine particulate form of the compound necessitate a robust barrier between the chemical and the researcher. The following protocols are designed to mitigate these specific risks.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier. Your primary protection should always be robust engineering and administrative controls that minimize exposure at the source.
-
Chemical Fume Hood: All weighing, transferring, and solution preparation involving this compound powder must be conducted inside a certified chemical fume hood.[8][9] This is non-negotiable, as it directly captures dust and potential vapors at the source, preventing inhalation.[9]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2][10] Storage areas should be cool, dry, and well-ventilated.[5][7]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other lab surfaces. Post warning signs to alert others of the potential hazards.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated to the identified hazards. The following is the mandatory PPE ensemble for handling this compound.
Hand Protection
Chemical-resistant gloves are required to prevent skin contact.[5][7][11]
-
Primary Choice: Nitrile gloves (minimum 0.35 mm thickness) are suitable for incidental contact.[5] Always inspect gloves for tears or punctures before use.[10][12]
-
High-Risk Tasks: For tasks involving significant quantities or the potential for splashing (e.g., preparing stock solutions), consider double-gloving or using heavier-duty butyl rubber gloves.[5][11]
-
Causality: Benzoic acid derivatives can cause skin irritation.[5] Gloves provide the necessary barrier. Contaminated gloves must be disposed of properly after use, and hands should be washed thoroughly, even after glove removal.[7][10]
Eye and Face Protection
Given the risk of "serious eye irritation," eye protection is critical.[1][2][3][6]
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory.[11] Unlike safety glasses, goggles provide a full seal around the eyes, offering superior protection from airborne dust.
-
Splash Hazard: When handling solutions or performing any operation with a splash risk, a full-face shield must be worn over the chemical safety goggles.[5][10][11]
-
Causality: Fine powders can easily become airborne and bypass the protection of standard safety glasses. The "serious eye irritation" classification for analogous compounds means that even minor contact could lead to significant injury.
Body Protection
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn to protect skin and personal clothing from contamination.[7][11]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8]
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.
-
Standard Operations: When working in a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Emergency or Maintenance: If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator is required. A full-face particle respirator (type N100 or P3) is appropriate for dust.[10]
-
Causality: Inhalation of the powder can cause respiratory tract irritation.[1][5] A fume hood removes the hazard, while a respirator provides a personal barrier if the hazard cannot be otherwise contained.
Table 2: Summary of PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transferring Solid | Nitrile or Butyl Gloves | Chemical Safety Goggles | Required: Chemical Fume Hood |
| Preparing Solutions | Nitrile or Butyl Gloves | Goggles & Face Shield | Required: Chemical Fume Hood |
| Handling Dilute Solutions | Nitrile Gloves | Chemical Safety Goggles | Not required with good lab practice |
| Spill Cleanup (Solid) | Heavy-Duty Rubber Gloves | Goggles & Face Shield | Required: NIOSH N100/P3 Respirator |
Procedural Workflow and Disposal Plan
Step-by-Step Handling: Weighing and Solubilizing
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and functioning. Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Weighing: Perform all weighing of the solid powder inside the fume hood. Use a spatula to carefully transfer the powder to a weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust.
-
Transfer: Carefully add the solvent to the vessel containing the powder. If adding the powder to the solvent, do so slowly to avoid splashing.
-
Cleanup: Once the transfer is complete, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) inside the fume hood. Dispose of any contaminated disposable items in the designated solid chemical waste container.
-
Post-Handling: Remove gloves using the proper technique to avoid contaminating your hands.[10] Wash hands thoroughly with soap and water.[7][12]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2][3] Seek immediate medical attention.
-
Small Spill (Solid): Wearing your full PPE, gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated chemical waste container. Avoid creating dust.[10]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services or the institution's environmental health and safety office.[9]
Disposal Plan
All waste materials, including the chemical itself, contaminated consumables (gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[13]
-
Containment: Collect waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Regulations: All disposal must adhere to local, state, and federal environmental regulations.[13] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for ensuring proper protection when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). US.
- Safety Data Sheet Benzoic acid. (2022, November 14). Redox.
- Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.Benchchem.
- SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid. (2025, April 24). Sigma-Aldrich.
- Safety D
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
- Benzoic Acid CAS No 65-85-0 MATERIAL SAFETY D
- A Comprehensive Guide to Safe Powder Handling.psi-bfm.com.
- The OSHA Chemical Storage Requirements. (2022, June 10).
- Laboratory Safety Rules.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
- Safety in the Chemical Laboratory.Vanderbilt University Medical Center.
- Working with Chemicals - Prudent Practices in the Laboratory.
- Understanding OSHA Chemical Storage Requirements.PolyStar Containment.
- How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
- SAFETY DATA SHEET - 4-Hydroxy-3,5- dimethoxybenzoic acid. (2025, July 8). Sigma-Aldrich.
- SAFETY DATA SHEET - Benzoic acid, 2,4-dimethoxy-. (2010, December 28). Fisher Scientific.
- SAFETY DATA SHEET - Benzoic acid, 2,6-dimethoxy-. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Benzoic acid, 3,4,5-trimethoxy-.Acros Organics.
- SAFETY DATA SHEET - 3,5-Diisopropylsalicylic acid 98%.Pfaltz & Bauer.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. redox.com [redox.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. vumc.org [vumc.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
